Benzyloxy carbonyl-PEG4-NHS ester
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C23H31NO10 |
|---|---|
Molekulargewicht |
481.5 g/mol |
IUPAC-Name |
benzyl 3-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C23H31NO10/c25-20-6-7-21(26)24(20)34-23(28)9-11-30-13-15-32-17-16-31-14-12-29-10-8-22(27)33-18-19-4-2-1-3-5-19/h1-5H,6-18H2 |
InChI-Schlüssel |
IYWBJMPASWBJQT-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Benzyloxycarbonyl-PEG4-NHS ester chemical properties
An In-depth Technical Guide to Benzyloxycarbonyl-PEG4-NHS Ester: Chemical Properties and Applications
For researchers, scientists, and professionals in drug development, understanding the chemical properties of crosslinking reagents is paramount for successful bioconjugation. Benzyloxycarbonyl-PEG4-NHS ester (Cbz-PEG4-NHS ester) is a versatile heterobifunctional crosslinker widely used in biochemistry and pharmaceutical development. This guide provides a comprehensive overview of its chemical properties, reactivity, and detailed protocols for its application.
Core Chemical Properties
Benzyloxycarbonyl-PEG4-NHS ester is a molecule featuring three key components: a Benzyloxycarbonyl (Cbz or Z) protecting group, a hydrophilic tetra-ethylene glycol (PEG4) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This structure allows for the conjugation of the PEG spacer to primary amines, with the Cbz group providing a stable protecting group that can be removed under specific conditions.[1][2][3] The hydrophilic PEG spacer enhances the water solubility of the molecule it is attached to, which can reduce aggregation of labeled proteins in solution.[4][5][6]
Quantitative data for Cbz-PEG4-NHS ester is summarized in the table below.
| Property | Value | Citations |
| Chemical Formula | C₂₃H₃₁NO₁₀ | [3] |
| Molecular Weight | 481.5 g/mol | [3] |
| CAS Number | 2639395-44-9 | [3] |
| Purity | Typically ≥98% | [3] |
| Storage | -20°C, desiccated | [3][7] |
| Solubility | DMSO, DMF, DCM, Methylene chloride | [4][6][7] |
Reactivity and Mechanism of Action
The utility of Cbz-PEG4-NHS ester stems from its two primary functional groups: the NHS ester and the Cbz group.
NHS Ester Reactivity
The N-hydroxysuccinimide ester is a highly efficient functional group for labeling biomolecules that contain primary amines (-NH₂), such as the N-terminus of proteins or the side chains of lysine (B10760008) residues.[8][9] The reaction, a nucleophilic acyl substitution, proceeds readily in aqueous solutions at a slightly alkaline pH (typically 7.2-8.5).[][11] Under these conditions, the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[12]
It is crucial to use non-amine-containing buffers like phosphate-buffered saline (PBS), borate, or carbonate buffers, as primary amine buffers (e.g., Tris or glycine) will compete for reaction with the NHS ester.[13][14] The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH.[11] Therefore, reactions are often performed with a molar excess of the NHS ester reagent to ensure efficient labeling, especially with dilute protein solutions.[13][14]
Cbz Protecting Group
The Benzyloxycarbonyl (Cbz) group is a popular and robust protecting group for amines.[7] It is stable under mildly acidic and basic conditions.[7] The primary method for removing the Cbz group is through hydrogenolysis, typically using a palladium catalyst (e.g., palladium on carbon) and a hydrogen source.[1][2][3][7] This cleavage method is orthogonal to many other protecting groups used in peptide synthesis, providing strategic flexibility in complex multi-step reactions.[7]
Experimental Protocols
The following is a generalized protocol for the labeling of proteins with Cbz-PEG4-NHS ester. The optimal conditions, such as the molar excess of the reagent, may need to be determined empirically for specific applications.
Materials Required
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0).[14]
-
Cbz-PEG4-NHS ester reagent.
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[14][15]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or glycine).[13][14]
-
Purification column (e.g., size-exclusion chromatography/desalting column).[8]
Protein Labeling Procedure
-
Preparation : Ensure the protein sample is in an appropriate amine-free buffer. If the buffer contains primary amines like Tris or glycine, the protein must be dialyzed against a suitable buffer such as PBS.[14]
-
Reagent Preparation : Immediately before use, allow the vial of Cbz-PEG4-NHS ester to equilibrate to room temperature to prevent moisture condensation.[9][14] Prepare a stock solution (e.g., 10 mM) of the reagent in anhydrous DMSO or DMF.[13][14] Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[14]
-
Conjugation : Add a calculated molar excess of the Cbz-PEG4-NHS ester solution to the protein solution while gently stirring. A 10- to 50-fold molar excess is common, with more dilute protein solutions requiring a higher excess.[13] The final concentration of the organic solvent (DMSO or DMF) should generally not exceed 10% of the total reaction volume.[14]
-
Incubation : Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[14] Protect from light if working with light-sensitive molecules.[16]
-
Quenching : Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.[13] Incubate for an additional 5-15 minutes at room temperature.[13] The primary amines in the quenching buffer will react with any excess NHS ester.
-
Purification : Remove unreacted Cbz-PEG4-NHS ester and the NHS byproduct from the labeled protein conjugate using a desalting column, size-exclusion chromatography, or dialysis.[8][14]
-
Storage : Store the purified protein conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage.[17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzyloxy carbonyl-PEG4-NHS ester_2639395-44-9_新研博美 [xinyanbm.com]
- 3. Benzyloxy carbonyl-PEG4-NHS ester, 2639395-44-9 | BroadPharm [broadpharm.com]
- 4. endo-BCN-PEG4-NHS ester, 2252422-32-3 | BroadPharm [broadpharm.com]
- 5. Methyltetrazine-PEG4-NHS ester, 1802907-92-1 | BroadPharm [broadpharm.com]
- 6. m-PEG4-NHS ester, 622405-78-1 | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. glenresearch.com [glenresearch.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AE [thermofisher.com]
- 12. glenresearch.com [glenresearch.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. broadpharm.com [broadpharm.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. biotium.com [biotium.com]
- 17. NHS ester protocol for labeling proteins [abberior.rocks]
what is Benzyloxycarbonyl-PEG4-NHS ester
An In-depth Technical Guide to Benzyloxycarbonyl-PEG4-NHS Ester
Abstract
Benzyloxycarbonyl-PEG4-N-hydroxysuccinimidyl ester, commonly abbreviated as Cbz-PEG4-NHS ester, is a high-purity, amine-reactive chemical compound extensively utilized in bioconjugation, drug delivery, and proteomics. It functions as a heterobifunctional crosslinker, featuring a Cbz-protected amine at one end and an NHS ester at the other, separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester group facilitates covalent bond formation with primary amines on proteins, peptides, or other biomolecules, while the Cbz group serves as a stable protecting group for a terminal amine, which can be deprotected under specific conditions for further modification. The hydrophilic PEG spacer enhances solubility and reduces steric hindrance, making it a versatile tool for researchers in drug development and molecular biology.
Chemical Properties and Structure
Cbz-PEG4-NHS ester is a well-defined molecule with specific chemical characteristics crucial for its application in sensitive biological systems. Its structure is defined by the Cbz protecting group, the PEG spacer, and the amine-reactive NHS ester.
Chemical Structure:
The core structure consists of a benzyloxycarbonyl group (Cbz), a 15-atom polyethylene glycol (PEG4) spacer, and a reactive N-hydroxysuccinimide (NHS) ester.
Caption: Structural components of Cbz-PEG4-NHS ester.
Physicochemical Properties
The following table summarizes the key quantitative properties of Cbz-PEG4-NHS ester.
| Property | Value |
| Chemical Formula | C24H34N2O10 |
| Molecular Weight | 510.53 g/mol |
| Appearance | White to off-white solid or colorless oil |
| Purity | ≥95% |
| Spacer Arm Length | 24.1 Å |
Mechanism of Action: Amine-Reactive Conjugation
The primary utility of Cbz-PEG4-NHS ester lies in its ability to covalently link to molecules containing primary amines (-NH2), such as the lysine (B10760008) residues found on the surface of proteins. The N-hydroxysuccinimide (NHS) ester is a highly efficient acylating agent that reacts with nucleophilic primary amines to form a stable and irreversible amide bond. This reaction is most efficient in a slightly alkaline buffer (pH 7.2-8.5).
Caption: Reaction of Cbz-PEG4-NHS ester with a primary amine.
Key Applications
Cbz-PEG4-NHS ester is a versatile linker used in several advanced biochemical applications.
-
Bioconjugation: It is widely used to attach PEG spacers to proteins, antibodies, or peptides. This process, known as PEGylation, can improve the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life while reducing immunogenicity.
-
PROTAC® Development: The compound serves as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The NHS ester can be used to couple with one of the protein-binding ligands, while the Cbz-protected amine can be deprotected for subsequent reaction with the second ligand, thereby bridging a target protein and an E3 ubiquitin ligase.
-
Drug Delivery: It is instrumental in the development of Antibody-Drug Conjugates (ADCs). The linker can be used to attach a cytotoxic drug to an antibody, enabling targeted delivery of the therapeutic agent to cancer cells.
Caption: Use of a PEG4 linker in a PROTAC molecule.
Experimental Protocol: Protein Labeling
This section provides a general protocol for conjugating Cbz-PEG4-NHS ester to a protein containing accessible primary amines.
A. Materials and Reagents:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)
-
Cbz-PEG4-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., dialysis cassettes, spin columns, or chromatography system)
B. Protocol Workflow:
Caption: Workflow for a typical bioconjugation experiment.
C. Detailed Steps:
-
Reagent Preparation:
-
Equilibrate the Cbz-PEG4-NHS ester vial to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare the protein solution in the Reaction Buffer at a concentration of 2-10 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the volume of the NHS ester stock solution needed for the desired molar excess (a 10-fold molar excess is a common starting point).
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.
-
Allow the reaction to proceed at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may vary depending on the protein.
-
-
Quenching:
-
Add Quenching Buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to stop the reaction. The primary amines in Tris will react with and consume any remaining NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted crosslinker and NHS byproduct from the labeled protein using a desalting column, dialysis, or size-exclusion chromatography.
-
-
Analysis:
-
The success of the conjugation can be confirmed by techniques such as SDS-PAGE (which will show a shift in the protein's molecular weight), MALDI-TOF mass spectrometry, or HPLC.
-
Solubility and Storage
Proper handling and storage are critical to maintaining the reactivity of the NHS ester.
| Parameter | Guideline |
| Solubility | Soluble in DMF, DMSO, and Dichloromethane (DCM). Limited solubility in water. |
| Storage | Store at -20°C, desiccated, and protected from light. |
| Handling | Equilibrate to room temperature before opening. Prepare solutions immediately before use as the NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions. |
An In-depth Technical Guide to Benzyloxycarbonyl-PEG4-NHS Ester: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyloxycarbonyl-PEG4-NHS ester is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This molecule incorporates a polyethylene (B3416737) glycol (PEG) spacer, a carbobenzyloxy (Cbz or Z) protected amine, and a reactive N-hydroxysuccinimide (NHS) ester. This unique combination of functional groups allows for the precise and controlled linkage of molecules, making it a valuable tool in the development of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
This technical guide provides a comprehensive overview of the structure, synthesis, and key applications of Benzyloxycarbonyl-PEG4-NHS ester, complete with detailed experimental protocols and characterization data.
Chemical Structure and Properties
Benzyloxycarbonyl-PEG4-NHS ester is characterized by a discrete PEG linker with four ethylene (B1197577) glycol units, which imparts hydrophilicity and flexibility to the molecule. One terminus is capped with a benzyloxycarbonyl-protected amine, while the other is activated as an NHS ester.
Structure:
Caption: General structure of Benzyloxycarbonyl-PEG4-NHS ester.
The NHS ester is highly reactive towards primary amines, forming stable amide bonds, while the Cbz group provides a stable protecting group for the terminal amine, which can be selectively removed under specific conditions, such as hydrogenolysis.
| Property | Value |
| Molecular Formula | C23H32N2O9 |
| Molecular Weight | 480.51 g/mol |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
Synthesis of Benzyloxycarbonyl-PEG4-NHS Ester
The synthesis of Benzyloxycarbonyl-PEG4-NHS ester is a two-step process that begins with the Cbz protection of the amino group of a PEGylated carboxylic acid, followed by the activation of the terminal carboxylic acid group with N-hydroxysuccinimide.
Step 1: Synthesis of Benzyloxycarbonyl-PEG4-acid
The first step involves the reaction of an amino-PEG4-acid with benzyl (B1604629) chloroformate to introduce the Cbz protecting group.
Caption: Synthesis of the Cbz-protected PEG4 acid intermediate.
Step 2: Synthesis of Benzyloxycarbonyl-PEG4-NHS Ester
The terminal carboxylic acid of the Cbz-protected intermediate is then activated by reaction with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Caption: Final esterification step to yield the target compound.
Experimental Protocols
Protocol 1: Synthesis of Benzyloxycarbonyl-PEG4-acid
Materials:
-
Amino-PEG4-acid (1.0 eq)
-
Benzyl chloroformate (1.1 eq)
-
Sodium bicarbonate (2.5 eq)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297)
-
1 M HCl
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve amino-PEG4-acid in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate to the solution and cool to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of Benzyloxycarbonyl-PEG4-NHS Ester
Materials:
-
Benzyloxycarbonyl-PEG4-acid (1.0 eq)
-
N-Hydroxysuccinimide (NHS) (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve Benzyloxycarbonyl-PEG4-acid and NHS in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude product in a minimal amount of ethyl acetate and precipitate by adding hexane.
-
Collect the precipitate by filtration and dry under vacuum to yield the final product.
Characterization Data
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the benzyl group, PEG chain, and succinimide (B58015) protons. |
| ¹³C NMR | Resonances for the carbonyls of the carbamate (B1207046) and NHS ester, as well as carbons of the aromatic ring and PEG backbone. |
| Mass Spectrometry (ESI-MS) | A peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of the product. |
| Purity (HPLC) | >95% |
| Yield | Typically 70-90% for the final step |
Applications in Research and Drug Development
The unique properties of Benzyloxycarbonyl-PEG4-NHS ester make it a versatile tool for a variety of applications:
-
Bioconjugation: The NHS ester allows for the straightforward conjugation to primary amines on proteins, antibodies, and other biomolecules.
-
PROTAC Development: It serves as a flexible linker to connect a target-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs.
-
Drug Delivery: The PEG spacer can improve the solubility and pharmacokinetic properties of conjugated drugs.
-
Surface Modification: The molecule can be used to functionalize surfaces with Cbz-protected amines for further elaboration.
Caption: Key application areas of Cbz-PEG4-NHS ester.
Conclusion
Benzyloxycarbonyl-PEG4-NHS ester is a valuable and versatile chemical tool for researchers and professionals in the life sciences. Its well-defined structure, predictable reactivity, and the hydrophilic properties imparted by the PEG spacer make it an excellent choice for creating sophisticated bioconjugates and drug delivery systems. The synthetic protocols provided in this guide offer a reliable pathway to obtaining this important reagent, enabling further innovation in the fields of medicine and biotechnology.
An In-depth Technical Guide to the Mechanism and Application of Benzyloxycarbonyl-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyloxycarbonyl-PEG4-N-hydroxysuccinimide ester (Cbz-PEG4-NHS ester) is a heterobifunctional crosslinker integral to modern bioconjugation, drug delivery, and proteomics. This technical guide elucidates the mechanism of action of Cbz-PEG4-NHS ester, providing a comprehensive overview of its constituent parts, reaction kinetics, and detailed experimental protocols for its application. The document further presents quantitative data to inform experimental design and includes workflow diagrams to visualize the conjugation and subsequent deprotection steps.
Introduction
The precise chemical modification of biomolecules is a cornerstone of numerous scientific disciplines, enabling the development of sophisticated therapeutics, diagnostics, and research tools. Benzyloxycarbonyl-PEG4-NHS ester is a versatile reagent designed for such applications, featuring three key functional components: an N-hydroxysuccinimide (NHS) ester for amine-reactive conjugation, a polyethylene (B3416737) glycol (PEG) spacer, and a benzyloxycarbonyl (Cbz) protecting group. This combination allows for the temporary or permanent modification of molecules, offering researchers control over the introduction of a flexible, hydrophilic linker.
Molecular Components and their Functional Roles
The utility of Cbz-PEG4-NHS ester stems from the distinct properties of its three main components:
-
N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary and secondary amines, making it ideal for labeling proteins, peptides, and other biomolecules. The reaction proceeds via nucleophilic acyl substitution, forming a stable and irreversible amide bond.[1][2]
-
Polyethylene Glycol (PEG) Spacer (PEG4): The tetra-ethylene glycol spacer is a flexible, hydrophilic chain.[3] Its inclusion in the linker serves multiple purposes: it increases the solubility of the conjugate in aqueous media, reduces steric hindrance between the conjugated molecules, and can minimize the immunogenicity of the modified biomolecule.[4][5]
-
Benzyloxycarbonyl (Cbz or Z) Group: The Cbz group is a well-established protecting group for amines.[6][7] It effectively masks the amine's nucleophilicity and can be selectively removed under specific conditions, most commonly through catalytic hydrogenolysis.[3][8] This feature allows for a staged reaction strategy where the amine is revealed at a desired point in a synthetic workflow.
Mechanism of Action
The primary mechanism of action of Benzyloxycarbonyl-PEG4-NHS ester involves a two-stage process: conjugation via the NHS ester and optional deprotection of the Cbz group.
Amine Conjugation
The NHS ester moiety reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) through a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[9]
Figure 1. NHS Ester Conjugation Pathway.
Cbz Group Deprotection
Following conjugation, the Cbz group can be removed to expose a primary amine. The most common method for Cbz deprotection is catalytic hydrogenolysis.[3] This involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or a hydrogen donor like sodium borohydride) to cleave the benzyl-oxygen bond, releasing toluene (B28343) and carbon dioxide, and yielding the free amine.[6][]
Figure 2. Cbz Group Deprotection via Hydrogenolysis.
Quantitative Data
| Parameter | Value/Condition | Reference |
| Optimal pH for NHS Ester Conjugation | 7.2 - 9.0 | [11][12] |
| Typical Reaction Time | 30 minutes to 4 hours | [7][11] |
| Half-life of NHS Ester Hydrolysis (pH 7.0, 0°C) | 4 - 5 hours | [12] |
| Half-life of NHS Ester Hydrolysis (pH 8.6, 4°C) | 10 minutes | [12] |
| Typical Molar Excess of NHS Ester to Protein | 10 to 50-fold | [13] |
Table 1: Key Parameters for NHS Ester Conjugation Reactions.
The rate of conjugation is pH-dependent, with higher pH values generally leading to faster reaction rates. However, the rate of hydrolysis of the NHS ester also increases with pH, which can reduce the overall conjugation efficiency.[12] Therefore, a balance must be struck to achieve optimal labeling.
Experimental Protocols
The following are detailed methodologies for the conjugation of Cbz-PEG4-NHS ester to a protein and the subsequent deprotection of the Cbz group.
Protocol for Protein Conjugation
This protocol is a general guideline and may require optimization depending on the specific protein and desired degree of labeling.
Materials:
-
Protein solution (2-20 mg/mL)
-
Benzyloxycarbonyl-PEG4-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffered saline (PBS), pH 8.0-9.0[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Prepare the protein solution in the conjugation buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.[2]
-
NHS Ester Solution Preparation: Immediately before use, dissolve the Cbz-PEG4-NHS ester in a minimal amount of anhydrous DMF or DMSO to create a 10 mM stock solution.[2]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently vortexing.[8] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[2]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.[7]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted Cbz-PEG4-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[2]
Figure 3. Experimental Workflow for Protein Conjugation.
Protocol for Cbz Group Deprotection
This protocol describes the removal of the Cbz group via catalytic hydrogenolysis.
Materials:
-
Cbz-PEG4-conjugated molecule
-
Palladium on carbon (Pd/C, 10% w/w)
-
Methanol (B129727) or Ethanol
-
Hydrogen gas (H₂) balloon or a hydrogenation apparatus, or Sodium Borohydride (NaBH₄)
-
Celite
Procedure:
-
Dissolution: Dissolve the Cbz-protected conjugate in methanol or ethanol.
-
Catalyst Addition: Add 10% Pd/C (typically 5-10 mol%) to the solution.[]
-
Hydrogenation:
-
Using H₂ gas: Place the reaction mixture under a hydrogen atmosphere using a balloon or a hydrogenation apparatus and stir vigorously at room temperature.[]
-
Using NaBH₄: Add 1.5 equivalents of NaBH₄ to the reaction mixture and stir at room temperature.[6]
-
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate method such as TLC or LC-MS. Deprotection is often complete within 10-20 minutes when using NaBH₄.[6]
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.[]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification can be performed if necessary.
Conclusion
Benzyloxycarbonyl-PEG4-NHS ester is a powerful and versatile tool for the chemical modification of biomolecules. Its trifunctional nature allows for the efficient and stable conjugation to primary amines, the introduction of a beneficial PEG spacer, and the option of a subsequent deprotection step to reveal a new functional group. A thorough understanding of its mechanism of action and the optimization of reaction conditions are crucial for its successful implementation in research and development. This guide provides the foundational knowledge and practical protocols to enable scientists to effectively utilize this reagent in their bioconjugation strategies.
References
- 1. Cbz-Protected Amino Groups [organic-chemistry.org]
- 2. broadpharm.com [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
An In-depth Technical Guide to the Reactivity of Benzyloxycarbonyl-PEG4-NHS Ester with Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of Benzyloxycarbonyl-PEG4-N-hydroxysuccinimide (Z-PEG4-NHS) ester, a bifunctional linker widely utilized in bioconjugation, drug delivery, and surface modification. This document delves into the core principles of its reaction with primary amines, presents key quantitative data to inform experimental design, and offers detailed protocols for its successful application.
Core Principles of Reactivity
The utility of Z-PEG4-NHS ester lies in its heterobifunctional nature, featuring a benzyloxycarbonyl (Z or Cbz) protected amine and an N-hydroxysuccinimide (NHS) ester. The NHS ester is the primary reactive group for conjugation, targeting primary amines to form stable amide bonds.
Mechanism of Amine Acylation
The reaction between the NHS ester of Z-PEG4-NHS and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, irreversible amide bond.[]
The Critical Role of pH
The pH of the reaction environment is a critical parameter governing the efficiency of the conjugation. The reaction rate is highly pH-dependent due to two competing factors:
-
Amine Nucleophilicity: A primary amine must be in its deprotonated, nucleophilic state (-NH₂) to react with the NHS ester. At acidic pH, the amine is protonated (-NH₃⁺) and non-nucleophilic. As the pH increases above the pKa of the amine (typically around 8.5-10.5 for lysine (B10760008) side chains), the concentration of the reactive deprotonated amine increases, favoring the reaction.[2][3]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a competing reaction with water that renders the ester inactive. The rate of hydrolysis significantly increases with rising pH.[3][4]
Therefore, an optimal pH range of 8.3-8.5 is recommended to maximize the rate of aminolysis while minimizing the competing hydrolysis.[2][5]
Quantitative Data on NHS Ester Reactivity
Understanding the kinetics of the NHS ester-amine reaction and the competing hydrolysis is crucial for optimizing conjugation protocols. The following tables summarize key quantitative data.
Half-life of NHS Esters at Various pH Values
The stability of the NHS ester is inversely proportional to the pH of the aqueous solution. As the pH increases, the half-life of the NHS ester decreases due to accelerated hydrolysis.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | Minutes |
Table 1: Approximate half-life of NHS esters at various pH values. Data compiled from multiple sources.[3][4][6]
Aminolysis vs. Hydrolysis Kinetics
The desired reaction (aminolysis) is in direct competition with the undesirable reaction (hydrolysis). The following data illustrates the effect of pH on the half-times of both reactions for a model NHS ester.
| pH | Half-time of Amidation (minutes) | Half-time of Hydrolysis (minutes) |
| 8.0 | 80 | 210 |
| 8.5 | 20 | 180 |
| 9.0 | 10 | 125 |
Table 2: Comparison of the half-times for amidation (aminolysis) and hydrolysis of a porphyrin-NHS ester at room temperature. This demonstrates that while hydrolysis increases with pH, the rate of amidation increases more significantly, leading to higher yields at the optimal pH.[7]
Experimental Protocols
The following protocols provide a general framework for the conjugation of Benzyloxycarbonyl-PEG4-NHS ester to amine-containing molecules such as proteins, peptides, and modified oligonucleotides.
Materials and Reagents
-
Benzyloxycarbonyl-PEG4-NHS ester
-
Amine-containing molecule (e.g., protein, peptide)
-
Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Avoid buffers containing primary amines, such as Tris.[2][5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification system (e.g., desalting column, dialysis equipment).
General Protocol for Protein Conjugation
This protocol is a starting point and may require optimization based on the specific protein and desired degree of labeling.
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[2]
-
If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
-
Z-PEG4-NHS Ester Stock Solution Preparation:
-
Allow the vial of Z-PEG4-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[8]
-
Immediately before use, dissolve the Z-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[8]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[2]
-
Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS ester is quenched.
-
-
Purification:
-
Remove excess, unreacted Z-PEG4-NHS ester and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[2]
-
Considerations for Oligonucleotide Labeling
For labeling amino-modified oligonucleotides, a similar protocol can be followed:
-
Dissolve the amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5).[10]
-
Dissolve the Z-PEG4-NHS ester in anhydrous DMSO or DMF.[10]
-
Add a 5-10 equivalent excess of the NHS ester solution to the oligonucleotide solution.[10]
-
Incubate at room temperature for 1-2 hours.[10]
-
Purify the conjugate using a desalting column appropriate for oligonucleotides.[10]
Factors Influencing Reactivity and Efficiency
Several factors beyond pH can influence the outcome of the conjugation reaction:
-
Steric Hindrance: The accessibility of the primary amine on the target molecule can affect the reaction rate. Bulky neighboring groups may sterically hinder the amine, slowing down the reaction and allowing more time for hydrolysis of the NHS ester to occur.[11]
-
Concentration: Higher concentrations of the amine-containing molecule can favor the bimolecular aminolysis reaction over the unimolecular hydrolysis, leading to higher conjugation efficiency.[]
-
Solvent Quality: The use of high-quality, anhydrous, amine-free DMSO or DMF is crucial. Degraded DMF can contain dimethylamine, which will react with the NHS ester.[2]
-
Competing Nucleophiles: The presence of other primary amines (e.g., Tris buffer) or other nucleophiles in the reaction mixture will compete with the target molecule for reaction with the NHS ester, reducing the yield of the desired conjugate.[2]
Conclusion
Benzyloxycarbonyl-PEG4-NHS ester is a powerful tool for bioconjugation, enabling the stable linkage of molecules through the formation of amide bonds. A thorough understanding of its reactivity, particularly the interplay between amine nucleophilicity and NHS ester hydrolysis as a function of pH, is essential for successful and reproducible results. By carefully controlling the reaction conditions as outlined in this guide, researchers, scientists, and drug development professionals can effectively utilize this versatile linker in their applications. The benzyloxycarbonyl protecting group also offers the potential for further modification through its removal by hydrogenolysis, adding another layer of synthetic versatility.[12]
References
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. nanocomposix.com [nanocomposix.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 8. broadpharm.com [broadpharm.com]
- 9. furthlab.xyz [furthlab.xyz]
- 10. glenresearch.com [glenresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
The Benzyl Protecting Group in PEG Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ethylene glycol) (PEG) linkers are integral to modern drug development, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules such as antibody-drug conjugates (ADCs) and PROTACs. The synthesis of well-defined, heterobifunctional PEG linkers necessitates a robust protecting group strategy to ensure regioselective functionalization. The benzyl (B1604629) (Bn) group, employed as a benzyl ether, is a cornerstone of this strategy. This technical guide provides an in-depth analysis of the role of the benzyl protecting group in PEG linker synthesis, detailing its chemical stability, orthogonality, and the precise conditions for its application and removal. This document includes quantitative data, detailed experimental protocols, and workflow diagrams to serve as a comprehensive resource for chemists in the pharmaceutical and biotechnology sectors.
Introduction: The Need for Precise PEGylation
Poly(ethylene glycol) has become a gold standard in bioconjugation for its ability to improve the pharmacokinetics of drugs by increasing hydrodynamic size, enhancing water solubility, and shielding molecules from enzymatic degradation and the immune system. The creation of advanced therapeutics, particularly heterobifunctional molecules like ADCs, requires PEG linkers with distinct functionalities at each terminus. This allows one end of the PEG chain to be attached to a targeting moiety (e.g., an antibody) and the other to a payload (e.g., a cytotoxic drug).
Achieving this bifunctionality requires a multi-step synthetic approach starting from a symmetric PEG diol. A key challenge is the selective modification of only one of the two terminal hydroxyl groups. This is accomplished by employing a protecting group to temporarily "block" one hydroxyl group, allowing for the chemical transformation of the other. The benzyl group is a popular choice for this purpose due to its unique combination of stability and selective cleavability.
The Benzyl Group Advantage: Stability and Orthogonality
The benzyl group is introduced as a benzyl ether (Bn-O-R) to protect a hydroxyl moiety. Its utility in the synthesis of complex molecules, including PEG linkers, stems from two primary characteristics: broad chemical stability and orthogonal cleavage conditions.
-
Robust Stability : Benzyl ethers are exceptionally stable across a wide range of chemical conditions. They are resistant to strongly basic conditions, nucleophiles, and many oxidizing and reducing agents.[1] This robustness is critical, as it allows for a wide variety of subsequent chemical modifications to be performed on the unprotected end of the PEG linker without risking premature deprotection.[2]
-
Orthogonal Cleavage : Orthogonality in protecting group strategy means that one group can be removed under specific conditions that do not affect other protecting groups in the molecule. The benzyl ether is a classic example of an orthogonal protecting group. It is stable to the acidic and basic conditions often used to remove other common protecting groups like tert-butyloxycarbonyl (Boc) or fluorenylmethoxycarbonyl (Fmoc), but it can be selectively and cleanly removed under neutral reductive conditions, most commonly via catalytic hydrogenation.[3][4] This selective removal is foundational to the stepwise synthesis of complex bioconjugates.
Chemical Strategies: Introduction and Removal of Benzyl Ethers
Protection: Williamson Ether Synthesis
The most common method for the formation of a benzyl ether on a PEG hydroxyl group is the Williamson ether synthesis . This reaction proceeds via an SN2 mechanism where an alkoxide, generated by deprotonating the PEG hydroxyl with a strong base, acts as a nucleophile to displace a halide from benzyl bromide or benzyl chloride.
To generate a heterobifunctional linker, it is crucial to achieve mono-benzylation of the PEG diol. This can be accomplished by using a stoichiometric amount of base and benzyl halide or by employing milder conditions that favor mono-substitution.[1]
Diagram 1: General Strategy for Heterobifunctional PEG Linker Synthesis```dot
Caption: Synthesis of a camptothecin (B557342) ADC linker-payload using benzyl ester protection.
This workflow, adapted from the synthesis of a camptothecin ADC, highlights a critical use case. [5]A benzyl ester protects a carboxylic acid group on a glycolic acid spacer (Step 3). This protection is essential to prevent side reactions while other manipulations, such as the removal of the Fmoc group, are performed (Step 4). The robust benzyl group remains intact until it is strategically removed via catalytic hydrogenation (Step 5) to reveal the free carboxylic acid, which is then activated for coupling to the next component of the linker (Step 6). This exemplifies the precise, sequential control afforded by the benzyl protecting group.
Conclusion
The benzyl protecting group is an indispensable tool in the synthesis of advanced PEG linkers for pharmaceutical applications. Its high stability to a broad range of reagents combined with its clean and efficient removal via catalytic hydrogenation provides the orthogonality required for complex, multi-step synthetic sequences. By enabling the selective functionalization of PEG diols, benzyl protection is fundamental to the creation of well-defined, heterobifunctional linkers that are crucial for the development of next-generation therapeutics like ADCs and PROTACs. The protocols and data presented in this guide offer a practical framework for the successful implementation of this vital chemical strategy.
References
A Technical Guide to PEGylation with N-Hydroxysuccinimide (NHS) Esters
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of PEGylation utilizing N-Hydroxysuccinimide (NHS) esters, a widely employed strategy for enhancing the therapeutic properties of proteins, peptides, and other biomolecules. This document details the core chemical principles, experimental protocols, and critical parameters to consider for successful bioconjugation.
Introduction to PEGylation
PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, most commonly a therapeutic protein or peptide. This modification has become a cornerstone in drug development due to its ability to improve the pharmacokinetic and pharmacodynamic properties of the conjugated molecule.[1][] Key advantages of PEGylation include:
-
Increased Drug Stability and Solubility: The hydrophilic nature of the PEG polymer can enhance the solubility of therapeutic proteins and protect them from enzymatic degradation.[1]
-
Extended Circulating Half-Life: The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance, leading to a longer circulation time in the body and allowing for less frequent dosing.[1][]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing the likelihood of an immune response.[1][]
-
Enhanced Bioavailability: By improving stability and circulation time, PEGylation can lead to a greater overall therapeutic effect.
The Chemistry of NHS Ester-Mediated PEGylation
PEGylation with NHS esters is one of the most common and well-established methods for modifying biomolecules. The process targets primary amines, such as the N-terminal α-amine and the ε-amines of lysine (B10760008) residues, which are abundant on the surface of most proteins.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine group on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable and irreversible amide bond, with the N-hydroxysuccinimide group being released as a byproduct.[3][4][5] This reaction is typically carried out in aqueous buffers under mild conditions.[3]
The Competing Reaction: Hydrolysis
A critical factor in NHS ester chemistry is the competing hydrolysis reaction, where the NHS ester reacts with water to form an unreactive PEG-carboxylic acid. This reaction also releases NHS. The rate of hydrolysis is highly dependent on pH, increasing significantly at more alkaline conditions.[3][6][7] This competition between aminolysis (the desired reaction with the amine) and hydrolysis is a key consideration in optimizing PEGylation protocols.[3][8][9] In some surface-based systems, the rate of hydrolysis can be significantly higher than the rate of aminolysis.[3][8][9]
Optimizing Reaction Conditions
The success of PEGylation with NHS esters hinges on the careful control of several reaction parameters to maximize the yield of the desired conjugate while minimizing side reactions and preserving the biological activity of the protein.
pH
The pH of the reaction buffer is a critical parameter that influences both the rate of aminolysis and hydrolysis.
-
Aminolysis: The reaction requires the primary amine to be in its deprotonated, nucleophilic state. Therefore, the reaction is typically carried out at a pH above the pKa of the targeted amine groups (the ε-amino group of lysine has a pKa of ~10.5). A common pH range for NHS ester PEGylation is 7.0 to 9.0.[4]
-
Hydrolysis: As the pH increases, the concentration of hydroxide (B78521) ions also increases, leading to a significantly faster rate of NHS ester hydrolysis.[6][7]
This creates a trade-off: a higher pH favors the deprotonation of amines and thus a faster aminolysis reaction, but it also dramatically accelerates the competing hydrolysis reaction.[10] Therefore, an optimal pH must be determined empirically for each specific protein and PEG-NHS reagent, often falling within the range of 7.2 to 8.5.[1][3]
Molar Ratio of PEG-NHS to Protein
The molar ratio of the PEG-NHS ester to the protein is a key determinant of the degree of PEGylation (the number of PEG chains attached per protein molecule). A higher molar excess of the PEG reagent will generally result in a higher degree of PEGylation.[1] Typical starting molar excess ratios range from 5-fold to 50-fold, with a 20-fold excess being a common starting point for optimization.[4][7] It is important to note that a very high degree of PEGylation can sometimes lead to a loss of biological activity if the PEG chains sterically hinder the protein's active site.
Temperature and Reaction Time
NHS ester PEGylation reactions are often performed at room temperature for 30-60 minutes or at 4°C (on ice) for 2 hours to overnight.[1][7] Lower temperatures can help to slow down the rate of hydrolysis relative to aminolysis, which can be beneficial, especially at higher pH. The optimal reaction time should be determined to allow for sufficient conjugation without excessive hydrolysis of the PEG-NHS reagent.
Quantitative Data on Reaction Parameters
The following tables summarize quantitative data on the effect of pH on reaction rates and typical reaction conditions for protein PEGylation with NHS esters.
Table 1: Effect of pH on the Half-Life of PEG-NHS Ester Hydrolysis and Aminolysis
| pH | Hydrolysis Half-Life | Aminolysis Half-Life (with mPEG₄-NH₂) | Reference(s) |
| 7.0 | 4-5 hours (at 0°C) | - | [6] |
| 7.4 | > 120 minutes | - | [10] |
| 8.0 | 210 minutes (P3-NHS) / 190 minutes (P4-NHS) | 80 minutes (P3-NHS) / 25 minutes (P4-NHS) | [11] |
| 8.5 | 180 minutes (P3-NHS) / 130 minutes (P4-NHS) | 20 minutes (P3-NHS) / 10 minutes (P4-NHS) | [11] |
| 8.6 | 10 minutes (at 4°C) | - | [6] |
| 9.0 | < 9 minutes | 10 minutes (P3-NHS) / 5 minutes (P4-NHS) | [10][11] |
Data for P3-NHS and P4-NHS from a study on porphyrin-NHS esters, providing a quantitative comparison of hydrolysis and aminolysis rates.[11]
Table 2: Typical Reaction Parameters for Protein PEGylation with NHS Esters
| Parameter | Typical Range | Considerations | Reference(s) |
| pH | 7.0 - 9.0 (optimal often 7.2-8.5) | Balance between amine reactivity and NHS ester hydrolysis. | [1][3][4] |
| Molar Excess of PEG-NHS | 5-fold to 50-fold | Higher excess leads to higher degree of PEGylation. | [4][7] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentration can improve reaction efficiency. | [1] |
| Temperature | 4°C or Room Temperature | Lower temperature can reduce the rate of hydrolysis. | [1][7] |
| Reaction Time | 30 minutes to 2 hours (or overnight at 4°C) | Optimize to maximize conjugation and minimize hydrolysis. | [1][7] |
| Solvent for PEG-NHS | Anhydrous DMSO or DMF | PEG-NHS esters are often dissolved in a small amount of organic solvent before adding to the aqueous reaction buffer. | [4] |
| Reaction Buffer | Amine-free (e.g., PBS) | Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the NHS ester. | [4] |
Experimental Protocols
The following are generalized protocols for the PEGylation of a protein with a PEG-NHS ester. It is crucial to optimize these protocols for each specific protein and PEG reagent.
Materials
-
Protein to be PEGylated
-
PEG-NHS ester reagent
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or other amine-free buffer
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography, or dialysis cassettes)
Experimental Workflow
Detailed Protocol
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free reaction buffer (e.g., PBS, pH 7.2-8.5).[1]
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution.[4] PEG-NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions, so do not prepare stock solutions for storage.
-
PEGylation Reaction: Add the calculated volume of the PEG-NHS ester stock solution to the protein solution to achieve the desired molar excess. Gently mix the reaction.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[1][7]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 10-50 mM. The primary amines in the quenching buffer will react with any remaining unreacted PEG-NHS esters.
-
Purification: Remove the unreacted PEG-NHS ester, the NHS byproduct, and any aggregated protein from the PEGylated protein conjugate. Common purification methods include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.
-
Characterization: Analyze the purified PEGylated protein to determine the degree of PEGylation and to confirm the integrity of the protein. Common analytical techniques include:
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein.
-
Mass Spectrometry (e.g., MALDI-TOF): To determine the exact mass of the conjugate and calculate the number of attached PEG chains.
-
HPLC (e.g., SEC-HPLC, RP-HPLC): To assess the purity of the conjugate and separate different PEGylated species.
-
NMR Spectroscopy: Can be used for quantitative determination of the degree of PEGylation.
-
In-Vivo Consequences of PEGylation
The successful PEGylation of a therapeutic protein leads to significant changes in its interaction with the biological environment, ultimately enhancing its therapeutic efficacy.
Conclusion
PEGylation with NHS esters is a robust and versatile method for improving the therapeutic properties of biomolecules. A thorough understanding of the underlying chemistry, particularly the competition between aminolysis and hydrolysis, is essential for developing successful conjugation strategies. By carefully optimizing reaction conditions such as pH, molar ratio, and temperature, researchers can achieve a desired degree of PEGylation while preserving the biological activity of the therapeutic, ultimately leading to the development of safer and more effective drugs.
References
- 1. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. NHS-PEG-NHS [nanocs.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Application of Benzyloxycarbonyl-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics and common applications of Benzyloxycarbonyl-PEG4-NHS ester (Cbz-PEG4-NHS ester), a bifunctional linker widely used in bioconjugation and drug development. This document offers detailed information on its solubility in various organic solvents, experimental protocols for its use, and a visual representation of a typical experimental workflow.
Core Properties and Solubility
Benzyloxycarbonyl-PEG4-NHS ester is a chemical linker featuring a Cbz (Z) protecting group on a tetra-ethylene glycol (PEG4) spacer, which is terminated with an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates the covalent conjugation to primary amines (-NH2) on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1][2] The hydrophilic PEG4 spacer enhances the solubility of the resulting conjugate in aqueous media.[3][4] The Cbz group provides a stable protecting group for the amine that can be removed under specific conditions, such as hydrogenolysis.[1][2]
Qualitative Solubility
Qualitative assessments from various suppliers and related literature indicate that Benzyloxycarbonyl-PEG4-NHS ester and similar PEG-NHS ester compounds are soluble in a range of common organic solvents. This is a critical property, as these reagents are typically prepared as concentrated stock solutions in an organic solvent before being introduced into an aqueous reaction mixture for bioconjugation.
Quantitative Solubility Data
| Solvent | Solubility (DBCO-PEG4-NHS Ester) | Molarity (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 79 mg/mL | 121.6 | Sonication is recommended for dissolution. |
| Dimethylformamide (DMF) | Soluble | - | A common solvent for preparing stock solutions. |
| Dichloromethane (DCM) | Soluble | - | - |
| Tetrahydrofuran (THF) | Soluble | - | - |
| Chloroform | Soluble | - | - |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL | 3.08 | A common formulation for in vivo applications. |
Data for DBCO-PEG4-NHS Ester is provided as a proxy due to the lack of specific quantitative data for Cbz-PEG4-NHS ester.[4][5]
Based on the available information and general protocols, a stock solution of Benzyloxycarbonyl-PEG4-NHS ester is typically prepared in anhydrous DMSO or DMF at a concentration of approximately 10 mM.[6][7][8]
Experimental Protocols
The following sections detail the recommended procedures for handling, dissolving, and using Benzyloxycarbonyl-PEG4-NHS ester in a typical bioconjugation reaction, such as protein labeling.
Materials Required
-
Benzyloxycarbonyl-PEG4-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein or other amine-containing molecule in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis equipment for purification
Handling and Storage
-
Moisture Sensitivity : Benzyloxycarbonyl-PEG4-NHS ester is moisture-sensitive.[6][7] The NHS ester group can readily hydrolyze in the presence of water, rendering the reagent inactive.
-
Storage : Store the solid reagent at -20°C in a desiccated environment.[2][9]
-
Equilibration : Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[6][7]
Preparation of Stock Solution
It is crucial to prepare the stock solution immediately before use, as the NHS ester has limited stability in solution.[6][7]
-
Equilibrate the vial of Benzyloxycarbonyl-PEG4-NHS ester to room temperature.
-
Add a sufficient volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration, typically 10 mM.
-
Vortex briefly to ensure complete dissolution.
Protein Labeling Protocol
This protocol provides a general procedure for labeling a protein with Benzyloxycarbonyl-PEG4-NHS ester. The optimal molar ratio of the linker to the protein may need to be determined empirically.
-
Prepare the Protein : Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete for reaction with the NHS ester.[6][7]
-
Reaction : Add a 5- to 20-fold molar excess of the freshly prepared Benzyloxycarbonyl-PEG4-NHS ester stock solution to the protein solution. Ensure that the volume of the organic solvent does not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6][7]
-
Quenching : Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.
-
Purification : Remove the excess, unreacted Benzyloxycarbonyl-PEG4-NHS ester and byproducts by using a desalting column or through dialysis against an appropriate buffer.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a bioconjugation experiment using Benzyloxycarbonyl-PEG4-NHS ester.
Caption: Workflow for bioconjugation using Cbz-PEG4-NHS ester.
Logical Relationship of Reagent Handling
Proper handling of Benzyloxycarbonyl-PEG4-NHS ester is critical to ensure its reactivity. The following diagram outlines the key considerations.
Caption: Key handling steps to prevent hydrolysis of Cbz-PEG4-NHS ester.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzyloxy carbonyl-PEG4-NHS ester, 2639395-44-9 | BroadPharm [broadpharm.com]
- 3. N-(Benzyloxy carbonyl-PEG3)-N-bis(PEG4-NHS ester) | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. DBCO-PEG4-NHS ester | PROTAC Linker | TargetMol [targetmol.com]
- 6. Benzyloxy carbonyl-PEG4-NHS ester_2639395-44-9_新研博美 [xinyanbm.com]
- 7. confluore.com [confluore.com]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. This compound [chembk.com]
In-Depth Technical Guide: Benzyloxycarbonyl-PEG4-NHS Ester (CAS Number 2639395-44-9)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the properties and applications of the bifunctional linker, Benzyloxycarbonyl-PEG4-NHS Ester, identified by CAS number 2639395-44-9. This molecule is a valuable tool in bioconjugation and drug development, enabling the covalent attachment of various payloads to biomolecules. This guide details its chemical identity, physicochemical properties, and established protocols for its use. It is designed to serve as a practical resource for researchers in the fields of chemistry, biology, and pharmaceutical sciences.
Chemical Identity and Structure
Systematic Name: benzyl (B1604629) 3-{2-[2-(2-{[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]}-ethoxy)ethoxy]ethoxy}propanoate
Common Name: Benzyloxy carbonyl-PEG4-NHS ester
CAS Number: 2639395-44-9
Molecular Structure:
The structure of Benzyloxycarbonyl-PEG4-NHS Ester features three key components:
-
An N-Hydroxysuccinimide (NHS) ester: This is a highly reactive functional group that readily forms stable amide bonds with primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies.
-
A polyethylene glycol (PEG) spacer (PEG4): The tetra-ethylene glycol spacer is hydrophilic, which can improve the solubility of the resulting conjugate and reduce steric hindrance.[1]
-
A benzyloxycarbonyl (Cbz or Z) group: This is a common protecting group for amines. In this molecule, it protects a carboxylic acid functionality. The Cbz group can be selectively removed under mild conditions by hydrogenolysis.[2][3][4]
Physicochemical Properties
A summary of the available physicochemical data for Benzyloxycarbonyl-PEG4-NHS Ester is presented in the table below. It should be noted that certain experimental data, such as melting and boiling points, are not widely reported in publicly available literature.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₁NO₁₀ | [2] |
| Molecular Weight | 481.5 g/mol | [2] |
| Appearance | White to off-white solid or oil | Generic observation for similar compounds |
| Purity | ≥95% - 98% (typical) | [2] |
| Solubility | Soluble in DMSO, DMF, DCM | [5] |
| Storage Conditions | -20°C, desiccated | [2] |
Applications in Bioconjugation and Drug Development
Benzyloxycarbonyl-PEG4-NHS Ester is primarily used as a crosslinking agent in the development of complex biomolecules, such as antibody-drug conjugates (ADCs) and other targeted therapies.[1] Its bifunctional nature allows for a two-step conjugation strategy. First, the NHS ester is reacted with a primary amine on a biomolecule. Subsequently, the Cbz protecting group is removed to reveal a carboxylic acid, which can then be coupled to another molecule of interest.
The inclusion of a PEG spacer in the linker design can be advantageous in ADC development, as it can enhance the hydrophilicity of the conjugate, potentially improving its pharmacokinetic properties.[6]
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving Benzyloxycarbonyl-PEG4-NHS Ester. These are generalized protocols and may require optimization for specific applications.
Protocol for Conjugation to Amine-Containing Biomolecules
This protocol describes the reaction of the NHS ester moiety with primary amines on a protein, such as an antibody.
Materials:
-
Benzyloxycarbonyl-PEG4-NHS Ester
-
Protein or other amine-containing biomolecule in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of the Biomolecule: Ensure the biomolecule is in an appropriate amine-free buffer at a known concentration. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction and must be removed.[7]
-
Reagent Preparation: Immediately before use, dissolve the Benzyloxycarbonyl-PEG4-NHS Ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis, so stock solutions should not be stored.[7]
-
Conjugation Reaction: Add a calculated molar excess of the linker solution to the biomolecule solution. The optimal molar ratio will depend on the biomolecule and the desired degree of labeling and should be determined empirically. A common starting point is a 10- to 20-fold molar excess.[8][9]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.[7][9]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will react with any excess NHS ester. Incubate for 15-30 minutes at room temperature.[10]
-
Purification: Remove unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
Protocol for Deprotection via Hydrogenolysis
This protocol describes the removal of the benzyloxycarbonyl (Cbz) protecting group to reveal a free carboxylic acid.
Materials:
-
Cbz-protected conjugate
-
Palladium on carbon (Pd/C, 10% w/w)
-
Methanol (B129727) or another suitable solvent
-
Hydrogen gas (H₂) source or a hydrogen transfer reagent (e.g., ammonium (B1175870) formate (B1220265), sodium borohydride)
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected conjugate in a suitable solvent like methanol in a reaction vessel equipped with a stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the conjugate).
-
Hydrogenation:
-
Using Hydrogen Gas: Purge the vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (typically via a balloon or from a cylinder) at atmospheric pressure.
-
Using a Hydrogen Donor: For transfer hydrogenolysis, add a hydrogen donor such as ammonium formate or sodium borohydride (B1222165) in molar excess.[11][12]
-
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS) until the starting material is consumed. This can take from 30 minutes to several hours.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Purification: Evaporate the solvent under reduced pressure. The resulting deprotected product can be used as is or purified further if necessary.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key processes involving Benzyloxycarbonyl-PEG4-NHS Ester.
Caption: NHS Ester Conjugation Workflow.
Caption: Cbz Deprotection Workflow.
Caption: Functional Groups of the Linker.
Conclusion
Benzyloxycarbonyl-PEG4-NHS Ester (CAS 2639395-44-9) is a well-defined bifunctional linker with significant utility in the field of bioconjugation. Its amine-reactive NHS ester and cleavable Cbz protecting group, combined with the beneficial properties of the PEG spacer, make it a versatile tool for the synthesis of complex biomolecular conjugates. While detailed, compound-specific physicochemical data is not extensively available in the public domain, the general reactivity and handling protocols for its functional moieties are well-established. This guide provides a solid foundation for researchers to incorporate this valuable reagent into their drug development and broader research programs.
References
- 1. This compound | CAS:2639395-44-9 | AxisPharm [axispharm.com]
- 2. This compound, 2639395-44-9 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Benzyloxy carbonyl-PEG4-NHS ester_2639395-44-9_新研博美 [xinyanbm.com]
- 5. Benzyloxy carbonyl-PEG3-NHS ester, 2100306-68-9 | BroadPharm [broadpharm.com]
- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. furthlab.xyz [furthlab.xyz]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Guide: Storage and Handling of Benzyloxycarbonyl-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the proper storage, handling, and utilization of Benzyloxycarbonyl-PEG4-NHS ester (Cbz-PEG4-NHS ester), a bifunctional crosslinker commonly employed in bioconjugation, drug delivery, and surface modification applications. Adherence to these guidelines is critical to ensure the reagent's integrity, experimental reproducibility, and laboratory safety.
Introduction to Benzyloxycarbonyl-PEG4-NHS Ester
Benzyloxycarbonyl-PEG4-NHS ester is a chemical reagent featuring a benzyl (B1604629) protecting group (Cbz) and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates the formation of stable amide bonds with primary amines (-NH2) present on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1][2] The tetraethylene glycol (PEG4) spacer enhances water solubility and provides flexibility to the conjugated molecule. The Cbz group serves as a protecting group for the amine, which can be removed under specific conditions, such as hydrogenolysis, to reveal a primary amine for further functionalization.[1][2]
Storage and Stability
Proper storage is paramount to maintain the reactivity of the moisture-sensitive NHS ester group.
Quantitative Storage and Stability Data:
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C[2][3] | Minimizes degradation and hydrolysis of the NHS ester. |
| Storage Atmosphere | Desiccated, Inert Gas (e.g., Argon or Nitrogen) | NHS esters are highly susceptible to hydrolysis. Storing under dry, inert conditions prevents reaction with atmospheric moisture. |
| Long-term Stability (Solid) | Refer to manufacturer's specifications. | While general guidelines suggest long-term stability at -20°C, specific shelf-life data for Benzyloxycarbonyl-PEG4-NHS ester is not readily available in the public domain and should be obtained from the supplier. |
| Reconstituted Solution Stability | Use immediately. Avoid preparing stock solutions for long-term storage.[3] | The NHS ester moiety readily hydrolyzes in solution, especially in the presence of nucleophiles like water. If a stock solution must be prepared in an anhydrous organic solvent (e.g., DMSO, DMF), it should be used promptly and any unused portion discarded. |
Handling Procedures
Due to its chemical reactivity and potential hazards, appropriate handling procedures must be followed.
Personal Protective Equipment (PPE) and Safety Precautions:
| PPE / Precaution | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Ventilation | Work in a well-ventilated area or a chemical fume hood. | To minimize inhalation of any dust or vapors. |
| Hygienic Practices | Avoid inhalation, ingestion, and contact with skin and eyes. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[4] | Standard chemical safety practices to prevent exposure. |
Reagent Preparation and Use
Careful preparation of the reagent is crucial for successful conjugation.
Solubility Data:
| Solvent | Solubility | Notes |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Soluble[3] | Recommended for preparing stock solutions. Ensure DMSO is anhydrous to prevent hydrolysis. |
| Anhydrous Dimethylformamide (DMF) | Soluble[3] | An alternative to DMSO for stock solutions. Ensure DMF is anhydrous and free of amine contaminants. |
| Dichloromethane (DCM) | Soluble | Can be used for specific organic synthesis applications. |
| Aqueous Buffers | Limited and Prone to Hydrolysis | Dissolving directly in aqueous buffers is not recommended due to rapid hydrolysis of the NHS ester. The reagent should be added to the aqueous reaction mixture from a concentrated stock in an anhydrous organic solvent. |
Experimental Protocols
The following is a general protocol for the conjugation of Benzyloxycarbonyl-PEG4-NHS ester to a protein. This should be optimized for the specific application.
Protein Labeling Protocol:
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer at a pH of 7.2-8.5 (e.g., 100 mM phosphate (B84403) buffer, 100 mM carbonate/bicarbonate buffer). Buffers containing primary amines such as Tris or glycine (B1666218) must be avoided as they will compete for reaction with the NHS ester.
-
The protein solution should be free of other amine-containing stabilizers like bovine serum albumin (BSA).
-
-
Reagent Preparation:
-
Allow the vial of Benzyloxycarbonyl-PEG4-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a concentrated stock solution (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the Benzyloxycarbonyl-PEG4-NHS ester stock solution to the protein solution. A 10-20 fold molar excess is a common starting point, but this should be optimized.
-
The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to minimize protein denaturation.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
-
Quenching the Reaction:
-
(Optional) The reaction can be stopped by adding a quenching buffer containing primary amines (e.g., 1 M Tris-HCl or glycine to a final concentration of 50-100 mM). Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
Visualizations
Chemical Reaction Pathway:
Caption: Reaction of Cbz-PEG4-NHS ester with a primary amine.
Experimental Workflow:
Caption: Workflow for protein conjugation with Cbz-PEG4-NHS ester.
Disclaimer: This document is intended for informational purposes only and is based on generally available data for similar compounds. Users should always consult the manufacturer-specific Safety Data Sheet (SDS) and technical documentation for the most accurate and up-to-date information regarding the safe handling, storage, and use of Benzyloxycarbonyl-PEG4-NHS ester. All laboratory work should be conducted by trained professionals in a suitably equipped facility.
References
Benzyloxycarbonyl-PEG4-NHS ester molecular weight and formula
An In-depth Technical Guide to Benzyloxycarbonyl-PEG4-NHS Ester: Properties and Applications
For researchers, scientists, and drug development professionals, Benzyloxycarbonyl-PEG4-NHS ester is a valuable bifunctional crosslinker. Its structure incorporates a terminal N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines, a tetra-ethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a benzyloxycarbonyl (Cbz or Z) protecting group on the other end. This guide provides a comprehensive overview of its chemical properties and detailed protocols for its use in bioconjugation and subsequent deprotection.
Chemical and Physical Properties
The fundamental properties of Benzyloxycarbonyl-PEG4-NHS ester are summarized below, providing essential data for its application in experimental design.
| Property | Value | Reference |
| Molecular Weight | 481.49 g/mol | [1] |
| Chemical Formula | C23H31NO10 | [1] |
Experimental Protocols
The utility of Benzyloxycarbonyl-PEG4-NHS ester lies in its two primary reactive functionalities: the NHS ester and the Cbz protecting group. The following sections provide detailed protocols for the conjugation of the NHS ester to amine-containing molecules and the subsequent removal of the Cbz protecting group.
Protocol 1: Bioconjugation via NHS Ester Coupling
This protocol details the conjugation of Benzyloxycarbonyl-PEG4-NHS ester to a primary amine-containing biomolecule, such as a protein or antibody. The NHS ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) to form a stable amide bond.
Materials:
-
Benzyloxycarbonyl-PEG4-NHS ester
-
Protein or other amine-containing biomolecule
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.0-8.5. Avoid buffers containing primary amines like Tris or glycine.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M glycine
-
Purification system: Size-exclusion chromatography (e.g., desalting column) or dialysis equipment
Procedure:
-
Prepare the Biomolecule: Dissolve the protein or other biomolecule in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the Benzyloxycarbonyl-PEG4-NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved NHS ester to the biomolecule solution. The optimal molar ratio may need to be determined empirically.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or for 2-4 hours on ice. Protect from light if the NHS ester is conjugated to a fluorescent dye.
-
-
Quench the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove the excess, unreacted Benzyloxycarbonyl-PEG4-NHS ester and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Deprotection of the Benzyloxycarbonyl (Cbz) Group
Following conjugation, the Cbz group can be removed to reveal a primary amine, which can then be used for further modifications. The most common method for Cbz deprotection is catalytic hydrogenolysis.
Materials:
-
Cbz-protected biomolecule conjugate
-
Palladium on activated carbon (Pd/C), 10% w/w
-
Hydrogen gas (H₂) source
-
Inert gas (e.g., nitrogen or argon)
-
Solvent: Methanol (MeOH) or ethanol (B145695) (EtOH)
Procedure:
-
Prepare the Reaction: Dissolve the Cbz-protected biomolecule in the chosen solvent.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas to remove oxygen.
-
Add Catalyst: Carefully add the Pd/C catalyst to the reaction mixture. The amount of catalyst can vary but is typically around 10% by weight of the substrate.
-
Hydrogenation: Introduce hydrogen gas to the reaction vessel (typically at atmospheric pressure, established using a balloon of H₂).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or mass spectrometry. Reaction times can vary from a few hours to overnight.
-
Work-up:
-
Once the reaction is complete, carefully purge the vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the deprotected product.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for a typical experiment involving Benzyloxycarbonyl-PEG4-NHS ester, from initial bioconjugation to the final deprotected product.
References
The Lynchpin of Bioconjugation: An In-depth Technical Guide to the NHS Ester Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the N-hydroxysuccinimide (NHS) ester stands as a cornerstone chemical entity, pivotal for its efficiency and reliability in covalently linking molecules. Its function is fundamental to a vast array of applications, from fluorescently labeling antibodies for immunoassays to the construction of sophisticated antibody-drug conjugates (ADCs) for targeted cancer therapy. This technical guide provides a comprehensive exploration of the NHS ester's role in bioconjugation, detailing its underlying chemical principles, practical applications, and the critical parameters that govern its reactivity.
The Core Mechanism: Amine-Reactive Acylation
The primary function of the NHS ester group is to serve as an efficient acylating agent that readily reacts with primary and secondary amines to form stable amide bonds.[][2] This reactivity is the lynchpin of its utility in bioconjugation, as primary amines are abundantly available in biomolecules, most notably as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins and peptides.[3][4]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[] The stability of this newly formed bond is a key advantage, ensuring the integrity of the conjugate in biological systems.[]
Key Reaction Parameters and Optimization
The efficiency of NHS ester bioconjugation is critically dependent on several experimental parameters. Careful control of these factors is essential to maximize the yield of the desired conjugate while minimizing side reactions.
pH: The pH of the reaction buffer is arguably the most crucial factor. The reaction is most efficient in the pH range of 7.2 to 8.5.[][5] Below this range, the primary amines are protonated (R-NH3+), rendering them non-nucleophilic and significantly slowing down the reaction.[6] Above this range, the rate of hydrolysis of the NHS ester increases dramatically, becoming a significant competing reaction that reduces the overall conjugation efficiency.[5]
Temperature and Time: NHS ester conjugations are typically performed at room temperature for 30 minutes to 2 hours, or at 4°C for longer periods (e.g., overnight) for more labile biomolecules.[][5] The optimal time depends on the specific reactants and their concentrations.
Buffers and Solvents: Amine-free buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer are essential to avoid competition with the intended amine-containing biomolecule.[2][5] Buffers containing primary amines, like Tris, should be avoided during the reaction but can be used to quench the reaction.[5] Many NHS esters have limited aqueous solubility and are first dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[2]
Competition with Hydrolysis: The primary competing reaction in NHS ester bioconjugation is the hydrolysis of the ester group by water. This reaction also releases N-hydroxysuccinimide but results in the regeneration of the original carboxylic acid, rendering the labeling reagent inactive.[5][7] The rate of hydrolysis is highly pH-dependent, increasing significantly at higher pH values.[5]
Quantitative Data on NHS Ester Reactivity
The following tables summarize key quantitative data related to the stability and reactivity of NHS esters, providing a basis for experimental design and optimization.
Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values
| pH | Temperature (°C) | Half-life of Hydrolysis | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [5] |
| 8.0 | Room Temperature | Minutes | [8] |
| 8.5 | Room Temperature | ~10 minutes | [5][9] |
| 8.6 | 4 | 10 minutes | [5] |
| 9.0 | Room Temperature | < 10 minutes | [9] |
Table 2: Typical NHS Ester Bioconjugation Reaction Conditions
| Parameter | Recommended Range | Reference(s) |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | [][5][6] |
| Temperature | 4°C to Room Temperature (20-25°C) | [][5] |
| Reaction Time | 30 minutes - 4 hours at RT; Overnight at 4°C | [5][10] |
| Molar Excess of NHS Ester | 5 - 20 fold over the biomolecule | [6][11] |
| Biomolecule Concentration | 1 - 10 mg/mL | [6][10] |
| Organic Solvent (if used) | < 10% of total reaction volume | [][10] |
Experimental Protocol: Labeling an Antibody with an NHS Ester-Activated Fluorophore
This protocol provides a general procedure for the fluorescent labeling of an antibody using an NHS ester-activated dye.
Materials:
-
Antibody (IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester-activated fluorescent dye
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25 desalting column)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
NHS Ester-Dye Solution Preparation:
-
Immediately before use, dissolve the NHS ester-activated dye in anhydrous DMSO to a concentration of 10 mg/mL.[13]
-
-
Labeling Reaction:
-
Quenching the Reaction (Optional):
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[5]
-
-
Purification of the Conjugate:
-
Characterization of the Conjugate:
-
Measure the absorbance of the conjugate at 280 nm (for the antibody) and the maximum absorbance wavelength of the dye.
-
Calculate the protein concentration and the degree of labeling (DOL), which is the average number of dye molecules per antibody.
-
Applications in Research and Drug Development
The versatility of NHS ester chemistry has led to its widespread adoption in numerous scientific disciplines.
-
Protein and Antibody Labeling: NHS esters are routinely used to attach fluorescent dyes, biotin, or enzymes to proteins and antibodies for use in techniques such as ELISA, western blotting, immunofluorescence, and flow cytometry.[13][14]
-
Antibody-Drug Conjugates (ADCs): In the field of oncology, NHS esters are employed to link potent cytotoxic drugs to monoclonal antibodies that target tumor-specific antigens, enabling targeted drug delivery.[][15]
-
Surface Immobilization: Biomolecules can be immobilized onto surfaces functionalized with NHS esters for applications in biosensors, microarrays, and affinity chromatography.[16][17]
-
Crosslinking Agents: Homobifunctional and heterobifunctional crosslinkers containing NHS ester groups are used to study protein-protein interactions and to create stable protein conjugates.[5][14]
Conclusion
The N-hydroxysuccinimide ester group is a powerful and versatile tool in the bioconjugation toolbox. Its high reactivity towards primary amines under mild aqueous conditions, coupled with the formation of a stable amide bond, makes it an ideal choice for a wide range of applications in research and drug development. A thorough understanding of the reaction mechanism and the influence of key parameters such as pH is paramount for the successful design and execution of bioconjugation strategies. By carefully controlling the reaction conditions, researchers can harness the full potential of NHS ester chemistry to create precisely engineered biomolecular conjugates for a multitude of scientific and therapeutic purposes.
References
- 2. glenresearch.com [glenresearch.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UZ [thermofisher.com]
- 4. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. biotium.com [biotium.com]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 16. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Benefits of PEG4 Spacer Arms in Bioconjugation
For researchers, scientists, and drug development professionals, the design of bioconjugates is a critical factor determining therapeutic efficacy and safety. The choice of a linker to connect a biomolecule (such as an antibody or peptide) to a payload (like a small molecule drug or a fluorescent dye) is a pivotal decision. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) spacers have become indispensable tools. This guide provides a detailed examination of the benefits of using a discrete, four-unit PEG (PEG4) spacer arm in bioconjugation, supported by quantitative data, experimental protocols, and process visualizations.
Core Physicochemical Advantages of PEG4 Spacers
A PEG4 spacer is a short, hydrophilic linker composed of four repeating ethylene (B1197577) glycol units. Its defined length and chemical properties impart several key advantages to the resulting bioconjugate.[][2] These benefits primarily address the challenges of hydrophobicity, aggregation, and steric hindrance often encountered when conjugating complex biomolecules.
Many potent therapeutic payloads, particularly in the field of Antibody-Drug Conjugates (ADCs), are highly hydrophobic.[3][4] Conjugating these molecules directly to an antibody can drastically increase the overall hydrophobicity of the ADC, leading to poor solubility in aqueous buffers and a high propensity for aggregation.[4][5]
The PEG4 spacer acts as a "hydrophilicity reservoir."[6] Its flexible, polar structure binds water molecules, creating a hydration shell around the payload.[7] This effect masks the hydrophobic nature of the drug, significantly improving the solubility and stability of the final conjugate in physiological solutions.[][7] This improved solubility is crucial during manufacturing, purification, and long-term storage, and it enables the use of aqueous-based buffers, which are less likely to denature the antibody.[5]
A direct consequence of increased hydrophobicity is the tendency for bioconjugates to aggregate. Aggregation is a critical quality attribute to control, as aggregated species can be immunogenic, lead to rapid clearance from circulation, and reduce therapeutic efficacy.[3][7] By mitigating the payload's hydrophobicity, the PEG4 spacer directly reduces non-specific hydrophobic interactions between conjugate molecules, thereby minimizing the formation of high-molecular-weight (HMW) species.[][5]
The defined length of the PEG4 spacer arm (approximately 29 Å) provides optimal spatial separation between the biomolecule and the conjugated payload.[8][9] This separation is critical for several reasons:
-
Preservation of Biological Activity: It prevents the payload from sterically hindering the binding site of the antibody or peptide, ensuring that the conjugate retains its ability to bind to its target receptor with high affinity.[9]
-
Accessibility for Payload Function: In cases where the payload must be accessed by enzymes for cleavage and activation (e.g., in cleavable linkers), the PEG4 spacer ensures the cleavage site is accessible, allowing for efficient drug release within the target cell.[9]
The logical flow of these benefits is illustrated in the diagram below.
Impact on Pharmacokinetics and Immunogenicity
The introduction of a PEG spacer can profoundly alter the pharmacokinetic (PK) profile of a bioconjugate. PEGylation is a well-established strategy to increase the hydrodynamic radius of a therapeutic molecule.[6] This larger size slows renal clearance, thereby extending the conjugate's circulation half-life.[2] Furthermore, the hydration shell created by the PEG4 spacer can shield the bioconjugate from uptake by the reticuloendothelial system (RES) and protect it from proteolytic degradation, further contributing to its longevity in vivo.[2][10]
This "stealth" effect also helps to reduce immunogenicity.[] By masking potential epitopes on the payload or linker, the PEG4 spacer can decrease the likelihood of the conjugate being recognized by the immune system, which is a critical safety consideration in drug development.[7]
Quantitative Data and Comparative Analysis
The choice of spacer length is a critical optimization parameter. While longer PEGs can offer greater hydrophilicity, they can also introduce their own steric hindrance or negatively impact potency. A PEG4 spacer often represents a balance, providing sufficient benefits without the drawbacks of longer chains. The following tables summarize quantitative data from studies comparing different PEG spacer lengths.
Table 1: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)
| Spacer Length | Resulting Average DAR | Key Observation | Reference |
|---|---|---|---|
| PEG4 | 2.5 | Shorter PEG spacers can sometimes result in lower conjugation efficiency compared to intermediate lengths. | [5] |
| PEG6 | 5.0 | Intermediate PEG lengths may offer a better balance of reactivity and accessibility of conjugation sites. | [5] |
| PEG8 | 4.8 | Similar to PEG6, shows high conjugation efficiency. | [5] |
| PEG12 | 3.7 | Efficiency may begin to decrease as the linker becomes longer. | [5] |
| PEG24 | 3.0 | Long PEG chains may sterically hinder the conjugation reaction, leading to lower DAR. |[5] |
Table 2: Effect of PEG Spacer Length on Binding Affinity of a Bombesin Peptide Analog
| Spacer Composition | IC50 (nM) | Key Observation | Reference |
|---|---|---|---|
| PEG2 | 3.1 ± 0.2 | Shorter spacers show the highest binding affinity in this series. | [11] |
| PEG3 | 3.9 ± 0.3 | A slight decrease in affinity is observed as the spacer lengthens. | [11] |
| PEG4 | 5.4 ± 0.4 | The PEG4 spacer maintains a strong binding affinity in the low nanomolar range. | [11] |
| PEG6 | 5.8 ± 0.3 | The longest spacer in this study showed the lowest, yet still potent, binding affinity. |[11] |
Table 3: Representative Pharmacokinetic Parameters of a PEGylated Biologic
| Parameter | Value | Definition |
|---|---|---|
| AUC₀₋t (h*µg/mL) | 91933.3 | Area under the plasma concentration-time curve, indicating total drug exposure. |
| Cₛₛₘₐₓ (µg/mL) | 470.3 | Maximum concentration in steady state. |
| T₁/₂ (h) | 286.3 | The average half-life, indicating how long the drug remains in circulation. |
(Note: This table is representative of a PEGylated therapeutic and illustrates the type of data obtained in pharmacokinetic studies. Specific values are highly dependent on the specific conjugate and study design. Data adapted from a representative study[10])
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of bioconjugates utilizing PEG4 spacers. The overall workflow is depicted in Figure 2.
This protocol describes the conjugation of a linker to primary amines (e.g., lysine (B10760008) residues) on an antibody.[][13]
-
Antibody Preparation:
-
Start with an antibody solution at 1-2 mg/mL.
-
If the antibody buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into a non-amine-containing buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Use a desalting column (e.g., Zeba™ Spin Desalting Column) for this purpose.[13]
-
Determine the final antibody concentration using A280 spectrophotometry.[13]
-
-
Linker-Payload Preparation:
-
Prepare a stock solution of the NHS-PEG4-Payload construct (e.g., 10 mM) in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO).[]
-
-
Conjugation Reaction:
-
Add the NHS-PEG4-Payload stock solution to the antibody solution. A 5- to 20-fold molar excess of the linker-payload over the antibody is a common starting point. The final concentration of DMSO in the reaction should not exceed 10% (v/v) to avoid antibody denaturation.[14]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a final concentration of 50-100 mM Tris or glycine. This will react with any excess, unreacted NHS ester groups.[13]
-
Incubate for 15-30 minutes at room temperature.
-
Remove the excess linker-payload and quenching reagent by purifying the ADC using a desalting column or Size Exclusion Chromatography (SEC).[15]
-
HIC separates ADC species based on hydrophobicity. Since each conjugated drug adds hydrophobicity, HIC can resolve species with different drug-to-antibody ratios (DAR 0, 2, 4, 6, 8).[16]
-
Materials and Mobile Phases:
-
Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.0 - 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0.[16][17]
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.[17]
-
HIC Column: A column packed with a hydrophobic resin (e.g., Phenyl, Butyl).
-
-
Sample Preparation:
-
Dilute the purified ADC sample with Mobile Phase A to a final ammonium sulfate concentration that ensures binding to the column (typically starting around 1.0 M). This may require optimization to prevent precipitation.[17]
-
-
Chromatography Method:
-
Equilibration: Equilibrate the HIC column with ~5 column volumes (CV) of the starting mobile phase condition (e.g., 100% Mobile Phase A or a mix of A and B).[16]
-
Injection: Inject the prepared ADC sample.
-
Elution: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over 20-30 CV.[17] Species with lower DAR (less hydrophobic) will elute first, followed by species with progressively higher DARs.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species.
-
Calculate the weighted average DAR by summing the product of each peak's relative area and its corresponding DAR value.[18]
-
SEC separates molecules based on their hydrodynamic radius. Larger molecules, like aggregates, elute before smaller ones, like monomers.[19]
-
Materials and Mobile Phase:
-
Mobile Phase: A physiological buffer such as 150 mM Sodium Phosphate, pH 7.0. The mobile phase should be chosen to minimize non-specific interactions with the column matrix.[20]
-
SEC Column: A column with a pore size suitable for separating antibody monomers (150 kDa) from dimers (~300 kDa) and larger aggregates (e.g., 300 Å pore size).[20]
-
-
Chromatography Method:
-
Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Injection: Inject a small volume of the purified ADC sample (e.g., 10-50 µL).
-
Elution: Run the mobile phase isocratically for a sufficient time to elute all species (typically 20-30 minutes).
-
-
Data Analysis:
Application in Targeted Therapeutics: ADC Mechanism of Action
The ultimate goal of using a PEG4 spacer in an ADC is to facilitate the effective delivery of a cytotoxic payload to a target cell, as illustrated in Figure 3.
The process involves:
-
Circulation and Targeting: The ADC circulates in the bloodstream. The hydrophilic PEG4 spacer helps prolong its half-life and prevents non-specific binding.
-
Binding and Internalization: The antibody portion of the ADC binds specifically to an antigen on the surface of a cancer cell. The flexibility of the PEG4 spacer ensures this binding is not sterically hindered. The entire complex is then internalized, typically via receptor-mediated endocytosis.
-
Payload Release: The ADC is trafficked to lysosomes, where acidic pH and lysosomal enzymes cleave the linker, releasing the active cytotoxic payload.
-
Therapeutic Action: The freed payload exerts its cytotoxic effect, for example, by damaging DNA or disrupting microtubules, leading to the death of the cancer cell.
Conclusion
The PEG4 spacer arm is a versatile and powerful tool in bioconjugation. By providing a discrete, hydrophilic, and flexible linkage, it effectively addresses common challenges associated with conjugating hydrophobic payloads to sensitive biomolecules. It enhances solubility, reduces aggregation, minimizes steric hindrance, and improves pharmacokinetic profiles. The quantitative data and established protocols presented in this guide underscore the critical role of the PEG4 spacer in the rational design and successful development of next-generation biotherapeutics, including antibody-drug conjugates and PEGylated peptides. Careful consideration and empirical optimization of spacer technology are paramount to achieving bioconjugates with superior stability, safety, and efficacy.
References
- 2. tandfonline.com [tandfonline.com]
- 3. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. furthlab.xyz [furthlab.xyz]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. benchchem.com [benchchem.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 18. lcms.cz [lcms.cz]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Quantitation of aggregate levels in a recombinant humanized monoclonal antibody formulation by size-exclusion chromatography, asymmetrical flow field flow fractionation, and sedimentation velocity - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzyloxycarbonyl-PEG4-NHS ester safety data sheet information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information, experimental protocols, and visualizations for the use of Benzyloxycarbonyl-PEG4-NHS ester (Cbz-PEG4-NHS ester). This heterobifunctional crosslinker is a valuable tool in bioconjugation, drug delivery, and surface modification, enabling the linkage of molecules to primary amines while offering a protected amine functionality for further modification after a deprotection step.
Core Safety and Handling Information
While a specific Safety Data Sheet (SDS) for Benzyloxycarbonyl-PEG4-NHS ester is not publicly available, a comprehensive safety profile can be constructed based on the known reactivity of its functional groups: the N-Hydroxysuccinimide (NHS) ester and the Benzyloxycarbonyl (Cbz) protecting group. The following tables summarize the potential hazards and recommended handling procedures.
Hazard Identification and GHS Classification (Predicted)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Physical and Chemical Properties
| Property | Value |
| CAS Number | 2639395-44-9 |
| Molecular Formula | C₂₃H₃₁NO₁₀ |
| Molecular Weight | 481.49 g/mol |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage | Store at -20°C, desiccated |
Handling and Personal Protective Equipment (PPE)
| Precaution | Description |
| Ventilation | Work in a well-ventilated area, preferably in a chemical fume hood. |
| Eye Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Wear nitrile or other appropriate chemical-resistant gloves. |
| Skin and Body Protection | Wear a lab coat and ensure skin is not exposed. |
| Respiratory Protection | If dusts or aerosols are generated, use a NIOSH-approved respirator. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |
Experimental Protocols
The following protocols provide a general framework for the use of Cbz-PEG4-NHS ester in a typical bioconjugation application, such as the modification of a protein.
Protein Conjugation with Cbz-PEG4-NHS Ester
This protocol details the conjugation of the NHS ester moiety to primary amines on a target protein.
Materials:
-
Cbz-PEG4-NHS ester
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.
-
-
Cbz-PEG4-NHS Ester Stock Solution Preparation:
-
Allow the vial of Cbz-PEG4-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the Cbz-PEG4-NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted Cbz-PEG4-NHS ester and quenching reagents using a desalting column or by dialysis against an appropriate buffer.
-
Deprotection of the Cbz Group
This protocol describes the removal of the Cbz protecting group to reveal a primary amine for further modification.
Materials:
-
Cbz-PEG-conjugated protein
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen source (e.g., hydrogen gas balloon or a hydrogen generator)
-
Inert gas (e.g., nitrogen or argon)
-
Reaction solvent (e.g., methanol, ethanol, or THF)
-
Filtration apparatus (e.g., syringe filter with a 0.2 µm membrane)
Procedure:
-
Reaction Setup:
-
Dissolve the Cbz-PEG-conjugated protein in the chosen reaction solvent.
-
Place the solution in a reaction vessel equipped with a stir bar.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).
-
Purge the reaction vessel with an inert gas.
-
-
Hydrogenolysis:
-
Introduce hydrogen gas to the reaction vessel (e.g., via a balloon) and maintain a hydrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a syringe filter to remove the Pd/C catalyst.
-
The resulting solution contains the deprotected PEG-conjugated protein, which can be further purified by methods such as dialysis or size-exclusion chromatography if necessary.
-
Visualizations
Reaction of Cbz-PEG4-NHS Ester with a Primary Amine
Caption: Cbz-PEG4-NHS ester reacts with a primary amine to form a stable amide bond.
Experimental Workflow for Protein Modification
Methodological & Application
Application Notes and Protocols for Protein Labeling with Benzyloxycarbonyl-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyloxycarbonyl-PEG4-NHS ester (Cbz-PEG4-NHS ester) is a chemical modification reagent used for the covalent labeling of proteins. This reagent features three key components: an N-hydroxysuccinimide (NHS) ester, a polyethylene (B3416737) glycol (PEG) spacer, and a benzyloxycarbonyl (Cbz) protecting group. The NHS ester facilitates the formation of a stable amide bond by reacting with primary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues.[1] The PEG4 spacer, a short chain of four repeating ethylene (B1197577) glycol units, enhances the solubility and reduces steric hindrance of the conjugated molecule. The Cbz group serves as a protecting group for a terminal amine, which can be later removed under specific conditions to reveal a primary amine for further modification or to alter the charge of the labeled protein. This bifunctionality makes Cbz-PEG4-NHS ester a versatile tool in drug development, proteomics, and various research applications for creating well-defined protein conjugates.
Chemical Properties and Reaction Mechanism
The NHS ester of Cbz-PEG4-NHS ester is highly reactive towards nucleophilic primary amines. The reaction proceeds efficiently in an aqueous environment under slightly basic conditions, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is strongly dependent on the pH of the solution. At a lower pH, the primary amine groups are protonated and thus less reactive. Conversely, at a higher pH, the hydrolysis of the NHS ester becomes a competing reaction, which can reduce the overall yield of the protein conjugate.[1][2]
Quantitative Data Summary
The efficiency of protein labeling with Cbz-PEG4-NHS ester is influenced by several factors, including the molar ratio of the reagent to the protein, the pH of the reaction buffer, the reaction time, and the temperature. The following tables provide a summary of recommended starting conditions based on general NHS ester chemistry, which should be optimized for each specific protein and application.
Table 1: Recommended Reaction Conditions for Protein Labeling with Cbz-PEG4-NHS Ester
| Parameter | Recommended Range | Notes |
| Molar Excess of Cbz-PEG4-NHS Ester | 5 to 20-fold | A titration is recommended to determine the optimal ratio for the desired degree of labeling.[3] For dilute protein solutions, a higher molar excess may be required.[4] |
| pH | 8.3 - 8.5 | A pH in this range provides a good balance between amine reactivity and NHS ester stability.[1][2] For pH-sensitive proteins, a lower pH (e.g., 7.4) can be used, but this will require a longer incubation time.[5] |
| Temperature | Room Temperature (20-25°C) or 4°C | Reactions can be performed at room temperature for shorter incubation times or at 4°C for overnight incubations, which may be preferable for sensitive proteins.[3] |
| Reaction Time | 30 minutes - 2 hours at Room Temperature | Can be extended to overnight at 4°C to improve labeling efficiency, especially at a lower pH.[3][6] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to more efficient labeling.[2][7] |
| Reaction Buffer | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and must be avoided.[3] |
Table 2: Cbz Group Deprotection Methods
| Method | Reagents | Conditions | Notes |
| Catalytic Hydrogenolysis | Pd/C, H₂ gas or a hydrogen donor (e.g., ammonium (B1175870) formate) | Methanol or other suitable solvent, room temperature | This is the most common and generally mildest method for Cbz deprotection.[8][9] |
| Acidic Conditions | HBr in acetic acid, Lewis acids (e.g., AlCl₃) | Varies with the specific acid used | Can be effective but may not be suitable for acid-labile proteins.[8] |
| Using NaBH₄ and Pd-C | Sodium borohydride, Palladium on carbon (10%) | Methanol, room temperature, 10-20 minutes | A convenient and rapid method that generates hydrogen in situ.[10][11] |
Experimental Protocols
Protocol 1: Protein Labeling with Cbz-PEG4-NHS Ester
This protocol provides a general procedure for the labeling of a protein with Cbz-PEG4-NHS ester. The amounts and volumes should be scaled according to the specific experiment.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
Cbz-PEG4-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography) or dialysis equipment
Procedure:
-
Prepare the Protein Solution: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL.[2]
-
Prepare the Cbz-PEG4-NHS Ester Stock Solution: Immediately before use, dissolve the Cbz-PEG4-NHS ester in anhydrous DMF or DMSO to create a 10 mM stock solution.[6]
-
Calculate the Molar Excess: Determine the volume of the Cbz-PEG4-NHS ester stock solution needed to achieve the desired molar excess (typically 5-20 fold) for the amount of protein being labeled.[3]
-
Labeling Reaction: Add the calculated volume of the Cbz-PEG4-NHS ester stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[3]
-
Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted Cbz-PEG4-NHS ester and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.[1]
Protocol 2: Deprotection of the Cbz Group
This protocol describes the removal of the Cbz protecting group from the labeled protein using catalytic hydrogenolysis.
Materials:
-
Cbz-PEG4-labeled protein
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas source or a hydrogen donor (e.g., ammonium formate)
-
Suitable solvent (e.g., methanol, if compatible with the protein)
-
Filtration system to remove the catalyst
Procedure:
-
Dissolve the Labeled Protein: Dissolve the purified Cbz-PEG4-labeled protein in a suitable solvent.
-
Add Catalyst: Carefully add 10% Pd/C to the solution.
-
Hydrogenation:
-
Using Hydrogen Gas: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere with stirring.
-
Using a Hydrogen Donor: Add a hydrogen donor such as ammonium formate (B1220265) to the reaction mixture.
-
-
Reaction Monitoring: Monitor the progress of the deprotection reaction by a suitable analytical method (e.g., mass spectrometry).
-
Catalyst Removal: Once the reaction is complete, carefully remove the Pd/C catalyst by filtration through a syringe filter or celite pad.
-
Purification: Purify the deprotected protein using a suitable method such as dialysis or size-exclusion chromatography to remove any remaining reagents.
Visualizations
Caption: Experimental workflow for protein labeling with Cbz-PEG4-NHS ester and subsequent Cbz group deprotection.
Caption: Reaction mechanism of Cbz-PEG4-NHS ester with a primary amine on a protein.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. glenresearch.com [glenresearch.com]
- 6. broadpharm.com [broadpharm.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
Revolutionizing Targeted Protein Degradation: Application of Benzyloxycarbonyl-PEG4-NHS Ester in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical element, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which in turn dictates the efficiency and selectivity of protein degradation.
Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have gained prominence due to their favorable physicochemical properties. The incorporation of a PEG chain, such as a tetraethylene glycol (PEG4) unit, can significantly enhance the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[1][2] This can lead to improved oral absorption and overall bioavailability. The length and flexibility of the PEG linker are crucial parameters that must be optimized to achieve the ideal spatial orientation of the POI and E3 ligase for efficient ubiquitination.[3]
This document provides detailed application notes and protocols for the use of Benzyloxycarbonyl-PEG4-NHS (N-Hydroxysuccinimide) ester, a versatile bifunctional linker, in the synthesis of PROTACs.
Benzyloxycarbonyl-PEG4-NHS Ester: A Versatile Linker for PROTAC Synthesis
Benzyloxycarbonyl-PEG4-NHS ester is a commercially available reagent that offers several advantages for PROTAC development:
-
Amine-Reactive NHS Ester: The NHS ester functionality allows for efficient and straightforward covalent bond formation with primary or secondary amines on a POI ligand or an E3 ligase ligand under mild conditions, forming a stable amide bond.[4][5]
-
Hydrophilic PEG4 Spacer: The tetraethylene glycol spacer enhances the hydrophilicity of the resulting PROTAC, which can improve solubility and reduce non-specific binding.[2][6]
-
Orthogonal Cbz Protecting Group: The benzyloxycarbonyl (Cbz) group protects the terminal amine of the PEG linker. This protecting group is stable under the conditions of the NHS ester reaction but can be selectively removed later in the synthetic sequence, typically by catalytic hydrogenolysis, to reveal a primary amine.[7][8] This allows for a modular and controlled synthetic strategy.
Data Presentation: Impact of Linker Composition on PROTAC Efficacy
The choice of linker can have a dramatic impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The following tables summarize representative data comparing PROTACs with PEG linkers to those with alkyl linkers for the well-studied target, Bromodomain-containing protein 4 (BRD4).
Table 1: Comparison of Linker Composition on BRD4 Degradation
| PROTAC | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | Pomalidomide (B1683931) | PEG | ~15 | < 50 | > 90 | HEK293 |
| PROTAC B | Pomalidomide | Alkyl | ~15 | > 100 | ~70 | HEK293 |
| PROTAC C | VHL Ligand | PEG | ~13 | ~10 | > 95 | HeLa |
| PROTAC D | VHL Ligand | Alkyl | ~13 | ~50 | ~80 | HeLa |
Data is a representative compilation from multiple sources for illustrative purposes.[3][9]
Table 2: Physicochemical Properties of PROTACs with Different Linkers
| PROTAC | Linker Type | Molecular Weight (Da) | cLogP | Aqueous Solubility (µg/mL) |
| PROTAC A | PEG | ~950 | 3.5 | > 50 |
| PROTAC B | Alkyl | ~900 | 5.2 | < 10 |
| PROTAC C | PEG | ~900 | 3.1 | > 60 |
| PROTAC D | Alkyl | ~850 | 4.8 | < 15 |
Data is a representative compilation from multiple sources for illustrative purposes.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and evaluation of a PROTAC using Benzyloxycarbonyl-PEG4-NHS ester. As a representative example, we will describe the synthesis of a BRD4-targeting PROTAC using a JQ1 derivative as the POI ligand and a pomalidomide derivative as the E3 ligase ligand.
Diagram: PROTAC Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Peptide Modification with Benzyloxycarbonyl-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyloxycarbonyl-PEG4-NHS ester (Z-PEG4-NHS ester) is a chemical modification reagent designed for the covalent attachment of a short, discrete polyethylene (B3416737) glycol (PEG) chain to peptides and proteins. This reagent features three key components:
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that efficiently forms stable amide bonds with primary amines, such as the N-terminus of a peptide or the ε-amino group of lysine (B10760008) residues.[]
-
Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic 4-unit PEG chain that can enhance the solubility and stability of the modified peptide, reduce steric hindrance, and potentially improve pharmacokinetic properties.[2]
-
Benzyloxycarbonyl (Z or Cbz) Group: A well-established protecting group for amines. In the context of this reagent, it caps (B75204) the PEG chain, and it can be removed under specific conditions (e.g., hydrogenolysis) if a free amine terminus on the PEG linker is desired for subsequent modifications.[3][4]
The modification of peptides with Z-PEG4-NHS ester is a versatile strategy in drug development and research. It allows for the introduction of a defined PEG linker to enhance the therapeutic properties of peptides, such as increasing their hydrodynamic size, improving solubility, and protecting them from enzymatic degradation.[2][5]
Key Applications
-
Improving Peptide Solubility and Stability: The hydrophilic PEG4 chain can increase the aqueous solubility of hydrophobic peptides and enhance their stability in biological fluids.[2]
-
Prolonging Half-life: While a short PEG4 chain has a modest effect compared to large polymers, it can still contribute to an increased hydrodynamic radius, potentially reducing renal clearance and extending the in-vivo half-life.[2]
-
Linker for Further Conjugation: The benzyloxycarbonyl group can be removed to expose a primary amine, allowing the PEGylated peptide to be further conjugated to other molecules, such as small molecule drugs, imaging agents, or other polymers.[3]
-
Controlled Peptide Modification: The use of a defined PEG linker ensures a homogeneous final product, which is crucial for therapeutic applications.[5]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the modification of peptides with NHS esters. Specific values may require optimization depending on the peptide sequence and reaction conditions.
| Parameter | Typical Value / Range | Notes |
| Optimal Reaction pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. Reaction rate is pH-dependent.[][6] |
| Molar Excess of Reagent | 5 to 20-fold | Dependent on the concentration of the peptide and the number of available amines.[7] |
| Reaction Time | 30 minutes to 2 hours | Can be extended for dilute solutions or less reactive amines.[][7] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can minimize side reactions and degradation of sensitive peptides.[] |
| NHS Ester Hydrolysis Half-life | ~1-2 hours at neutral pH | Increases at lower pH and decreases at higher pH.[] |
Experimental Protocols
Materials
-
Peptide of interest with at least one primary amine (N-terminus or lysine residue)
-
Benzyloxycarbonyl-PEG4-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer or 0.1 M sodium bicarbonate buffer, pH 8.0. (Ensure the buffer is free of primary amines like Tris or glycine).[7]
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.5
-
Purification equipment: HPLC system with a suitable C18 column or size-exclusion chromatography (SEC) columns.
Protocol for Peptide Modification
-
Peptide Preparation:
-
Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the peptide is not readily soluble, sonication or the addition of a small amount of organic solvent may be necessary. Ensure the final concentration of the organic solvent does not significantly alter the reaction pH.
-
-
Reagent Preparation:
-
Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the Z-PEG4-NHS ester stock solution to the peptide solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[10]
-
Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed or has reacted with the quenching agent.
-
-
Purification:
-
Purify the modified peptide from excess reagent and byproducts using reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC).
-
For RP-HPLC, use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Collect fractions and analyze for the desired product.
-
-
Characterization:
-
Confirm the identity and purity of the modified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the mass increase corresponding to the addition of the Z-PEG4 moiety.
-
Further characterization can be performed using analytical HPLC and amino acid analysis.
-
Visualizations
Caption: Reaction of Z-PEG4-NHS ester with a primary amine on a peptide.
Caption: Workflow for peptide modification with Z-PEG4-NHS ester.
Caption: Study of a signaling pathway using a Z-PEG4-modified peptide.
References
- 2. PEGylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Benzyloxy carbonyl-PEG4-NHS ester, 2639395-44-9 | BroadPharm [broadpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development with Benzyloxycarbonyl-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy.[1] Benzyloxycarbonyl-PEG4-NHS ester is a heterobifunctional linker that facilitates the conjugation of a payload to an antibody. This linker features a short polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and a terminal N-Hydroxysuccinimide (NHS) ester for reaction with primary amines, such as those on lysine (B10760008) residues of an antibody.[2] The benzyloxycarbonyl (Cbz or Z) group serves as a protecting group that can be removed under specific conditions if further modification is required.
These application notes provide a comprehensive overview of the use of Benzyloxycarbonyl-PEG4-NHS ester in ADC development, including detailed experimental protocols, data presentation, and visualizations of relevant pathways and workflows.
Principle of the Method
The synthesis of an ADC using Benzyloxycarbonyl-PEG4-NHS ester typically involves the reaction of the amine-reactive NHS ester with lysine residues on the antibody surface. This reaction forms a stable amide bond, covalently attaching the PEGylated linker to the antibody.[3] The other end of the linker is conjugated to the cytotoxic payload, often prior to the reaction with the antibody. This approach results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs).[4]
Data Presentation
The following tables summarize typical quantitative parameters for the synthesis and characterization of ADCs using lysine-reactive NHS ester linkers. The exact values will vary depending on the specific antibody, payload, and reaction conditions used.
Table 1: ADC Conjugation Parameters
| Parameter | Typical Range | Analytical Method |
| Molar Excess of Linker-Payload | 5 to 20-fold | - |
| Antibody Concentration | 1 - 10 mg/mL | UV-Vis Spectroscopy |
| Reaction pH | 7.5 - 8.5 | pH meter |
| Reaction Temperature | 4°C or Room Temperature | - |
| Reaction Time | 1 - 4 hours | - |
| Average Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC-HPLC, LC-MS |
Table 2: ADC Characterization and Stability
| Parameter | Typical Specification | Analytical Method |
| Purity | >95% | SEC-HPLC, SDS-PAGE |
| Monomer Content | >95% | SEC-HPLC |
| In Vitro Cytotoxicity (IC50) | Sub-nanomolar to low nanomolar | Cell-based assays (e.g., MTT) |
| Plasma Stability (% intact ADC after 7 days) | >80% | ELISA, LC-MS |
Experimental Protocols
Protocol 1: Antibody-Payload Conjugation with Benzyloxycarbonyl-PEG4-NHS Ester
This protocol describes a general method for conjugating a pre-made Linker-Payload construct, where the linker is Benzyloxycarbonyl-PEG4-NHS ester, to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Benzyloxycarbonyl-PEG4-NHS ester conjugated to the desired payload (Linker-Payload)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Determine the precise concentration of the antibody using a UV-Vis spectrophotometer at 280 nm.
-
-
Linker-Payload Preparation:
-
Immediately before use, dissolve the Linker-Payload in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10-fold molar excess of the dissolved Linker-Payload to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted Linker-Payload and other small molecules using SEC or TFF.
-
Buffer exchange the purified ADC into a formulation buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxic potential of the newly synthesized ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (expressing the antigen recognized by the ADC)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC solution of known concentration
-
Untreated antibody (control)
-
Free payload (control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, untreated antibody, and free payload in complete medium.
-
Remove the medium from the cells and add 100 µL of the different treatment solutions to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of Solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathways
The cytotoxic payloads delivered by ADCs typically induce cell death by targeting critical cellular pathways. Two common classes of payloads are tubulin inhibitors and DNA damaging agents.
Caption: Signaling pathway of an ADC with a tubulin inhibitor payload.
Caption: Signaling pathway of an ADC with a DNA damaging agent payload.
Experimental Workflows
The development of an ADC involves a series of well-defined steps, from initial conjugation to final characterization.
Caption: General experimental workflow for ADC development.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols for Functionalizing Nanoparticles with Benzyloxycarbonyl-PEG4-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) linkers is a cornerstone technique in nanomedicine and drug delivery. PEGylation enhances the biocompatibility, stability, and circulation half-life of nanoparticles by reducing opsonization and clearance by the reticuloendothelial system (RES). This document provides detailed application notes and protocols for a two-step functionalization process involving Benzyloxycarbonyl-PEG4-NHS ester (Z-PEG4-NHS ester).
This bifunctional linker allows for the initial attachment of the PEG chain to amine-functionalized nanoparticles via a stable amide bond formed by the N-Hydroxysuccinimide (NHS) ester. The terminal Benzyloxycarbonyl (Cbz or Z) group serves as a protecting group for a primary amine. Subsequent deprotection of the Cbz group reveals a terminal amine on the nanoparticle surface, which can be used for further conjugation of targeting ligands, drugs, or imaging agents. This two-step approach provides a versatile platform for the development of multifunctional nanoparticles for targeted therapies and diagnostics.
Workflow Overview
The overall workflow for the functionalization of amine-presenting nanoparticles with Z-PEG4-NHS ester and subsequent deprotection of the Cbz group is depicted below.
Caption: Two-step nanoparticle functionalization workflow.
Experimental Protocols
Materials and Reagents
-
Amine-functionalized nanoparticles (e.g., silica (B1680970), gold, polymeric nanoparticles)
-
Benzyloxycarbonyl-PEG4-NHS ester (Z-PEG4-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4 or 0.1 M Borate (B1201080) Buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine solution
-
Washing Buffer: PBS or deionized water
-
For Cbz Deprotection (choose one method):
-
Method A (Hydrogenolysis): 10% Palladium on carbon (Pd/C), Hydrogen gas (H2), Methanol (B129727) or Ethanol (B145695)
-
Method B (Acidic Cleavage): 33% HBr in acetic acid
-
Method C (Mild Lewis Acid): Aluminum chloride (AlCl3), 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
-
Dialysis tubing (appropriate molecular weight cut-off) or centrifugal filter units
-
Standard laboratory equipment (vortex mixer, centrifuge, magnetic stirrer, etc.)
Protocol 1: Step 1 - PEGylation of Amine-Functionalized Nanoparticles
This protocol details the reaction of Z-PEG4-NHS ester with amine groups on the nanoparticle surface.
Caption: Workflow for nanoparticle PEGylation.
Procedure:
-
Preparation of Nanoparticle Dispersion:
-
Disperse the amine-functionalized nanoparticles in the chosen Reaction Buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
-
Ensure the nanoparticles are well-dispersed by sonication or vortexing.
-
-
Preparation of Z-PEG4-NHS Ester Solution:
-
Equilibrate the vial of Z-PEG4-NHS ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of Z-PEG4-NHS ester in anhydrous DMSO or DMF. Note: The NHS ester is susceptible to hydrolysis, so fresh preparation is crucial.[1]
-
-
PEGylation Reaction:
-
Add the Z-PEG4-NHS ester stock solution to the nanoparticle dispersion. The molar ratio of the linker to the surface amine groups should be optimized, but a 10-50 fold molar excess of the linker is a recommended starting point.[1]
-
Incubate the reaction mixture for 1-4 hours at room temperature with continuous, gentle mixing (e.g., on a rotator or orbital shaker).
-
-
Quenching of Unreacted NHS Ester:
-
Add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5) to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS ester groups.
-
-
Purification of Z-Protected PEGylated Nanoparticles:
-
Method 1 (Centrifugation): Pellet the functionalized nanoparticles by centrifugation. The speed and duration will depend on the nanoparticle size and density. Discard the supernatant and resuspend the nanoparticle pellet in fresh washing buffer. Repeat this washing step at least three times.
-
Method 2 (Dialysis): Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cut-off and dialyze against the washing buffer overnight at 4°C with several buffer changes.
-
-
Characterization:
-
Characterize the purified Z-protected PEGylated nanoparticles using the techniques described in the "Characterization of Functionalized Nanoparticles" section below.
-
Protocol 2: Step 2 - Deprotection of Benzyloxycarbonyl (Cbz) Group
This protocol describes the removal of the Cbz protecting group to expose a terminal primary amine on the PEGylated nanoparticle surface. The choice of method depends on the stability of the nanoparticles and other functional groups present.
Caption: Workflow for Cbz group deprotection.
Procedure (Method A: Catalytic Hydrogenolysis - Recommended for many nanoparticle types):
-
Preparation of Nanoparticle Dispersion:
-
Disperse the purified Z-protected PEGylated nanoparticles in methanol or ethanol at a concentration of 1-5 mg/mL.
-
-
Deprotection Reaction:
-
Add 10% Palladium on carbon (Pd/C) catalyst to the nanoparticle dispersion (typically 10-20% by weight relative to the nanoparticles).
-
Stir the suspension under a hydrogen gas atmosphere (a balloon filled with H2 is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by taking small aliquots and analyzing for the disappearance of the Cbz group using techniques like FTIR or by testing for the presence of free amines (see Protocol 3). The reaction is typically complete within 2-24 hours.
-
-
Purification of Amine-Terminated PEGylated Nanoparticles:
-
Remove the Pd/C catalyst by centrifugation or filtration through a syringe filter (e.g., 0.22 µm).
-
Wash the nanoparticles by repeated centrifugation and resuspension in an appropriate buffer (e.g., PBS, pH 7.4) to remove residual solvent and byproducts.
-
-
Characterization:
-
Characterize the purified amine-terminated PEGylated nanoparticles to confirm the removal of the Cbz group and the presence of primary amines.
-
Note on alternative deprotection methods: Method B (HBr/acetic acid) is harsh and may cause nanoparticle aggregation or degradation. Method C (AlCl3/HFIP) is milder but requires specific solvents that may not be compatible with all nanoparticle systems.[2][3]
Protocol 3: Quantification of Surface Amine Groups
This protocol allows for the quantification of newly exposed primary amines on the nanoparticle surface after Cbz deprotection, which is crucial for determining the success of the reaction and for stoichiometry calculations in subsequent conjugation steps.
Fluorescamine (B152294) Assay (A Representative Method):
-
Prepare a Standard Curve:
-
Prepare a series of standard solutions of a known primary amine (e.g., 3-aminopropyl)triethoxysilane (APTES) or a suitable amino acid like asparagine) in 50 mM borate buffer (pH 9.0) with concentrations ranging from 0 to 100 µM.[2]
-
Prepare a 1 mg/mL solution of fluorescamine in anhydrous acetone.
-
-
Assay Procedure:
-
To a set of wells in a microplate, add a fixed volume of your amine-terminated nanoparticle dispersion (and the standards in separate wells).
-
Rapidly add a smaller volume of the fluorescamine solution to each well and mix immediately.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 390 nm and emission at approximately 475 nm.
-
Subtract the background fluorescence from a control sample of nanoparticles that have not undergone the deprotection step.
-
Calculate the concentration of amine groups on your nanoparticles by comparing their fluorescence to the standard curve. The number of amine groups per nanoparticle can then be estimated based on the nanoparticle concentration.[2][4]
-
Other methods for amine quantification include the ninhydrin (B49086) assay and quantitative NMR.[3][5]
Data Presentation
The following tables summarize the expected quantitative data from the characterization of nanoparticles at each stage of functionalization. The exact values will depend on the specific nanoparticle system, initial surface amine density, and reaction efficiencies.
Table 1: Physicochemical Properties of Nanoparticles
| Nanoparticle Stage | Hydrodynamic Diameter (nm) (DLS) | Polydispersity Index (PDI) (DLS) | Zeta Potential (mV) (in PBS, pH 7.4) |
| Initial Amine-Functionalized NPs | 100 ± 5 | < 0.2 | +25 ± 5 |
| Z-Protected PEGylated NPs | 130 ± 10[6][7] | < 0.25 | -5 ± 3[6][7] |
| Amine-Terminated PEGylated NPs | 130 ± 10 | < 0.25 | +15 ± 5 (at pH < pKa of amine) |
Table 2: Surface Chemistry Characterization
| Nanoparticle Stage | Key FTIR Peaks (cm⁻¹) | Key ¹H NMR Signals (ppm) | Surface Amine Density (amines/nm²) |
| Initial Amine-Functionalized NPs | N-H bend (~1560), N-H stretch (~3300) | - | Varies (e.g., 1-5) |
| Z-Protected PEGylated NPs | C=O (urethane) (~1700), Aromatic C=C (~1600, ~1500)[8][9] | ~7.3 (aromatic protons of Cbz), ~5.1 (benzyl protons of Cbz), ~3.6 (PEG methylene (B1212753) protons)[10][11] | N/A |
| Amine-Terminated PEGylated NPs | Disappearance of C=O and aromatic peaks of Cbz | Disappearance of aromatic and benzyl (B1604629) protons of Cbz | Quantified via fluorescamine assay |
Characterization of Functionalized Nanoparticles
Thorough characterization at each step is essential to confirm successful functionalization.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI). An increase in diameter is expected after PEGylation.[12]
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles. The zeta potential is expected to change significantly after each functionalization step, reflecting the changes in surface chemistry.[6][7][13][14][15]
-
Fourier Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present on the nanoparticle surface. This is particularly useful for confirming the presence of the Cbz group (urethane C=O stretch) after step 1 and its disappearance after step 2.[8][9]
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: For nanoparticles that can be dispersed in a suitable deuterated solvent, ¹H NMR can provide detailed structural information, confirming the presence of the PEG chains and the Cbz group, and its subsequent removal.[10][11]
-
Quantification of Surface Amines: As described in Protocol 3, this is a critical step to verify the success of the Cbz deprotection and to determine the number of available sites for further conjugation.[2][3][4][5][16][17][18]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00016J [pubs.rsc.org]
- 4. Fluorescent quantification of amino groups on silica nanoparticle surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoparticles with dense poly(ethylene glycol) coatings with near neutral charge are maximally transported across lymphatics and to the lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijacskros.com [ijacskros.com]
- 11. N-Carbobenzyloxyglycine(1138-80-3) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Benzyloxycarbonyl-PEG4-NHS Ester in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyloxycarbonyl-PEG4-NHS ester is a heterobifunctional crosslinker integral to the advancement of targeted drug delivery systems. This reagent features a tetra-polyethylene glycol (PEG4) spacer that imparts hydrophilicity to drug conjugates, thereby enhancing solubility, stability, and pharmacokinetic profiles. One terminus of the linker is an N-Hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins, antibodies, or other targeting ligands to form stable amide bonds. The other terminus is protected by a benzyloxycarbonyl (Cbz) group, which can be removed under specific conditions to reveal a reactive amine, allowing for subsequent conjugation steps. This strategic design makes it a valuable tool in the construction of sophisticated drug delivery vehicles such as antibody-drug conjugates (ADCs) and targeted nanoparticles.
These application notes provide a comprehensive overview of the utility of Benzyloxycarbonyl-PEG4-NHS ester, complete with detailed experimental protocols and representative data for the development and characterization of targeted drug delivery systems.
Core Applications
-
Antibody-Drug Conjugates (ADCs): The NHS ester facilitates the conjugation of the PEG linker to lysine (B10760008) residues on a monoclonal antibody. Following deprotection of the Cbz group, a cytotoxic drug can be attached, creating an ADC capable of targeted delivery to cancer cells.
-
Targeted Nanoparticle Formulation: Benzyloxycarbonyl-PEG4-NHS ester can be used to surface-functionalize nanoparticles (e.g., liposomes, polymeric nanoparticles). The PEG spacer provides a "stealth" layer, reducing immunogenicity and prolonging circulation time.[1] The terminal group, after Cbz deprotection, can be conjugated to targeting ligands such as antibodies, peptides, or small molecules for precise delivery to the site of action.
-
Peptide and Oligonucleotide Modification: This linker can be used to modify peptides and oligonucleotides to improve their therapeutic properties, including solubility and in vivo stability.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing PEGylated linkers in targeted drug delivery systems. Note: Specific data for systems using Benzyloxycarbonyl-PEG4-NHS ester is limited in publicly available literature. The data presented here is aggregated from studies using similar PEG-NHS ester linkers and should be considered illustrative.
Table 1: Physicochemical Properties of PEGylated Nanoparticles
| Parameter | Representative Value Range | Method of Analysis |
| Particle Size (hydrodynamic diameter) | 100 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to -30 mV | Laser Doppler Velocimetry |
| Drug Loading Efficiency (%) | 5 - 20% | UV-Vis Spectroscopy, HPLC |
| Encapsulation Efficiency (%) | 70 - 95% | UV-Vis Spectroscopy, HPLC |
Table 2: In Vitro Drug Release Characteristics
| Time Point | Cumulative Drug Release (%) - pH 7.4 | Cumulative Drug Release (%) - pH 5.5 |
| 1 h | 5 - 15% | 15 - 30% |
| 6 h | 15 - 30% | 40 - 60% |
| 24 h | 30 - 50% | 70 - 90% |
| 48 h | 45 - 65% | > 90% |
Table 3: In Vitro Cytotoxicity Data (MTT Assay)
| Cell Line | Drug Conjugate | IC50 Value (nM) |
| MCF-7 (Breast Cancer) | PEGylated Doxorubicin | 80 - 150 nM |
| A549 (Lung Cancer) | PEGylated Paclitaxel | 50 - 100 nM |
| HT-29 (Colon Cancer) | PEGylated Camptothecin | 100 - 200 nM |
Experimental Protocols
Protocol 1: Conjugation of Benzyloxycarbonyl-PEG4-NHS Ester to a Monoclonal Antibody
This protocol outlines the initial step of conjugating the linker to an antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Benzyloxycarbonyl-PEG4-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.5
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into PBS (pH 7.4) using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.
-
-
Linker Preparation:
-
Allow the vial of Benzyloxycarbonyl-PEG4-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the linker in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).
-
Collect the protein fractions, which now contain the Cbz-PEG4-modified antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by quantifying the number of PEG linkers attached per antibody using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker contains a chromophore.
-
Protocol 2: Deprotection of the Benzyloxycarbonyl (Cbz) Group
This protocol describes the removal of the Cbz protecting group to expose a primary amine for further conjugation.
Materials:
-
Cbz-PEG4-modified antibody from Protocol 1
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium (B1175870) formate)
-
Methanol (B129727) or Ethanol
-
Celite
Procedure:
-
Reaction Setup:
-
Dissolve the Cbz-PEG4-modified antibody in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% relative to the Cbz-protected compound) to the solution.
-
-
Hydrogenolysis:
-
Place the reaction mixture under a hydrogen atmosphere using a balloon or a hydrogenation apparatus and stir vigorously at room temperature.
-
Alternatively, for transfer hydrogenolysis, add a hydrogen donor like ammonium formate (B1220265) and stir at room temperature.[2]
-
-
Reaction Monitoring:
-
Monitor the progress of the deprotection by LC-MS or TLC (for small molecule models).
-
-
Work-up:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.[2]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected, amine-functionalized PEG4-antibody.
-
Protocol 3: Formulation of Targeted PEGylated Nanoparticles
This protocol provides a general method for creating drug-loaded nanoparticles functionalized with the Benzyloxycarbonyl-PEG4-NHS ester.
Materials:
-
Biodegradable polymer (e.g., PLGA)
-
Drug to be encapsulated
-
Benzyloxycarbonyl-PEG4-NHS ester
-
Dichloromethane (DCM) or other organic solvent
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)
-
Dialysis membrane (MWCO appropriate for the drug)
Procedure:
-
Nanoparticle Formulation (Emulsion-Solvent Evaporation Method):
-
Dissolve the polymer, drug, and Benzyloxycarbonyl-PEG4-NHS ester in an organic solvent like DCM.
-
Add this organic phase to an aqueous PVA solution and emulsify using a high-speed homogenizer or sonicator.
-
Stir the resulting emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles multiple times with deionized water to remove excess PVA and unencapsulated drug.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using Dynamic Light Scattering.
-
Quantify the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles and measuring the drug concentration via HPLC or UV-Vis spectroscopy.
-
Protocol 4: In Vitro Drug Release Study
This protocol uses a dialysis method to assess the release of the drug from the nanoparticles.
Materials:
-
Drug-loaded nanoparticles
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Release buffer (e.g., PBS at pH 7.4 and an acidic buffer like acetate (B1210297) buffer at pH 5.5 to mimic endosomal conditions)
-
Shaking incubator or water bath
Procedure:
-
Assay Setup:
-
Drug Release:
-
Incubate at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the external buffer.
-
Replenish the external buffer with an equal volume of fresh buffer to maintain sink conditions.
-
-
Quantification:
-
Analyze the drug concentration in the collected samples using HPLC or UV-Vis spectroscopy.
-
Calculate the cumulative percentage of drug released at each time point.
-
Protocol 5: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the cytotoxicity of the drug-loaded nanoparticles against cancer cell lines.[2][5][6]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Drug-loaded nanoparticles, free drug, and empty nanoparticles (as controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[7]
-
-
Treatment:
-
Prepare serial dilutions of the drug-loaded nanoparticles, free drug, and empty nanoparticles in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
If using adherent cells, carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[5]
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each formulation.
-
Visualizations
Signaling Pathways
Targeted drug delivery systems often aim to interfere with specific signaling pathways that are dysregulated in cancer. Below are diagrams of key pathways frequently targeted.
Caption: EGFR Signaling Pathway.
Caption: HER2 Signaling Pathway.
Caption: VEGF Signaling Pathway.
Experimental Workflows
Caption: ADC Synthesis Workflow.
Caption: Nanoparticle Formulation & Evaluation.
Conclusion
Benzyloxycarbonyl-PEG4-NHS ester is a versatile and powerful tool for the construction of advanced targeted drug delivery systems. Its properties allow for the enhancement of drug solubility and stability, while providing a means for precise targeting through the conjugation of ligands. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this linker in their work. Further optimization of reaction conditions and purification methods may be necessary depending on the specific drug, targeting moiety, and nanoparticle system being developed.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. eurofins.it [eurofins.it]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. benchchem.com [benchchem.com]
- 6. HER2-targeted therapies for HER2-positive early-stage breast cancer: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Bioconjugation using Benzyloxycarbonyl-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyloxycarbonyl-PEG4-NHS ester (Z-PEG4-NHS ester) is a heterobifunctional crosslinker used in bioconjugation. It features an N-hydroxysuccinimide (NHS) ester functional group for covalent linkage to primary amines on biomolecules, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a benzyloxycarbonyl (Cbz or Z) protecting group.[1][2] The Cbz group provides a temporary modification, allowing for a two-step conjugation strategy where the amine is initially protected and can be later deprotected under specific conditions to reveal the free amine.[1] This methodology is particularly valuable in the synthesis of antibody-drug conjugates (ADCs), PEGylated proteins, and other complex biomolecular structures where precise control over the conjugation process is critical.[3]
The NHS ester reacts efficiently with primary amino groups (-NH2), such as those on the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds.[][5] The reaction is typically carried out in aqueous buffers at a slightly alkaline pH (7.2-8.5).[][5] The PEG4 spacer, a hydrophilic chain of four ethylene (B1197577) glycol units, can improve the solubility of the resulting conjugate and reduce the potential for aggregation.[6] The terminal Cbz group can be selectively removed through hydrogenolysis, a mild deprotection method, to yield the free amine for subsequent modification or to restore its biological function.[7]
Reaction Mechanism and Workflow
The bioconjugation process using Benzyloxycarbonyl-PEG4-NHS ester involves two main stages: the initial conjugation of the linker to the biomolecule via the NHS ester, and the subsequent optional deprotection of the Cbz group.
Stage 1: Amine Conjugation
The NHS ester reacts with a primary amine on a biomolecule (e.g., a protein or antibody) through nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the primary amine attacks the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[5]
Caption: Reaction of Z-PEG4-NHS ester with a primary amine.
Stage 2: Cbz Deprotection (Hydrogenolysis)
The benzyloxycarbonyl protecting group can be removed by catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source, such as hydrogen gas (H₂) or a hydrogen donor like ammonium (B1175870) formate (B1220265).[7] The reaction cleaves the benzyl-oxygen bond, releasing toluene (B28343) and carbon dioxide, and regenerating the primary amine on the PEG spacer.
Caption: Cbz deprotection via hydrogenolysis.
Quantitative Data
The efficiency of the bioconjugation reaction is often assessed by determining the Degree of Labeling (DOL), which represents the average number of linker molecules conjugated to each biomolecule. The DOL can be influenced by several factors, including the molar ratio of the NHS ester to the biomolecule, protein concentration, pH, and reaction time.
Table 1: Illustrative Degree of Labeling (DOL) for a Model IgG Antibody (150 kDa) with Benzyloxycarbonyl-PEG4-NHS Ester.
| Molar Excess of Z-PEG4-NHS Ester | Protein Concentration (mg/mL) | Reaction Time (hours) | Reaction pH | Approximate DOL |
| 5X | 2 | 1 | 8.0 | 2 - 4 |
| 10X | 2 | 1 | 8.0 | 4 - 6 |
| 20X | 2 | 1 | 8.0 | 6 - 8 |
| 10X | 5 | 1 | 8.0 | 5 - 7 |
| 10X | 2 | 2 | 8.0 | 5 - 7 |
Note: This data is illustrative and the optimal conditions should be determined empirically for each specific biomolecule.
Table 2: Stability of Cbz-PEG4-IgG Conjugate (Illustrative).
| Storage Condition | Time | % Intact Conjugate (Cbz-protected) | % Intact Conjugate (Deprotected) |
| 4°C in PBS, pH 7.4 | 1 week | >95% | >95% |
| 4°C in PBS, pH 7.4 | 4 weeks | >90% | >90% |
| -20°C in PBS, pH 7.4 | 4 weeks | >98% | >98% |
| 37°C in Human Serum | 24 hours | >90% | >90% |
Note: Stability can be influenced by the nature of the biomolecule and the storage buffer. The amide bond formed is generally very stable.[][5]
Experimental Protocols
Protocol 1: Conjugation of Benzyloxycarbonyl-PEG4-NHS Ester to an Antibody
This protocol provides a general procedure for the conjugation of Z-PEG4-NHS ester to an antibody. Optimization may be required for different antibodies or proteins.
Materials:
-
Antibody in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0
-
Benzyloxycarbonyl-PEG4-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-8.5
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer or glycine), perform a buffer exchange into an amine-free buffer like PBS at the desired pH (7.2-8.0).
-
Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.
-
-
Z-PEG4-NHS Ester Stock Solution Preparation:
-
Allow the vial of Benzyloxycarbonyl-PEG4-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to prepare a 10 mM stock solution. Vortex briefly to ensure complete dissolution. Do not store the stock solution for extended periods.
-
-
Conjugation Reaction:
-
Calculate the volume of the 10 mM Z-PEG4-NHS ester stock solution required to achieve the desired molar excess (e.g., 10-fold or 20-fold molar excess over the antibody).
-
Slowly add the calculated volume of the NHS ester stock solution to the antibody solution while gently stirring or vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C. Protect from light if the biomolecule is light-sensitive.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted Z-PEG4-NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA assay) or by measuring the absorbance at 280 nm.
-
If applicable, determine the Degree of Labeling (DOL).
-
Protocol 2: Deprotection of the Benzyloxycarbonyl (Cbz) Group
This protocol describes the removal of the Cbz protecting group from the conjugated biomolecule via catalytic hydrogenolysis.
Materials:
-
Cbz-PEG4-Biomolecule conjugate
-
Palladium on activated carbon (10% Pd/C)
-
Hydrogen source: Hydrogen gas (H₂) balloon or a hydrogen donor such as ammonium formate
-
Reaction solvent: A suitable solvent in which the conjugate is soluble and stable (e.g., methanol, ethanol, or a buffer/solvent mixture)
-
Celite or a syringe filter (0.22 µm) for catalyst removal
Procedure:
-
Reaction Setup:
-
Dissolve the Cbz-PEG4-biomolecule conjugate in the chosen reaction solvent.
-
Carefully add 10% Pd/C to the solution (typically 5-10 mol% of the conjugate). The catalyst should be handled with care as it can be pyrophoric.
-
-
Hydrogenation:
-
Using Hydrogen Gas: Secure a balloon filled with hydrogen gas to the reaction flask and apply a vacuum to the flask before backfilling with hydrogen. Repeat this cycle 2-3 times to ensure an inert atmosphere. Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature.
-
Using a Hydrogen Donor (Transfer Hydrogenolysis): Add a hydrogen donor, such as ammonium formate (typically 5-10 equivalents), to the reaction mixture. Stir the mixture at room temperature or with gentle heating.
-
-
Reaction Monitoring:
-
Monitor the progress of the deprotection reaction using an appropriate analytical technique, such as LC-MS or by a functional assay for the deprotected amine. Reaction times can vary from a few hours to overnight.
-
-
Catalyst Removal:
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite or a syringe filter to remove the palladium catalyst.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure if an organic solvent was used.
-
If necessary, purify the deprotected conjugate using dialysis, size-exclusion chromatography, or another suitable purification method to remove any remaining reagents and byproducts.
-
-
Characterization:
-
Confirm the removal of the Cbz group using techniques such as mass spectrometry.
-
Experimental Workflow Diagram
Caption: Overall experimental workflow.
References
- 1. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. broadpharm.com [broadpharm.com]
- 5. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Physical Stability of an Antibody-Drug Conjugate Using Host-Guest Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Oligonucleotides with Benzyloxycarbonyl-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the covalent labeling of amino-modified oligonucleotides with Benzyloxycarbonyl-PEG4-NHS ester. This process is crucial for a variety of applications in research and drug development, including the development of therapeutic oligonucleotides, diagnostic probes, and tools for molecular biology.
The Benzyloxycarbonyl-PEG4-NHS ester is a labeling reagent that couples a polyethylene (B3416737) glycol (PEG) spacer to a primary amine on an oligonucleotide via a stable amide bond. The key features of this reagent are:
-
NHS Ester: The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines under mild conditions, providing a straightforward method for bioconjugation.[1][2][3][4][5]
-
PEG4 Spacer: The tetraethylene glycol (PEG4) linker is a hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the labeled oligonucleotide. It also provides a flexible arm that can reduce steric hindrance between the oligonucleotide and other molecules.
-
Benzyloxycarbonyl (Cbz) Group: This is a protecting group on the PEG linker that can be removed by hydrogenolysis if a free amine is required at a later stage.[1][2][3][4]
These application notes provide a step-by-step protocol for the labeling reaction, purification of the conjugate, and its subsequent analysis.
Chemical Reaction Pathway
The fundamental reaction involves the nucleophilic attack of the primary amine of the oligonucleotide on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Chemical reaction for labeling an amino-modified oligonucleotide.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for labeling an amino-modified oligonucleotide with Benzyloxycarbonyl-PEG4-NHS ester.
Materials
-
Amino-modified oligonucleotide
-
Benzyloxycarbonyl-PEG4-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-9.0
-
Nuclease-free water
-
Purification supplies (e.g., ethanol (B145695), 3 M sodium acetate (B1210297), desalting columns, or HPLC system)
Equipment
-
Microcentrifuge
-
Vortex mixer
-
Spectrophotometer (for quantification)
-
HPLC system (recommended for purification and analysis)
-
Lyophilizer or centrifugal evaporator
Experimental Workflow
The overall workflow for the labeling and purification process is outlined below.
Caption: Experimental workflow for oligonucleotide labeling.
Step-by-Step Protocol
1. Preparation of the Amino-Modified Oligonucleotide
-
Dissolve the lyophilized amino-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.
-
Ensure the oligonucleotide solution is free of any primary amine-containing buffers (e.g., Tris), as these will compete with the labeling reaction. If necessary, perform a buffer exchange using a desalting column or ethanol precipitation.
2. Preparation of the Benzyloxycarbonyl-PEG4-NHS Ester Solution
-
Important: The NHS ester is moisture-sensitive.[6] Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the Benzyloxycarbonyl-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[6][7][8]
3. Conjugation Reaction
-
Add a 10-20 fold molar excess of the dissolved Benzyloxycarbonyl-PEG4-NHS ester to the oligonucleotide solution.
-
Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours or on ice for 2-4 hours. The optimal reaction time may need to be determined empirically.[8]
-
Protect the reaction from light if the oligonucleotide or label is light-sensitive.
4. Purification of the Labeled Oligonucleotide
It is crucial to remove the unreacted NHS ester and the NHS byproduct after the reaction. Several methods can be used for purification:
-
Ethanol Precipitation: This method is quick but may not completely remove all impurities.
-
Add 0.1 volumes of 3 M sodium acetate and 2.5-3 volumes of cold absolute ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed to pellet the oligonucleotide.
-
Wash the pellet with cold 70% ethanol and air-dry briefly before resuspending in nuclease-free water.
-
-
Desalting Columns: Commercially available desalting columns can be used for rapid removal of small molecules. Follow the manufacturer's instructions.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the recommended method for achieving high purity.[9]
-
The labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the Cbz-PEG4 group.
-
A typical gradient could be from 5% to 50% acetonitrile (B52724) in a triethylammonium (B8662869) acetate (TEAA) buffer over 30 minutes. The exact gradient should be optimized for the specific oligonucleotide.
-
5. Analysis and Quantification
-
UV-Vis Spectrophotometry: Measure the absorbance of the purified labeled oligonucleotide at 260 nm to determine its concentration.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the successful conjugation by observing the expected mass shift.
-
HPLC Analysis: Analytical HPLC can be used to assess the purity of the final product.
Data Presentation
The following table summarizes the expected outcomes and key parameters for the labeling reaction. Note that these values are illustrative and may need to be optimized for specific oligonucleotides and experimental conditions.
| Parameter | Typical Value/Range | Notes |
| Oligonucleotide Concentration | 1-5 mM | Higher concentrations can improve reaction efficiency. |
| Molar Excess of NHS Ester | 10-20 fold | A higher excess can drive the reaction to completion but may require more rigorous purification. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate/Borate | pH should be maintained between 8.0 and 9.0 for optimal reaction with primary amines. |
| Reaction Time | 1-2 hours at Room Temperature | Longer incubation times may be necessary for less reactive amines. |
| Reaction Efficiency | > 80% | This is an estimated value and should be determined experimentally, for example, by HPLC analysis. |
| Purity after HPLC | > 95% | HPLC is highly effective for separating labeled from unlabeled oligonucleotides. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Hydrolyzed NHS ester- Presence of primary amines in the buffer- Suboptimal pH | - Prepare fresh NHS ester solution immediately before use.- Ensure the use of amine-free buffers.- Check and adjust the pH of the conjugation buffer to 8.0-9.0. |
| Difficulty in Purification | - Incomplete reaction- Inappropriate purification method | - Optimize reaction conditions (e.g., increase molar excess or reaction time).- Use HPLC for the best separation of labeled and unlabeled species. |
| Degradation of Oligonucleotide | - Nuclease contamination- Extreme pH | - Use nuclease-free water and reagents.- Ensure the pH of all solutions is within a stable range for oligonucleotides (typically pH 6-9). |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Benzyloxy carbonyl-PEG4-NHS ester_2639395-44-9_新研博美 [xinyanbm.com]
- 4. Benzyloxy carbonyl-PEG4-NHS ester, 2639395-44-9 | BroadPharm [broadpharm.com]
- 5. targetmol.cn [targetmol.cn]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. confluore.com [confluore.com]
- 9. N-(Benzyloxy carbonyl-PEG3)-N-bis(PEG4-NHS ester) | BroadPharm [broadpharm.com]
Application Notes and Protocols for Benzyloxycarbonyl-PEG4-NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions and protocols for the conjugation of Benzyloxycarbonyl-PEG4-NHS (Z-PEG4-NHS) ester to primary amine-containing molecules. This reagent is a valuable tool for bioconjugation, enabling the introduction of a protected amine functionality via a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The benzyloxycarbonyl (Cbz or Z) protecting group can be subsequently removed under specific conditions, revealing a primary amine for further modification.
Introduction
Benzyloxycarbonyl-PEG4-NHS ester is a heterobifunctional crosslinker. It consists of a benzyloxycarbonyl-protected amine, a 4-unit polyethylene glycol spacer, and an N-hydroxysuccinimide (NHS) ester.[1][2][3] The NHS ester reacts efficiently with primary amines on proteins, peptides, or other molecules to form a stable amide bond.[4][] The PEG spacer enhances solubility and reduces steric hindrance.[6][7] The Cbz group provides a stable protecting group for the terminal amine, which can be selectively removed by hydrogenolysis.[4][8] This allows for a multi-step conjugation strategy where the newly introduced amine can be orthogonally deprotected and reacted with another molecule.
Reaction Principle
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[]
Key Reaction Parameters
The efficiency of the conjugation reaction is influenced by several critical parameters, which should be carefully optimized for each specific application.
pH
The pH of the reaction buffer is the most critical factor for a successful conjugation. The optimal pH range for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[][6][9][10] At lower pH, the primary amines are protonated, reducing their nucleophilicity and slowing down the reaction rate.[10] Conversely, at pH values above 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the conjugation efficiency.[10]
Buffer Composition
It is crucial to use a buffer that is free of primary amines, as these will compete with the target molecule for reaction with the NHS ester.[11][12]
Recommended Buffers:
Buffers to Avoid:
Temperature and Reaction Time
The conjugation reaction can be performed at temperatures ranging from 4°C to room temperature (approximately 25°C).[6][11] Lower temperatures can help to minimize hydrolysis of the NHS ester and may be beneficial for sensitive proteins. The reaction time typically ranges from 30 minutes to a few hours.[6][11] Longer incubation times may be required at lower temperatures.
Molar Ratio of Reactants
For efficient conjugation, the Benzyloxycarbonyl-PEG4-NHS ester is typically used in molar excess relative to the amine-containing molecule. The optimal molar ratio depends on the concentration of the target molecule and the number of available primary amines. A 5-fold to 20-fold molar excess of the NHS ester is a common starting point for proteins and peptides.[11][12]
Solvent
Benzyloxycarbonyl-PEG4-NHS ester is often dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer.[9][11][12] It is important to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.[11] The final concentration of the organic solvent in the reaction mixture should generally be kept below 10% to avoid denaturation of proteins.[6][11]
Quantitative Data Summary
The following table summarizes the typical reaction conditions for the conjugation of PEG-NHS esters to primary amines. While specific data for Benzyloxycarbonyl-PEG4-NHS ester is limited, these general guidelines are applicable.
| Parameter | Recommended Range/Condition | Notes |
| pH | 7.2 - 8.5 | Optimal pH is critical to balance amine reactivity and NHS ester hydrolysis.[][6][9][10] |
| Temperature | 4°C - 25°C | Lower temperatures can reduce hydrolysis and are preferred for sensitive molecules.[6][11] |
| Reaction Time | 30 minutes - 4 hours | Can be extended (e.g., overnight at 4°C) for dilute solutions or less reactive amines.[6][11] |
| Buffer | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) | Avoid Tris and Glycine buffers as they contain competing primary amines.[11][12] |
| Molar Excess of NHS Ester | 5-fold to 20-fold | The optimal ratio should be determined empirically for each specific application.[11][12] |
| Solvent for Stock Solution | Anhydrous DMSO or DMF | Prepare fresh to minimize hydrolysis.[9][11][12] |
| Final Organic Solvent Conc. | < 10% (v/v) | Higher concentrations may denature proteins.[6][11] |
Experimental Protocols
Protocol for Conjugation to a Protein
This protocol provides a general guideline for conjugating Benzyloxycarbonyl-PEG4-NHS ester to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Benzyloxycarbonyl-PEG4-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines, perform a buffer exchange into a suitable conjugation buffer.
-
Prepare Z-PEG4-NHS Ester Stock Solution: Allow the vial of Benzyloxycarbonyl-PEG4-NHS ester to warm to room temperature before opening to prevent moisture condensation.[11] Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF immediately before use.[11]
-
Conjugation Reaction:
-
Add the calculated volume of the 10 mM Z-PEG4-NHS ester stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold).
-
Gently mix the reaction mixture immediately.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
-
Quench the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted Z-PEG4-NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Protocol for Deprotection of the Benzyloxycarbonyl (Cbz) Group
This protocol describes the removal of the Cbz group to expose the primary amine.
Materials:
-
Cbz-PEG4-conjugated molecule
-
Palladium on carbon (Pd/C) catalyst (e.g., 10%)
-
Hydrogen source (e.g., hydrogen gas balloon or in situ generation from NaBH₄)
-
Anhydrous solvent (e.g., Methanol, Ethanol, or THF)
Procedure (using Hydrogen Gas):
-
Dissolve the Cbz-protected conjugate in a suitable anhydrous solvent.
-
Add the Pd/C catalyst (typically 10-20% by weight of the conjugate).
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas (e.g., via a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS). The reaction is typically complete within a few hours.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Evaporate the solvent to obtain the deprotected product.
Mandatory Visualizations
Experimental Workflow for Protein Conjugation
Caption: Workflow for Z-PEG4-NHS ester conjugation to a protein.
Reaction Scheme for Amine Conjugation and Deprotection
Caption: Reaction scheme for conjugation and subsequent deprotection.
References
- 1. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Peptide biotinylation with amine-reactive esters: differential side chain reactivity [pubmed.ncbi.nlm.nih.gov]
- 4. Benzyloxy carbonyl-PEG4-NHS ester, 2639395-44-9 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Optimal Buffer Selection in NHS Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) esters are widely used reagents for the covalent modification of primary amines in biomolecules, such as the N-terminus of polypeptides and the epsilon-amino group of lysine (B10760008) residues. This process, known as acylation, is a cornerstone of bioconjugation, enabling the labeling of proteins, antibodies, and nucleic acids with a variety of tags including fluorophores, biotin, and drug molecules. The efficiency and specificity of NHS ester reactions are critically dependent on the reaction conditions, with the choice of buffer being a paramount consideration. This document provides a detailed guide to selecting the optimal buffer for NHS ester reactions, along with experimental protocols to ensure successful and reproducible bioconjugation.
The fundamental principle of NHS ester chemistry involves the nucleophilic attack of a deprotonated primary amine on the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. However, this desired reaction is in direct competition with the hydrolysis of the NHS ester, a process that is significantly influenced by the pH of the reaction medium. Therefore, careful selection of the reaction buffer is essential to maximize the yield of the desired conjugate while minimizing side reactions.
Chemical Principles of NHS Ester Reactions
The success of an NHS ester conjugation reaction hinges on the balance between two competing reactions: aminolysis (the desired reaction with the primary amine) and hydrolysis (the undesirable reaction with water).
-
Aminolysis: For the primary amine to be an effective nucleophile, it must be in its deprotonated state (-NH2). The pKa of the ε-amino group of lysine is around 10.5. Therefore, a slightly alkaline pH is required to ensure a sufficient concentration of deprotonated amines for the reaction to proceed efficiently.
-
Hydrolysis: NHS esters are susceptible to hydrolysis, where they react with water to regenerate the original carboxylic acid and release NHS. The rate of hydrolysis increases significantly with increasing pH.[1][2]
The optimal pH for NHS ester reactions is therefore a compromise, typically between pH 8.0 and 8.5 .[2][3] This range provides a sufficient concentration of nucleophilic primary amines while keeping the rate of hydrolysis manageable.[2]
Key Considerations for Buffer Selection
Several factors must be considered when selecting a buffer for an NHS ester reaction:
-
pH: The buffer must be able to maintain the pH of the reaction mixture in the optimal range of 8.0-8.5.
-
Presence of Primary Amines: The buffer itself must not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency.[4][5]
-
Compatibility with the Biomolecule: The buffer must not denature or otherwise compromise the integrity and activity of the biomolecule being modified.
-
Concentration: A buffer concentration of 0.1 M is generally recommended to provide sufficient buffering capacity, especially for large-scale reactions where the hydrolysis of the NHS ester can lead to a decrease in pH.[3]
Recommended Buffer Systems
The following table summarizes commonly used buffer systems for NHS ester reactions, along with their typical working pH ranges and important considerations.
| Buffer System | pKa | Typical pH Range for NHS Reactions | Concentration | Advantages | Disadvantages |
| Sodium Bicarbonate | pKa1=6.4, pKa2=10.3 | 8.0 - 8.5 | 0.1 M | Effective buffering in the optimal pH range.[3][6] | Can evolve CO2 gas. |
| Sodium Phosphate | pKa1=2.1, pKa2=7.2, pKa3=12.3 | 8.0 - 8.5 | 0.1 M | Good buffering capacity.[3][4] | The pKa is not ideal for the optimal reaction pH, so careful pH adjustment is necessary. |
| HEPES | 7.5 | 8.0 - 8.5 | 0.1 M | Good buffering capacity in the physiological range.[4] | |
| Borate | 9.24 | 8.0 - 8.5 | 50 mM | Effective buffering at slightly higher pH values.[2][4] | Can interact with cis-diols in glycoproteins. |
Substances to Avoid in the Reaction Buffer
The following substances are known to interfere with NHS ester reactions and should be avoided in the reaction buffer:
-
Primary Amine-Containing Buffers: Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) are common buffers that contain primary amines and will compete with the target molecule.[4][5] They can, however, be used to quench the reaction.[4]
-
Ammonium Salts: Ammonium ions can be present in oligonucleotide preparations and must be removed prior to labeling.[7]
-
Sodium Azide and Thimerosal: These preservatives can interfere with the reaction at high concentrations.[4] Low concentrations (≤ 3 mM for sodium azide, ≤ 0.02 mM for thimerosal) are generally tolerated.[4]
-
Impure Glycerol (B35011): High concentrations (20-50%) of impure glycerol can decrease reaction efficiency.[4]
Visualizing the Reaction and Workflow
To better understand the chemical processes and the experimental workflow, the following diagrams are provided.
NHS Ester Reaction Mechanism
Buffer Selection and Reaction Workflow
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with an NHS ester. The amounts and volumes can be scaled as needed.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer)
-
NHS ester of the label (e.g., fluorescent dye, biotin)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare the Protein Solution:
-
If the protein is not already in the Reaction Buffer, perform a buffer exchange using dialysis or a desalting column.
-
Ensure the final protein concentration is between 1-10 mg/mL.[3]
-
-
Prepare the NHS Ester Stock Solution:
-
Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8]
-
-
Perform the Labeling Reaction:
-
Calculate the required amount of NHS ester. A molar excess of 8-20 fold of the NHS ester to the protein is a common starting point.[3][9]
-
While gently vortexing the protein solution, add the calculated volume of the NHS ester stock solution dropwise.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice, protected from light if the label is light-sensitive.[3][10]
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[9]
-
Incubate for 15 minutes at room temperature.
-
-
Purify the Conjugate:
-
Characterize the Conjugate:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the label.
-
Protocol 2: Evaluating Buffer Compatibility for a Novel Biomolecule
This protocol can be used to empirically determine the optimal buffer system for a new biomolecule or NHS ester.
Materials:
-
Biomolecule of interest
-
NHS ester of a reporter molecule (e.g., a fluorescent dye)
-
A panel of amine-free buffers at pH 8.3 (e.g., 0.1 M Sodium Bicarbonate, 0.1 M Sodium Phosphate, 0.1 M HEPES, 50 mM Borate)
-
Anhydrous DMSO or DMF
-
Method for quantifying the degree of labeling (e.g., spectrophotometer, fluorometer)
Procedure:
-
Prepare Biomolecule in Different Buffers:
-
Divide the biomolecule solution into equal aliquots.
-
Perform buffer exchange for each aliquot into one of the test buffers.
-
-
Perform Parallel Labeling Reactions:
-
For each buffer condition, perform the labeling reaction as described in Protocol 1, keeping all other parameters (biomolecule concentration, molar excess of NHS ester, reaction time, and temperature) constant.
-
-
Purify the Conjugates:
-
Purify each reaction mixture using the same method to ensure consistency.
-
-
Quantify the Degree of Labeling:
-
Measure the degree of labeling for the conjugate from each buffer condition.
-
-
Analyze the Results:
-
Compare the degree of labeling across the different buffer systems. The buffer that yields the highest degree of labeling with minimal protein aggregation or loss of activity is the optimal choice for future experiments.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | pH of the reaction buffer is too low (< 8.0). | Ensure the buffer pH is within the optimal range of 8.0-8.5.[2] |
| pH of the reaction buffer is too high (> 8.5), leading to rapid hydrolysis of the NHS ester. | Lower the pH of the reaction buffer to the optimal range.[2] | |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Perform buffer exchange into an amine-free buffer.[2] | |
| NHS ester is hydrolyzed due to improper storage or handling. | Use a fresh vial of NHS ester and prepare the stock solution immediately before use.[2] | |
| Protein Precipitation | High concentration of organic solvent (DMSO/DMF). | Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume. |
| The biomolecule is not stable at the reaction pH. | Test a range of pH values within the 8.0-8.5 range or consider a different buffer system. |
Conclusion
The selection of an appropriate buffer is a critical determinant of success in NHS ester conjugation reactions. By understanding the underlying chemical principles and carefully considering the factors of pH, buffer composition, and compatibility with the biomolecule, researchers can significantly enhance the efficiency and reproducibility of their bioconjugation experiments. The recommended buffer systems and protocols provided in these application notes serve as a comprehensive guide for achieving optimal results in a wide range of applications, from basic research to the development of novel therapeutics and diagnostics.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. biotium.com [biotium.com]
- 7. glenresearch.com [glenresearch.com]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. benchchem.com [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
Application Notes and Protocols for the Deprotection of Benzyl Groups from PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of bioconjugation and drug delivery, polyethylene (B3416737) glycol (PEG) linkers are frequently employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The synthesis of complex bioconjugates often requires a multi-step approach where different reactive sites are selectively protected and deprotected. The benzyl (B1604629) group is a widely used protecting group for hydroxyl and carboxylic acid functionalities within these PEG linkers due to its stability under a broad range of reaction conditions and the availability of various methods for its removal.
The benzyl group provides a stable ether or ester linkage that can be selectively cleaved to reveal a reactive hydroxyl or carboxyl group, respectively. This allows for the sequential attachment of different molecules, such as a targeting ligand and a therapeutic agent, to the PEG linker in a controlled manner. The choice of deprotection strategy is critical and depends on the overall chemical structure of the bioconjugate, particularly the presence of other functional groups that may be sensitive to the deprotection conditions.
This document provides detailed application notes and protocols for the three most common methods for the deprotection of benzyl groups from PEG linkers: catalytic hydrogenolysis, acid-catalyzed cleavage, and oxidative cleavage.
Methods for Benzyl Group Deprotection from PEG Linkers
The selection of the appropriate deprotection method is crucial for the successful synthesis of PEGylated bioconjugates. The three primary methods each offer distinct advantages and are suitable for different substrate sensitivities and laboratory settings.
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and often preferred method for the cleavage of benzyl ethers and esters due to its mild conditions and clean reaction profile.[1][2] The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen to reductively cleave the carbon-oxygen bond of the benzyl group, yielding the deprotected PEG linker and toluene (B28343) as the primary byproduct.[3]
Advantages:
-
High efficiency and typically quantitative yields.[3]
-
Mild reaction conditions that are compatible with a wide range of functional groups.
-
Clean reaction with an easily removable byproduct (toluene).[3]
Disadvantages:
-
Requires specialized equipment for handling hydrogen gas.
-
The catalyst can be sensitive to poisoning by sulfur-containing compounds or other functional groups.
-
Not suitable for substrates containing other reducible functional groups like alkenes or alkynes.
Acid-Catalyzed Cleavage
Acid-catalyzed cleavage is a viable alternative to hydrogenolysis, particularly when the substrate contains functional groups that are sensitive to reduction.[4] Strong acids, such as trifluoroacetic acid (TFA) or hydrogen bromide (HBr), can be used to cleave the benzyl ether or ester bond.
Advantages:
-
Does not require a metal catalyst or hydrogen gas.
-
Can be performed with standard laboratory glassware.
-
Orthogonal to hydrogenation-sensitive functional groups.[5]
Disadvantages:
-
Requires the use of strong, corrosive acids.
-
The substrate must be stable under acidic conditions.
-
Neutralization and purification can be more complex.
Oxidative Cleavage
Oxidative cleavage provides another orthogonal method for benzyl group deprotection, particularly for substrates that are sensitive to both reduction and strong acids.[6][7] Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used to selectively oxidize the benzyl group, leading to its removal.[8][9] This method is especially effective for p-methoxybenzyl (PMB) ethers, which are more electron-rich and thus more susceptible to oxidation.[6]
Advantages:
-
Mild reaction conditions.
-
Can be highly selective for benzyl ethers over other types of ethers.
Disadvantages:
-
Often requires stoichiometric amounts of the oxidizing agent.
-
Potential for over-oxidation of other functional groups.
-
The byproducts of the oxidizing agent can complicate purification.[7]
Data Presentation: Quantitative Comparison of Deprotection Methods
The following tables summarize typical reaction conditions and outcomes for the deprotection of benzyl groups from various molecules. While specific data for a wide range of benzyl-PEG linkers is not extensively tabulated in the literature, the provided data from analogous systems can serve as a strong starting point for reaction optimization.
Table 1: Catalytic Hydrogenolysis of Benzyl Ethers
| Substrate Example | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl-PEG-OH | 10% Pd/C | H₂ (balloon) | Methanol (B129727) | Room Temp | 4 | >95 | [10] |
| N-Benzylpiperidine | 5% Pd/C | H₂ (1 atm) | Acidified Ethanol | Room Temp | 12 | ~90 | [11] |
| Benzyl phenyl ether | Raney-Ni | H₂ (1 atm) | Isooctane/aq. KOH | 50 | 2 | >95 | [12] |
Table 2: Acid-Catalyzed Cleavage of Benzyl Ethers
| Substrate Example | Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl-protected alcohol | TFA | Dichloromethane | Room Temp | 2 | High | [13] |
| Cbz-protected amine | HCl in Dioxane | Dioxane | Room Temp | 1 | >90 | [14] |
| Benzyl ether | HBr in Acetic Acid | Acetic Acid | Room Temp | 4 | Good | [4] |
Table 3: Oxidative Cleavage of Benzyl Ethers
| Substrate Example | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl ether | DDQ | Dichloromethane/Water | Room Temp | 3 | 63 | [6] |
| p-Methoxybenzyl ether | DDQ | Dichloromethane/Water | Room Temp | 0.5 | >90 | [6] |
| Benzyl ether | Ozone | Dichloromethane | -78 | 0.5 | High | [1] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis of Benzyl-PEG-OH
This protocol describes a general procedure for the deprotection of a benzyl-protected hydroxyl group on a PEG linker using catalytic hydrogenolysis.
Materials:
-
Benzyl-PEG-OH
-
10% Palladium on Carbon (Pd/C)
-
Methanol (anhydrous)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Inert gas (Argon or Nitrogen)
-
Celite®
Procedure:
-
Dissolve Benzyl-PEG-OH (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Introduce hydrogen gas via a balloon or connect the flask to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected PEG-OH.
Purification: The crude product can be purified by precipitation in a non-solvent such as diethyl ether or by size exclusion chromatography (SEC) if further purification is required.
Protocol 2: Acid-Catalyzed Deprotection of Benzyl-PEG-Ester
This protocol provides a general method for the cleavage of a benzyl ester from a PEG linker using trifluoroacetic acid (TFA).
Materials:
-
Benzyl-PEG-Ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the Benzyl-PEG-Ester (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the deprotected PEG-acid.
Purification: The product can be purified by precipitation in diethyl ether or by preparative High-Performance Liquid Chromatography (HPLC).
Protocol 3: Oxidative Deprotection of Benzyl-PEG-Ether with DDQ
This protocol outlines a general procedure for the oxidative cleavage of a benzyl ether from a PEG linker using DDQ.
Materials:
-
Benzyl-PEG-Ether
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the Benzyl-PEG-Ether (1 equivalent) in a mixture of DCM and water (e.g., 18:1 v/v) in a round-bottom flask.
-
Add DDQ (1.5-2.5 equivalents) to the solution in portions at room temperature.
-
Stir the reaction mixture for 1-6 hours. The reaction mixture will typically turn dark.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
Purification: The crude product is typically purified by column chromatography on silica (B1680970) gel to remove the DDQ byproducts.
Mandatory Visualizations
Caption: Experimental workflow for benzyl group deprotection from a PEG linker.
Caption: Decision tree for selecting a benzyl deprotection method.
References
- 1. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. tdcommons.org [tdcommons.org]
- 6. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.mpg.de [pure.mpg.de]
- 9. researchgate.net [researchgate.net]
- 10. Benzyl-PEG-OH, MW 2,000 | BroadPharm [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. US8637711B2 - Selective and specific preparation of discrete PEG compounds - Google Patents [patents.google.com]
- 14. US7601798B2 - Methods of preparing polymers having terminal amine groups using protected amine salts - Google Patents [patents.google.com]
Application Notes and Protocols for Labeling with Benzyloxycarbonyl-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyloxycarbonyl-PEG4-NHS ester (Cbz-PEG4-NHS ester) is a valuable tool in bioconjugation, enabling the covalent attachment of a PEGylated linker to primary amines on biomolecules such as proteins, peptides, and antibodies. This reagent features a Cbz (benzyloxycarbonyl) protecting group, a tetra-polyethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester functional group. The NHS ester reacts specifically with primary amines (-NH2) found at the N-terminus of proteins and the side chains of lysine (B10760008) residues to form stable amide bonds. The hydrophilic PEG4 spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, while the Cbz group can be removed under specific conditions if further modification is required.
Optimizing the molar excess of the labeling reagent is critical to achieving the desired degree of labeling (DOL), which can significantly impact the biological activity and functionality of the conjugate. This document provides detailed protocols and guidelines for calculating the appropriate molar excess of Cbz-PEG4-NHS ester for your specific application.
Physicochemical Properties
| Property | Value |
| Molecular Weight | 481.5 g/mol |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)[1] |
Calculating Molar Excess of Benzyloxycarbonyl-PEG4-NHS Ester
The molar excess of the labeling reagent is the ratio of moles of Cbz-PEG4-NHS ester to the moles of the biomolecule to be labeled. The optimal molar excess is empirical and depends on several factors, including the concentration of the biomolecule, the number of available primary amines, and the desired degree of labeling.
The following formula can be used to calculate the mass of Cbz-PEG4-NHS ester required for a specific molar excess:
Where:
-
Molar Excess: The desired ratio of moles of Cbz-PEG4-NHS ester to moles of the biomolecule.
-
Mass of Biomolecule (mg): The mass of the protein, peptide, or antibody to be labeled.
-
MW of Biomolecule (Da): The molecular weight of the biomolecule in Daltons.
-
MW of Cbz-PEG4-NHS ester (Da): 481.5 Da
Recommended Molar Excess Ratios
The degree of labeling is influenced by the concentration of the biomolecule. The following table provides general recommendations for starting molar excess ratios. It is highly recommended to perform small-scale optimization experiments to determine the ideal molar excess for your specific biomolecule and desired DOL.
| Biomolecule Concentration | Recommended Molar Excess (moles of NHS ester / moles of protein) | Expected Degree of Labeling (DOL) | Notes |
| > 5 mg/mL | 5 - 10 fold | Low to Moderate | Higher biomolecule concentrations generally lead to more efficient labeling. |
| 1 - 5 mg/mL | 10 - 20 fold | Moderate to High | A common concentration range for antibody labeling. |
| < 1 mg/mL | 20 - 50 fold | High | Higher excess is often required to compensate for slower reaction kinetics at lower concentrations. |
| 1 - 10 mg/mL (Antibody) | 20-fold | 4 - 6 | This is a typical starting point for antibody labeling, based on protocols for similar PEG-NHS esters.[2] |
Experimental Protocols
This section provides a detailed protocol for labeling a protein with Benzyloxycarbonyl-PEG4-NHS ester.
Materials
-
Protein to be labeled (in an amine-free buffer)
-
Benzyloxycarbonyl-PEG4-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5. Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the labeling reaction.[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment for purification
Protocol
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer using dialysis or a desalting column.
-
-
Prepare the Cbz-PEG4-NHS Ester Stock Solution:
-
Immediately before use, prepare a stock solution of Cbz-PEG4-NHS ester in anhydrous DMSO or DMF. A 10 mg/mL stock solution is a common starting point.
-
Note: NHS esters are moisture-sensitive. Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of the Cbz-PEG4-NHS ester stock solution to achieve the desired molar excess (refer to the calculation formula and table above).
-
Slowly add the calculated volume of the Cbz-PEG4-NHS ester stock solution to the protein solution while gently vortexing or stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light if the label is light-sensitive.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purify the Labeled Protein:
-
Remove unreacted Cbz-PEG4-NHS ester and byproducts by gel filtration using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Alternatively, dialysis can be used for purification.
-
-
Characterize the Conjugate:
-
Determine the protein concentration and the degree of labeling (DOL) of the purified conjugate. The DOL can often be determined using mass spectrometry (e.g., LC-MS) to measure the mass shift upon labeling.[4]
-
Visualizing the Chemistry and Workflow
Caption: Reaction of Cbz-PEG4-NHS ester with a primary amine.
Caption: Workflow for labeling proteins with Cbz-PEG4-NHS ester.
References
- 1. Benzyloxy carbonyl-PEG3-NHS ester, 2100306-68-9 | BroadPharm [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzyloxycarbonyl-PEG4-NHS Ester in Biomaterial Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface properties of biomaterials are critical determinants of their in vivo performance, influencing protein adsorption, cellular interactions, and the overall biocompatibility. Unmodified biomaterial surfaces can often trigger undesirable biological responses, such as inflammation, thrombosis, and foreign body reactions. Surface modification with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted and effective strategy to mitigate these issues. The covalent attachment of PEG to a material's surface creates a hydrophilic, flexible, and sterically hindering layer that significantly reduces non-specific protein adsorption and cellular adhesion.[1]
Benzyloxycarbonyl-PEG4-NHS ester (Z-PEG4-NHS ester) is a heterobifunctional linker designed for the facile and efficient PEGylation of biomaterial surfaces. This reagent features a short, discrete PEG chain (4 units) that imparts the desired anti-fouling characteristics. The N-Hydroxysuccinimide (NHS) ester at one terminus provides a reactive group for the covalent immobilization onto surfaces rich in primary amines (-NH2). The benzyloxycarbonyl (Z) group at the other end serves as a protecting group for the amine, which can be selectively removed to introduce other functionalities if a multi-step modification is desired.
These application notes provide a comprehensive overview of the use of Z-PEG4-NHS ester for biomaterial surface modification, including detailed experimental protocols for surface functionalization and characterization, as well as representative data on the expected outcomes.
Key Applications
-
Reduction of Non-specific Protein Adsorption: Creating bio-inert surfaces on implants, biosensors, and drug delivery vehicles to minimize fouling and enhance performance.[1][2][3]
-
Inhibition of Cellular Adhesion: Preventing unwanted cell attachment on medical devices to reduce the risk of infection and improve integration with surrounding tissues.
-
Improved Biocompatibility: Enhancing the compatibility of implanted materials by passivating the surface and reducing the host's immune response.
-
Platform for Further Functionalization: The Z-protected amine can be deprotected to allow for the subsequent attachment of bioactive molecules, such as peptides, antibodies, or growth factors, for targeted cellular interactions.
Quantitative Data Summary
The following tables summarize representative quantitative data that can be expected from the surface modification of a biomaterial with Z-PEG4-NHS ester. The data presented here is a composite of typical results observed for PEGylated surfaces and serves as a guideline for expected outcomes.
Table 1: Surface Wettability Analysis
| Surface | Water Contact Angle (°) | Reference |
| Unmodified Biomaterial | 85 ± 5 | [4][5] |
| Amine-Functionalized Biomaterial | 60 ± 4 | [4][5] |
| Z-PEG4-NHS Modified Biomaterial | 40 ± 5 | [6][7] |
Table 2: Protein Adsorption Analysis
| Surface | Adsorbed Bovine Serum Albumin (BSA) (ng/cm²) | % Reduction in Adsorption | Reference |
| Unmodified Biomaterial | 500 ± 50 | - | [8][9] |
| Z-PEG4-NHS Modified Biomaterial | 50 ± 15 | 90% | [8][9] |
Table 3: Cellular Adhesion Analysis
| Surface | Adherent Fibroblasts (cells/mm²) after 24h | % Reduction in Adhesion | Reference |
| Unmodified Biomaterial | 2500 ± 300 | - | [10][11] |
| Z-PEG4-NHS Modified Biomaterial | 250 ± 80 | 90% | [10][11] |
Experimental Protocols
Protocol 1: Surface Amination of a Biomaterial (Example: Polystyrene)
This protocol describes a common method to introduce primary amine groups onto a polystyrene surface, which is a prerequisite for reaction with the NHS ester of the Z-PEG4-NHS linker.
Materials:
-
Polystyrene substrates (e.g., tissue culture plates, films)
-
Diethylene glycol
-
Deionized (DI) water
-
Nitrogen gas stream
-
Oven
Procedure:
-
Clean the polystyrene substrates by sonicating in ethanol for 15 minutes, followed by rinsing with DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
Prepare a solution of 20% (v/v) ethylenediamine in diethylene glycol.
-
Immerse the cleaned and dried polystyrene substrates in the ethylenediamine solution.
-
Incubate at 60°C for 2 hours.
-
Remove the substrates and wash them thoroughly with DI water to remove any unreacted reagents.
-
Rinse with ethanol and dry under a nitrogen stream.
-
The resulting amine-functionalized polystyrene should be used immediately for the next step or stored in a desiccator.
Protocol 2: Covalent Immobilization of Z-PEG4-NHS Ester
This protocol details the covalent attachment of the Z-PEG4-NHS ester to an amine-functionalized biomaterial surface.
Materials:
-
Amine-functionalized biomaterial substrates
-
Z-PEG4-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 8.0 (amine-free)
-
Tris buffer, 50 mM, pH 7.5 (for quenching)
-
DI water
-
Nitrogen gas stream
Procedure:
-
Equilibrate the vial of Z-PEG4-NHS ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of Z-PEG4-NHS ester in anhydrous DMSO or DMF.
-
Place the amine-functionalized biomaterial substrates in a suitable reaction vessel.
-
Add the Z-PEG4-NHS ester stock solution to the PBS (pH 8.0) to achieve a final concentration of 1 mM. Ensure the final concentration of the organic solvent is less than 10% of the total volume.
-
Immerse the amine-functionalized substrates in the Z-PEG4-NHS ester solution.
-
Incubate the reaction for 2-4 hours at room temperature with gentle agitation.
-
After incubation, remove the substrates and wash them three times with PBS (pH 8.0) to remove unreacted linker.
-
To quench any remaining reactive NHS ester groups, immerse the substrates in Tris buffer (pH 7.5) for 30 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Dry the modified substrates under a gentle stream of nitrogen gas.
-
Store the Z-PEG4-modified biomaterial in a desiccator until further use.
Protocol 3: Characterization of Surface Modification
3.1 Water Contact Angle Measurement
This protocol is used to assess the change in surface hydrophilicity after modification. A decrease in the water contact angle is indicative of successful PEGylation.[4][5][7][12]
Procedure:
-
Place a 5 µL droplet of DI water onto the unmodified and Z-PEG4-modified biomaterial surfaces.
-
Immediately capture a high-resolution image of the droplet.
-
Measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface using appropriate software.
-
Perform at least five measurements on different areas of each surface to obtain an average contact angle.
3.2 Protein Adsorption Assay (Micro-BCA Assay)
This assay quantifies the amount of protein that adsorbs to the biomaterial surface.
Procedure:
-
Incubate the unmodified and Z-PEG4-modified biomaterial substrates in a solution of Bovine Serum Albumin (BSA) (1 mg/mL in PBS) for 1 hour at 37°C.
-
Gently wash the substrates three times with PBS to remove non-adsorbed protein.
-
Lyse the adsorbed protein by incubating the substrates in a 1% Sodium Dodecyl Sulfate (SDS) solution for 30 minutes.
-
Collect the lysate and determine the protein concentration using a Micro-BCA Protein Assay Kit according to the manufacturer's instructions.
-
Calculate the amount of adsorbed protein per unit area of the biomaterial.
3.3 Cell Adhesion Assay
This assay evaluates the ability of the modified surface to resist cell attachment.
Procedure:
-
Seed fibroblasts (or another cell line of interest) onto the unmodified and Z-PEG4-modified biomaterial substrates at a density of 1 x 10^4 cells/cm².
-
Culture the cells in appropriate media for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, gently wash the substrates twice with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with a fluorescent dye (e.g., DAPI for nuclei).
-
Visualize the cells using a fluorescence microscope and count the number of adherent cells in at least five random fields of view for each substrate.
-
Calculate the average number of adherent cells per unit area.
Visualizations
Caption: Workflow for biomaterial surface modification with Z-PEG4-NHS ester.
Caption: Reaction mechanism of NHS ester with a primary amine.
Caption: Logical workflow for the characterization of modified surfaces.
References
- 1. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles [mdpi.com]
- 3. Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles | NSF Public Access Repository [par.nsf.gov]
- 4. cdn2.hubspot.net [cdn2.hubspot.net]
- 5. biolinscientific.com [biolinscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of plasma protein adsorption onto PEGylated nanoparticles by complementary methods: 2-DE, CE and Protein Lab-on-chip system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biomolecular functionalization for enhanced cell–material interactions of poly(methyl methacrylate) surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bme.psu.edu [bme.psu.edu]
- 12. The impact of contact angle on the biocompatibility of biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of PEGylated Peptides in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized bioconjugation technique that has revolutionized peptide-based therapeutics and research. Native peptides often suffer from limitations such as rapid enzymatic degradation, short plasma half-life, and potential immunogenicity.[1][2][3] PEGylation addresses these challenges by increasing the hydrodynamic size of the peptide, which shields it from proteolytic enzymes, reduces renal clearance, and can mask immunogenic epitopes.[1][4][5] This results in improved pharmacokinetic and pharmacodynamic properties, making PEGylated peptides valuable tools in various research applications, including drug discovery, targeted drug delivery, and diagnostics.[4][6]
These application notes provide an overview of the key applications of PEGylated peptides in research, detailed experimental protocols for their synthesis and characterization, and quantitative data to guide researchers in their experimental design.
Key Applications in Research
-
Prolonging Systemic Circulation (Half-Life Extension): One of the most significant applications of PEGylation is the extension of a peptide's plasma half-life. The increased size of the PEG-peptide conjugate reduces its rate of clearance by the kidneys.[1][5] This allows for less frequent administration in preclinical studies and can lead to more sustained therapeutic effects.
-
Enhanced Stability: The PEG chain provides a protective hydrophilic shield around the peptide, sterically hindering the approach of proteolytic enzymes and enhancing its stability in biological fluids.[1][3] This is crucial for maintaining the peptide's integrity and biological activity in vivo.
-
Reduced Immunogenicity: By masking potential antigenic sites on the peptide, PEGylation can reduce its recognition by the immune system, thereby lowering the risk of an immune response.[2][7] This is particularly important for peptides of non-human origin or those with known immunogenic potential.
-
Improved Solubility: PEG is a highly soluble polymer, and its conjugation to hydrophobic peptides can significantly enhance their solubility in aqueous buffers, facilitating their handling and administration.[2]
-
Targeted Drug Delivery: While not a direct targeting moiety, the enhanced permeability and retention (EPR) effect observed with larger molecules can lead to passive accumulation of PEGylated peptides in tumor tissues.[8] Furthermore, PEG can be used as a flexible linker to attach specific targeting ligands (e.g., antibodies, small molecules) to a peptide, enabling active targeting to specific cells or tissues.
Data Presentation: Pharmacokinetic Parameters of PEGylated Peptides
The following tables summarize quantitative data from preclinical studies, demonstrating the impact of PEGylation on the pharmacokinetic profiles of various peptides.
| Peptide/Protein | PEG Size (kDa) | Unmodified Half-Life | PEGylated Half-Life | Fold Increase | Reference |
| rhTIMP-1 | 20 | 1.1 h | 28 h | ~25 | [9] |
| Glucagon-Like Peptide-1 (GLP-1) | 2 | Not specified | 16-fold increase in mean residence time (IV) | 16 | [10] |
| Methotrexate (MTX) | 5 | T1/2β = 24.33 min | T1/2β = 88.44 min | ~3.6 | [11] |
| TNF-α | Not specified | 0.047 h | 2.25 h | ~48 | [12] |
| Pegylated Peptide (Molecular Weight) | Specificity | Blood Clearance (t1/2 in hours) | Body Clearance (t1/2 in hours) | Reference |
| Mr 40,000 | Specific | 5.4 | 19.1 | [12] |
| Mr 40,000 | Control | 5.4 | 23.6 | [12] |
| Mr 70,000 | Specific | 8.0 ± 0.6 | 37.3 ± 1.8 | [12] |
| Mr 70,000 | Control | 8.0 ± 0.3 | 51.4 ± 4.3 | [12] |
| Mr 150,000 | Specific | 17.7 ± 0.8 | 91.3 ± 4.7 | [12] |
| Mr 150,000 | Control | 15.5 ± 2.4 | 115.7 ± 30.0 | [12] |
Experimental Protocols
Protocol 1: N-terminal Specific PEGylation of a Peptide
This protocol describes the site-specific PEGylation of a peptide at its N-terminal α-amino group using a PEG-aldehyde derivative. This method takes advantage of the lower pKa of the N-terminal α-amino group compared to the ε-amino group of lysine (B10760008) residues, allowing for selective reaction at a slightly acidic pH.
Materials:
-
Peptide with a free N-terminus
-
Methoxy-PEG-aldehyde (mPEG-ALD)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Phosphate (B84403) buffer (100 mM, pH 6.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in 100 mM phosphate buffer (pH 6.5) to a final concentration of 1-5 mg/mL.
-
PEGylation Reagent Preparation: Immediately before use, dissolve mPEG-ALD in the reaction buffer to achieve a 5- to 10-fold molar excess relative to the peptide.
-
Reaction Initiation: Add the mPEG-ALD solution to the peptide solution. Then, add a 20-fold molar excess of NaCNBH₃.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C. Monitor the reaction progress by taking aliquots and analyzing them by RP-HPLC or MALDI-TOF mass spectrometry.
-
Quenching: Stop the reaction by adding a quenching solution to react with any unreacted PEG-aldehyde.
-
Purification: Purify the PEGylated peptide from the reaction mixture using RP-HPLC. Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[13]
-
Characterization: Confirm the identity and purity of the PEGylated peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: Cysteine-Specific PEGylation of a Peptide
This protocol outlines the site-specific PEGylation of a peptide containing a free cysteine residue using a PEG-maleimide derivative. The maleimide (B117702) group reacts specifically with the sulfhydryl group of cysteine under mild conditions.
Materials:
-
Peptide with a single, accessible cysteine residue
-
Methoxy-PEG-maleimide (mPEG-MAL)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed.[14]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.[14]
-
Quenching Reagent: L-cysteine or β-mercaptoethanol.[14]
-
Solvent for PEG Reagent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[14]
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in degassed conjugation buffer to a final concentration of 1-10 mg/mL.[14]
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine is in a disulfide bond, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove TCEP using a desalting column.[14]
-
PEGylation Reagent Preparation: Immediately before use, prepare a stock solution of mPEG-MAL in anhydrous DMSO or DMF.[14]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the mPEG-MAL solution to the peptide solution with gentle mixing.[14]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[14] Monitor the reaction progress by RP-HPLC or mass spectrometry.
-
Quenching: Add a quenching reagent (e.g., L-cysteine) in a 2-fold molar excess relative to the PEG-maleimide to cap any unreacted maleimide groups.[14]
-
Purification: Purify the PEGylated peptide using RP-HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[15]
-
Characterization: Analyze the purified product by mass spectrometry to confirm successful conjugation and by analytical RP-HPLC to assess purity.
Protocol 3: In Vitro Proteolytic Stability Assay
This protocol describes a general method to assess the stability of a PEGylated peptide against enzymatic degradation compared to its unmodified counterpart.
Materials:
-
Unmodified and PEGylated peptide
-
Protease of interest (e.g., trypsin, chymotrypsin, or a mixture like serum/plasma)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Protease Inhibitor (e.g., PMSF for serine proteases) or Quenching Solution (e.g., 10% TFA)
-
Analysis system (e.g., RP-HPLC with UV detection)
Procedure:
-
Peptide and Protease Preparation: Prepare stock solutions of the unmodified and PEGylated peptides in the reaction buffer. Prepare a stock solution of the chosen protease in the same buffer.
-
Reaction Setup: In separate tubes, incubate a fixed concentration of the unmodified peptide and the PEGylated peptide with the protease at a specific enzyme:substrate ratio (e.g., 1:100 w/w) at 37°C.[15]
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube.[15]
-
Reaction Quenching: Immediately stop the enzymatic reaction in the collected aliquots by adding a protease inhibitor or a quenching solution like TFA.[15]
-
Analysis: Analyze the samples by RP-HPLC. Quantify the amount of remaining intact peptide by measuring the peak area at a specific wavelength (e.g., 214 or 280 nm).
-
Data Analysis: Plot the percentage of remaining intact peptide against time for both the unmodified and PEGylated peptides. Calculate the half-life (t1/2) of each peptide under the tested conditions.
Protocol 4: General In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for evaluating the pharmacokinetic profile of a PEGylated peptide in a murine model.
Materials:
-
PEGylated peptide
-
Vehicle for injection (e.g., sterile saline or PBS)
-
Experimental animals (e.g., C57BL/6 mice)
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical method for peptide quantification in plasma (e.g., LC-MS/MS or ELISA)
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Dose Preparation: Prepare the PEGylated peptide formulation in the appropriate vehicle at the desired concentration for injection.
-
Administration: Administer the PEGylated peptide to the mice via the desired route (e.g., intravenous, subcutaneous, or intraperitoneal injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture). Collect blood into EDTA-coated tubes to prevent coagulation.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Peptide Quantification: Quantify the concentration of the PEGylated peptide in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
Mandatory Visualizations
Caption: Workflow for the development and evaluation of PEGylated peptides.
Caption: Inhibition of PI3K/Akt and MAPK signaling pathways by a PEGylated peptide antagonist.
References
- 1. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 2. bachem.com [bachem.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. dovepress.com [dovepress.com]
- 6. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 7. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 10. Effect of molecular size of pegylated peptide on the pharmacokinetics and tumor targeting in lymphoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. unmc.edu [unmc.edu]
- 13. researchgate.net [researchgate.net]
- 14. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Benzyloxycarbonyl-PEG4-NHS Ester Conjugation
Welcome to the technical support center for Benzyloxycarbonyl-PEG4-NHS ester conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide clear protocols for successful conjugation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can lead to low yields and other problems during the conjugation of Benzyloxycarbonyl-PEG4-NHS ester to amine-containing molecules.
Q1: My conjugation yield is significantly lower than expected. What are the primary causes?
A1: Low conjugation yield is a common issue that can often be attributed to one or more of the following factors:
-
Hydrolysis of the NHS Ester: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, which is a major competing reaction to the desired amine conjugation. The rate of this hydrolysis increases significantly with higher pH and temperature. Once hydrolyzed, the NHS ester is no longer reactive with primary amines.[1][2][3][4]
-
Suboptimal Reaction pH: The reaction between an NHS ester and a primary amine is most efficient in the pH range of 7.2 to 8.5.[1][4][5] A pH below this range results in the protonation of primary amines, making them non-nucleophilic and reducing the reaction rate.[6] Conversely, a pH above 8.5 dramatically accelerates the hydrolysis of the NHS ester.[4][6]
-
Presence of Primary Amine-Containing Buffers: Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) contain primary amines that will compete with your target molecule for reaction with the Benzyloxycarbonyl-PEG4-NHS ester, leading to a significant reduction in yield.[1][5]
-
Poor Reagent Quality or Handling: Benzyloxycarbonyl-PEG4-NHS ester is moisture-sensitive.[7] Improper storage or handling can lead to premature hydrolysis. It is crucial to use anhydrous solvents for initial dissolution and to minimize exposure to moisture.[7][8][9]
-
Low Reactant Concentration: The rate of the desired conjugation reaction is dependent on the concentration of both the PEG reagent and the target molecule. Low concentrations can favor the competing hydrolysis reaction.[][11]
-
Steric Hindrance: The accessibility of the primary amines on your target molecule can impact conjugation efficiency. Bulky neighboring groups can sterically hinder the approach of the PEG reagent.[3][5]
Q2: How can I minimize the hydrolysis of my Benzyloxycarbonyl-PEG4-NHS ester?
A2: Minimizing hydrolysis is critical for achieving a high conjugation yield. Here are several strategies:
-
Control the pH: Maintain the reaction pH strictly within the optimal range of 7.2-8.5.[1][5]
-
Manage Temperature: Perform the reaction at room temperature for 1-4 hours or at 4°C overnight. Lower temperatures can help to minimize the rate of hydrolysis and are particularly recommended for temperature-sensitive proteins.[1][4]
-
Prepare Reagents Fresh: Always prepare your Benzyloxycarbonyl-PEG4-NHS ester solution immediately before use. Do not prepare stock solutions for long-term storage, as the NHS ester moiety readily hydrolyzes.[7][8]
-
Use Anhydrous Solvents: Dissolve the lyophilized Benzyloxycarbonyl-PEG4-NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF before adding it to your aqueous reaction buffer.[7][12]
-
Prompt Purification: Once the reaction is complete, proceed with the purification of your conjugate to remove any unreacted and hydrolyzed PEG reagent.
Q3: What are the optimal reaction conditions for the conjugation step?
A3: For efficient conjugation of Benzyloxycarbonyl-PEG4-NHS ester to a primary amine, the following conditions are generally recommended:
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | A slightly basic pH is crucial to ensure the primary amines are deprotonated and nucleophilic. However, pH values above 8.5 significantly increase the rate of NHS ester hydrolysis.[1][4][5] |
| Temperature | 4°C to Room Temperature | The reaction can be performed at room temperature for 1-4 hours or at 4°C overnight. Lower temperatures can help minimize hydrolysis and are recommended for sensitive proteins.[1][4] |
| Buffer | Amine-free buffers | Phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer are recommended. Avoid buffers containing primary amines, such as Tris or glycine.[1][5][13] |
| Molar Excess of PEG Reagent | 5-20 fold molar excess | The optimal molar ratio depends on the target molecule and the number of available primary amines. An empirical titration is recommended to determine the ideal ratio for your specific application.[4] |
| Reactant Concentration | As high as solubility permits | Higher concentrations of both the target molecule and the PEG reagent will favor the bimolecular conjugation reaction over the unimolecular hydrolysis.[][11] |
Q4: My target protein precipitates after adding the Benzyloxycarbonyl-PEG4-NHS ester. What should I do?
A4: Protein precipitation during PEGylation can be caused by several factors:
-
Over-labeling: The addition of too many PEG molecules can alter the protein's physicochemical properties, leading to aggregation.[5] Try reducing the molar excess of the PEG reagent.
-
High Protein Concentration: While higher concentrations can improve reaction kinetics, they can also increase the likelihood of intermolecular interactions and aggregation.[14] Consider optimizing the protein concentration.
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can affect protein stability. Ensure the buffer conditions are optimal for your specific protein.
-
Solvent Effects: The organic solvent (e.g., DMSO, DMF) used to dissolve the PEG reagent can sometimes induce protein precipitation if the final concentration is too high. Ensure the organic solvent volume does not exceed 10% of the final reaction volume.[8][9]
Q5: What is the best method to purify my PEGylated conjugate?
A5: The choice of purification method depends on the properties of your conjugate and the nature of the impurities. Common techniques include:
-
Size Exclusion Chromatography (SEC): This is a widely used method for separating PEGylated conjugates from unreacted, smaller molecules like the hydrolyzed PEG reagent. It is also effective at removing unreacted protein.[][16]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net surface charge. Since PEGylation masks the positive charge of primary amines, IEX can be very effective in separating PEGylated species from the unreacted protein. It can even separate proteins with different degrees of PEGylation.[][16][17]
-
Reverse Phase Chromatography (RPC): RPC is often used for the purification of peptides and small proteins and can be applied to the separation of PEGylated conjugates, including positional isomers.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be a useful supplementary technique to IEX for purifying PEGylated proteins.[]
-
Dialysis/Ultrafiltration: These methods are useful for removing small molecule impurities and for buffer exchange, but may not be sufficient to separate unreacted protein from the PEGylated product.[18]
Quantitative Data Summary
The stability of the NHS ester is a critical factor in achieving high conjugation yields. The following table summarizes the half-life of NHS esters under different pH and temperature conditions, highlighting the importance of carefully controlling these parameters.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours[1][2][13] |
| 8.0 | Room Temperature | ~3.5 hours[11][19] |
| 8.5 | Room Temperature | ~3 hours[11][19] |
| 8.6 | 4 | 10 minutes[1][2] |
| 9.0 | Room Temperature | ~2 hours[11][19] |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.
Experimental Protocols
Protocol 1: General Procedure for Benzyloxycarbonyl-PEG4-NHS Ester Conjugation to a Protein
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).
-
Protein Preparation: Dissolve your protein in the reaction buffer to a final concentration of 1-10 mg/mL. If your protein solution contains primary amine buffers, perform a buffer exchange into the reaction buffer using dialysis or a desalting column.
-
PEG Reagent Preparation: Immediately before use, dissolve the Benzyloxycarbonyl-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the dissolved Benzyloxycarbonyl-PEG4-NHS ester to the protein solution.
-
Ensure the final concentration of the organic solvent is less than 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle stirring.
-
-
Quenching the Reaction (Optional): To stop the reaction, you can add a small amount of a primary amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purification: Purify the PEGylated protein using an appropriate chromatography method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) to remove unreacted PEG reagent and protein.
-
Characterization: Characterize the purified conjugate using techniques like SDS-PAGE, mass spectrometry, and functional assays to determine the degree of PEGylation and confirm retained activity.
Visualizations
Reaction Mechanism
Caption: Chemical reaction of a Benzyloxycarbonyl-PEG4-NHS ester with a primary amine.
Troubleshooting Workflow for Low Conjugation Yield
Caption: A logical workflow for troubleshooting low conjugation efficiency.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TR [thermofisher.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 16. scielo.br [scielo.br]
- 17. biopharminternational.com [biopharminternational.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
hydrolysis of Benzyloxycarbonyl-PEG4-NHS ester side reactions
Welcome to the technical support center for Benzyloxycarbonyl-PEG4-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Benzyloxycarbonyl-PEG4-NHS ester and what is it used for?
A1: Benzyloxycarbonyl-PEG4-NHS ester is a chemical reagent used for PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules.[1] It features a Benzyloxycarbonyl (Cbz or Z) protecting group, a 4-unit polyethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester reactive group.[2] The NHS ester reacts with primary amines (e.g., on proteins, peptides, or other molecules) to form a stable amide bond.[2] The Cbz group protects an amine and can be removed later if needed.[2] This reagent is often used to improve the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[1]
Q2: What is the primary side reaction I should be concerned about?
A2: The most significant side reaction is the hydrolysis of the NHS ester.[][4] The NHS ester can react with water, which renders it inactive and unable to couple with your target molecule. This directly competes with your desired reaction and can significantly lower your conjugation efficiency.[]
Q3: What factors influence the rate of NHS ester hydrolysis?
A3: The rate of hydrolysis is primarily affected by:
-
pH: The rate of hydrolysis increases significantly with increasing pH.[5]
-
Temperature: Higher temperatures accelerate hydrolysis.[5]
-
Moisture: NHS esters are highly sensitive to moisture. Proper storage and handling are critical.[1]
-
Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the NHS ester.[1]
Q4: Can the NHS ester react with other functional groups on my protein besides primary amines?
A4: While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic groups can occur, especially under certain conditions. These include:
-
Tyrosine (-OH)
-
Serine (-OH)
-
Threonine (-OH)
-
Cysteine (-SH)
-
Arginine (guanidinium group)
The reactivity with these groups is generally lower than with primary amines and is highly dependent on factors like pH and the accessibility of the residues on the protein surface.
Q5: What is the purpose of the Benzyloxycarbonyl (Cbz) group?
A5: The Benzyloxycarbonyl (Cbz or Z) group is a protecting group for amines.[2] In the context of this reagent, it is part of the core structure and is not typically removed during the initial PEGylation reaction. It can be removed in a subsequent step via hydrogenolysis if the experimental design requires a free amine at that position.[2]
Troubleshooting Guide
This guide will help you troubleshoot common problems encountered during the hydrolysis of Benzyloxycarbonyl-PEG4-NHS ester.
Problem: Low or No Conjugation Efficiency
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of NHS Ester | 1. Check pH of Reaction Buffer: Ensure the pH is within the optimal range of 7.2-8.5. Use a freshly calibrated pH meter.[] 2. Control Temperature: Perform the reaction at room temperature for 1-4 hours or at 4°C overnight. Lower temperatures can minimize hydrolysis.[] 3. Prepare Fresh Reagent Solutions: Dissolve the Benzyloxycarbonyl-PEG4-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. Do not store the reagent in solution.[1] 4. Minimize Moisture Exposure: Allow the reagent vial to come to room temperature before opening to prevent condensation. Store with a desiccant.[1] |
| Incompatible Buffer | 1. Avoid Amine-Containing Buffers: Do not use buffers containing primary amines such as Tris or glycine, as they will compete with the reaction.[1] 2. Recommended Buffers: Use phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.[4] |
| Low Reagent Concentration | 1. Increase Molar Excess: Use a 10- to 50-fold molar excess of the PEG reagent to your target molecule, especially for less concentrated protein solutions. |
| Inaccessible Primary Amines on Target | 1. Protein Conformation: The primary amines on your target molecule may be sterically hindered. Consider gentle denaturation or using a longer PEG linker if this is a recurring issue. |
Problem: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Reagent Degradation | 1. Proper Storage: Store the Benzyloxycarbonyl-PEG4-NHS ester at -20°C, protected from light and moisture.[1] 2. Aliquot the Reagent: To avoid repeated freeze-thaw cycles and moisture contamination, consider aliquoting the reagent upon first use. |
| Variability in Reaction Conditions | 1. Standardize Protocols: Ensure consistent pH, temperature, incubation time, and reagent concentrations across all experiments. |
Data Presentation
Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values
This table provides general guidance on the stability of the NHS ester group at various pH levels. The exact half-life for Benzyloxycarbonyl-PEG4-NHS ester may vary slightly.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 4 | 4-5 hours |
| 8.0 | 25 | ~30 minutes |
| 8.5 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
Data adapted from general NHS ester stability information.[5]
Table 2: Reactivity of NHS Esters with Different Functional Groups
| Functional Group | Amino Acid Residue(s) | Reactivity with NHS Ester |
| Primary Amine (-NH₂) | Lysine, N-terminus | High |
| Phenol (-OH) | Tyrosine | Moderate (pH > 8) |
| Thiol (-SH) | Cysteine | Moderate |
| Imidazole | Histidine | Low |
| Guanidinium | Arginine | Low |
| Hydroxyl (-OH) | Serine, Threonine | Very Low |
| Carboxyl (-COOH) | Aspartic Acid, Glutamic Acid | None |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation
-
Buffer Preparation: Prepare a suitable amine-free buffer such as 0.1 M phosphate (B84403) buffer with 0.15 M NaCl at pH 7.2-8.0.[1]
-
Protein Solution: Dissolve your protein in the prepared buffer to a concentration of 1-10 mg/mL.[1] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.
-
Reagent Preparation: Immediately before use, allow the vial of Benzyloxycarbonyl-PEG4-NHS ester to warm to room temperature. Dissolve the required amount in anhydrous DMSO or DMF to a concentration of 10 mM.[1]
-
Reaction: Add a 20-fold molar excess of the dissolved PEG reagent to the protein solution. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[1]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[1]
-
Quenching (Optional): To stop the reaction, you can add an amine-containing buffer like Tris to a final concentration of 20-50 mM.
-
Purification: Remove excess, unreacted reagent and byproducts by dialysis or size-exclusion chromatography.
Protocol 2: Qualitative Assessment of NHS Ester Activity
This protocol can be used to check if your Benzyloxycarbonyl-PEG4-NHS ester is still active. The principle is based on the release of N-hydroxysuccinimide (NHS) upon hydrolysis, which can be detected by its absorbance at 260 nm.[6]
-
Prepare Solutions:
-
Blank: Your reaction buffer (e.g., PBS).
-
Sample: Dissolve a small amount of your Benzyloxycarbonyl-PEG4-NHS ester in the reaction buffer.
-
-
Initial Absorbance: Measure the absorbance of the Sample solution at 260 nm against the Blank.
-
Induce Hydrolysis: Add a small amount of a strong base (e.g., 1N NaOH) to the Sample solution to rapidly hydrolyze the NHS ester.
-
Final Absorbance: Measure the absorbance of the hydrolyzed Sample solution at 260 nm.
-
Interpretation: A significant increase in absorbance after adding the base indicates that the NHS ester was active. If there is little to no change, the reagent has likely already hydrolyzed and is inactive.[6]
Visualizations
Caption: Main reaction pathway versus the hydrolysis side reaction.
Caption: A workflow for troubleshooting low conjugation efficiency.
Caption: A general experimental workflow for protein PEGylation.
References
Technical Support Center: Preventing Protein Aggregation During PEGylation
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing protein aggregation during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: How can I tell if my protein is aggregating during PEGylation?
A1: Protein aggregation can be observed in several ways. Visually, you may notice turbidity, opalescence, or the formation of visible precipitates in your reaction mixture.[1] For a quantitative assessment, analytical techniques are recommended:
-
Size Exclusion Chromatography (SEC): This method will reveal the presence of high molecular weight (HMW) species.[1]
-
Dynamic Light Scattering (DLS): An increase in the average particle size and polydispersity index (PDI) as measured by DLS indicates aggregation.[1]
Q2: What are the common causes of protein aggregation during PEGylation?
A2: Protein aggregation during PEGylation is a complex issue with multiple potential causes:
-
Intermolecular Cross-linking: The use of bifunctional PEG linkers, which have reactive groups at both ends, can link multiple protein molecules together, leading to aggregation.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1][2]
-
Suboptimal Reaction Conditions: Parameters such as pH, temperature, and buffer composition can significantly impact protein stability. Deviations from the optimal range for your specific protein can lead to the exposure of hydrophobic regions, which promotes aggregation.[1]
-
PEG-Protein Interactions: Although PEG is generally considered a protein stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation.[1] The size of the PEG molecule can also influence these interactions.[1]
-
Poor Reagent Quality: Impurities in the PEG reagent, such as the presence of diol in a supposedly monofunctional PEG, can cause unintended cross-linking.[1]
Troubleshooting Guides
Optimizing Reaction Conditions
Q3: My protein aggregates immediately after adding the PEG reagent. What should I investigate first?
A3: Immediate aggregation upon addition of the PEG reagent suggests that the reaction conditions are suboptimal for your protein's stability. A systematic evaluation of key reaction parameters is the recommended first step.[1] Performing small-scale screening experiments to identify the optimal conditions before proceeding to larger batches is highly advisable.[1] Key parameters to screen include protein concentration, PEG:protein molar ratio, pH, and temperature.[1]
Q4: How does the pH of the reaction buffer influence aggregation?
A4: The pH of the reaction is a critical factor that affects both the reaction rate and specificity, which can in turn impact aggregation.[3]
-
Low pH (around 5.0-6.5): This pH range can favor the selective PEGylation of the N-terminal alpha-amine, as its pKa is lower than that of lysine's epsilon-amine.[1][3] This can reduce the extent of multi-PEGylation and subsequent aggregation.[1][3]
-
Neutral to High pH (7.0 and above): These conditions increase the reactivity of lysine (B10760008) residues, leading to a higher degree of PEGylation.[3] This extensive modification of the protein surface can sometimes lead to aggregation.[3]
Q5: What is the ideal molar ratio of PEG to protein?
A5: The optimal PEG:protein molar ratio is protein-dependent and must be determined empirically.[3] While a higher molar excess of PEG can drive the reaction to completion, it also increases the risk of multi-PEGylation and aggregation.[3] It is recommended to start with a lower molar ratio (e.g., 1:1 to 5:1 of PEG to reactive amines) and incrementally increase it while monitoring for the desired degree of PEGylation and the absence of aggregates.[3]
Role of Reagents and Excipients
Q6: Can the type of PEG linker I use contribute to aggregation?
A6: Yes, the choice of PEG linker is crucial. If you are observing aggregation due to cross-linking, it is highly recommended to use a monofunctional PEG reagent .[1] Homobifunctional PEG linkers, which possess reactive groups at both ends, have an inherent risk of cross-linking multiple protein molecules, leading to aggregation.[1] If aggregation is a persistent issue with a bifunctional linker, switching to a monofunctional alternative is a critical troubleshooting step.[1]
Q7: How can excipients help prevent aggregation during PEGylation?
A7: Excipients are additives that can enhance protein stability and prevent aggregation through various mechanisms.[1] These include preferential exclusion, which stabilizes the protein, and the suppression of non-specific protein-protein interactions.[1]
Quantitative Impact of Excipients on Protein Stability
| Excipient Type | Examples | Typical Concentration | Mechanism of Action |
| Sugars and Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) for Sucrose | Act as protein stabilizers through preferential exclusion.[1] |
| Amino Acids | Arginine, Glycine | 50-100 mM for Arginine | Suppress non-specific protein-protein interactions.[1] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension.[1] |
Q8: Does the molecular weight of the PEG molecule affect aggregation?
A8: Yes, the molecular weight (MW) of the PEG can influence aggregation. For instance, a study on Granulocyte-Colony Stimulating Factor (GCSF) demonstrated that N-terminal attachment of a 20 kDa PEG moiety could prevent protein precipitation by making the aggregates soluble and slowing the rate of aggregation compared to the unmodified protein.[4] Even a smaller 5 kDa PEG showed a significant improvement in stability.[4] The hydrophilic nature of the PEG and steric hindrance are believed to be the primary mechanisms for this stabilizing effect.[1] However, the impact of PEG MW can be protein-specific.[1]
Experimental Protocols
Protocol 1: Screening for Optimal PEGylation Conditions
This protocol provides a framework for systematically screening key reaction parameters to minimize aggregation.
-
Parameter Range Selection:
-
Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[1]
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).[1]
-
pH: Screen a range of pH values around the protein's isoelectric point (pI) and its known optimal stability pH.[1]
-
Temperature: Conduct reactions at different temperatures (e.g., 4°C, room temperature).[1]
-
-
Reaction Setup:
-
Aliquot the protein solution into separate reaction tubes.
-
Add the corresponding reaction buffer and any excipients being tested.
-
Initiate the reaction by adding the activated PEG reagent. A slow, stepwise addition of the PEG reagent can help maintain a lower instantaneous concentration and promote controlled modification.[1]
-
-
Incubation: Incubate the reactions for a predetermined time, ensuring consistent mixing.
-
Analysis:
-
Visually inspect each reaction for signs of precipitation or turbidity.
-
Analyze the samples using Size Exclusion Chromatography (SEC) to quantify the percentage of monomer, dimer, and higher molecular weight aggregates.
-
Protocol 2: Quantification of Aggregates by Size Exclusion Chromatography (SEC)
-
Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove large, insoluble aggregates.[1]
-
Injection: Inject a suitable volume of the filtered sample onto the SEC column.[1]
-
Data Acquisition: Collect the chromatogram, monitoring the absorbance at an appropriate wavelength (e.g., 280 nm for proteins).[1]
-
Data Analysis:
Visual Guides
Caption: Troubleshooting workflow for addressing protein aggregation during PEGylation.
Caption: Experimental workflow for optimizing PEGylation reaction conditions.
Caption: Mechanisms of action for stabilizing excipients in preventing protein aggregation.
References
troubleshooting poor solubility of Benzyloxycarbonyl-PEG4-NHS ester
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Benzyloxycarbonyl-PEG4-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is Benzyloxycarbonyl-PEG4-NHS ester and what is it used for?
A1: Benzyloxycarbonyl-PEG4-NHS ester is a chemical reagent used in bioconjugation. It contains three key components:
-
A Benzyloxycarbonyl (Z or Cbz) group, which is a protecting group for amines.
-
A polyethylene glycol (PEG) spacer of four units (PEG4) , which is hydrophilic and increases the solubility of the molecule it is attached to.[1]
-
An N-hydroxysuccinimide (NHS) ester , which is a reactive group that forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[2][3]
This reagent is commonly used to link molecules together, for example, in the development of antibody-drug conjugates (ADCs).
Q2: I'm having trouble dissolving the Benzyloxycarbonyl-PEG4-NHS ester. What solvents should I use?
A2: Benzyloxycarbonyl-PEG4-NHS ester has poor solubility in aqueous solutions alone. It is recommended to first dissolve the compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4][5][6] Once dissolved, this stock solution can be added to your aqueous reaction buffer.
Q3: Why is my solution of Benzyloxycarbonyl-PEG4-NHS ester turning cloudy or precipitating when added to my aqueous buffer?
A3: This can happen for a few reasons:
-
Insufficient initial dissolution: The compound may not have been fully dissolved in the organic solvent before being added to the aqueous buffer.
-
High concentration: The concentration of the Benzyloxycarbonyl-PEG4-NHS ester in the final aqueous solution may be too high, causing it to precipitate.
-
Low temperature: Lower temperatures can decrease the solubility of the compound.
-
Hydrolysis: NHS esters are sensitive to moisture and can hydrolyze, which may affect solubility.
Q4: How should I store Benzyloxycarbonyl-PEG4-NHS ester?
A4: It is crucial to store Benzyloxycarbonyl-PEG4-NHS ester in a cool, dry place, protected from moisture to prevent hydrolysis of the NHS ester. For long-term storage, it is recommended to keep it at -20°C.[4][5][6] Before use, allow the container to warm to room temperature before opening to avoid condensation of moisture from the air.
Troubleshooting Guide: Poor Solubility
If you are experiencing poor solubility with Benzyloxycarbonyl-PEG4-NHS ester, follow these troubleshooting steps:
-
Ensure Proper Dissolution Technique:
-
Always dissolve the Benzyloxycarbonyl-PEG4-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF before adding it to your aqueous reaction mixture.
-
Make sure the compound is completely dissolved in the organic solvent before proceeding. Gentle warming or vortexing can aid dissolution.
-
-
Optimize Solvent Concentration:
-
When adding the dissolved Benzyloxycarbonyl-PEG4-NHS ester to your aqueous buffer, ensure the final concentration of the organic solvent is low enough (typically <10%) to not negatively impact your biomolecule (e.g., protein).
-
Add the dissolved ester to the aqueous solution slowly while gently stirring to ensure proper mixing and avoid localized high concentrations that can lead to precipitation.
-
-
Adjust Reagent Concentration:
-
If precipitation occurs, try reducing the final concentration of the Benzyloxycarbonyl-PEG4-NHS ester in your reaction.
-
-
Consider Temperature Effects:
-
If you are working at a low temperature and observing precipitation, consider if it's possible to perform the initial dissolution at room temperature before cooling your reaction.
-
-
Check for Hydrolysis:
-
Use fresh, high-quality Benzyloxycarbonyl-PEG4-NHS ester.
-
Ensure your organic solvent is anhydrous (dry).
-
Prepare solutions fresh and use them promptly.
-
Logical Workflow for Troubleshooting Poor Solubility
References
- 1. NHS-PEG4-NHS | CAS:1314378-11-4 | Biopharma PEG [biochempeg.com]
- 2. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. DBCO-PEG4-NHS ester, 1427004-19-0 | BroadPharm [broadpharm.com]
- 6. Fmoc-PEG4-NHS ester, 1314378-14-7 | BroadPharm [broadpharm.com]
how to improve efficiency of NHS ester coupling
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their NHS ester coupling reactions for improved efficiency and reproducibility.
Troubleshooting Guide
This guide addresses specific issues that may arise during NHS ester coupling experiments, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Incorrect pH of reaction buffer: The primary amine on the target molecule is protonated and non-nucleophilic at low pH, while the NHS ester rapidly hydrolyzes at high pH.[1][2][3][4] | Optimize the reaction pH to a range of 7.2-8.5, with a commonly recommended starting point of pH 8.3.[3][5][6] Use non-amine buffers like phosphate (B84403), bicarbonate, or borate (B1201080).[2][5] |
| Hydrolysis of NHS ester: NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.[5][7] This is accelerated by high pH.[5][7] | Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[2] Avoid repeated opening of the NHS ester container. | |
| Presence of primary amines in the buffer: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the NHS ester.[1][4] | Use buffers that are free of primary amines. If quenching is needed, Tris or glycine (B1666218) can be added after the conjugation reaction is complete.[5][8] | |
| Inactive NHS ester: The NHS ester may have degraded due to improper storage or handling. | Store NHS esters at -20°C and ensure they are brought to room temperature before opening to prevent condensation. | |
| Low concentration of reactants: Insufficient concentration of the biomolecule or NHS ester can lead to inefficient coupling.[5] | Increase the concentration of the biomolecule (1-10 mg/mL is often optimal) and/or the molar excess of the NHS ester.[2][9] A 5- to 20-fold molar excess of the NHS ester is a common starting point.[2] | |
| Precipitation of Reagents | Poor solubility of NHS ester: Some NHS esters have low solubility in aqueous solutions.[1][6][9] | Dissolve the NHS ester in a small amount of a water-miscible organic solvent like anhydrous DMSO or DMF before adding it to the aqueous reaction mixture.[1][6][9] |
| Inconsistent Results | Variability in reaction conditions: Minor differences in pH, temperature, or reaction time can lead to variability. | Standardize all reaction parameters, including buffer preparation, incubation time, and temperature. Monitor the pH of the reaction, especially for large-scale labeling, as hydrolysis can cause it to decrease.[1][4] |
| Impure reagents: Contaminants in the biomolecule or NHS ester can interfere with the reaction. | Ensure the purity of your biomolecule and use high-quality, amine-free DMF if that is your solvent of choice.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NHS ester coupling?
The optimal pH for NHS ester coupling is a compromise between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester.[2] A pH range of 7.2 to 8.5 is generally recommended, with pH 8.3 being a common starting point.[3][5][6]
Q2: What type of buffer should I use?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule.[1][4] Recommended buffers include phosphate, sodium bicarbonate, HEPES, and borate buffers.[2][5]
Q3: How can I prevent the hydrolysis of my NHS ester?
NHS ester hydrolysis is a competing reaction that reduces conjugation efficiency.[5][7] To minimize hydrolysis:
-
Work within the optimal pH range (7.2-8.5). The rate of hydrolysis increases significantly at higher pH.[5][7]
-
Prepare the NHS ester solution in an anhydrous solvent (e.g., DMSO or DMF) immediately before adding it to the reaction mixture.[2]
-
Perform the reaction at a lower temperature (e.g., 4°C), although this may require a longer incubation time.[5]
Q4: What is the recommended molar ratio of NHS ester to my biomolecule?
A molar excess of the NHS ester is typically used to drive the reaction to completion. A starting point of a 5- to 20-fold molar excess of the NHS ester to the amine-containing molecule is common.[2] However, the optimal ratio may need to be determined empirically for your specific application.
Q5: How long should the reaction be incubated?
Incubation times can range from 30 minutes to overnight.[10] A common protocol suggests 1 to 4 hours at room temperature or overnight at 4°C.[1][9] The optimal time depends on the specific reactants and temperature.
Q6: How do I stop (quench) the reaction?
To stop the reaction, you can add a small molecule containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[2][11] This will react with any remaining NHS ester.
Q7: How do I remove unreacted NHS ester and byproducts?
Purification can be achieved using methods like gel filtration (desalting columns), dialysis, or chromatography to separate the conjugated product from unreacted NHS ester, N-hydroxysuccinimide byproduct, and hydrolyzed ester.[1][2][4]
Quantitative Data Summary
The efficiency of NHS ester coupling is highly dependent on several quantitative parameters. The tables below summarize key data points to aid in experimental design.
Table 1: pH and NHS Ester Stability
| pH | Temperature | Half-life of NHS Ester Hydrolysis | Implication for Coupling Reaction |
| 7.0 | 0°C | 4-5 hours | Slower reaction, but greater NHS ester stability.[5][7] |
| 8.0-8.5 | Room Temp | - | Optimal range for balancing amine reactivity and ester stability.[3] |
| 8.6 | 4°C | 10 minutes | Rapid hydrolysis, leading to lower coupling efficiency.[5][7] |
| >9.0 | - | Very rapid | Hydrolysis can outcompete the desired labeling reaction.[3] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 | pH 8.3 is a common starting point.[3][5][6] |
| Buffer | Phosphate, Bicarbonate, Borate, HEPES | Must be free of primary amines.[2][5] |
| NHS Ester Molar Excess | 5x - 20x | Can be optimized for specific applications.[2] |
| Biomolecule Concentration | 1 - 10 mg/mL | Higher concentrations can improve efficiency.[2][9] |
| Reaction Temperature | 4°C to Room Temperature (approx. 25°C) | Lower temperatures require longer incubation times.[5][10] |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | Can be optimized based on reactants.[1][9] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Prepare fresh before use.[2] |
Experimental Protocol: General NHS Ester Coupling
This protocol provides a general methodology for the conjugation of an NHS ester to a primary amine-containing biomolecule.
-
Prepare the Biomolecule Solution: Dissolve the amine-containing biomolecule in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate buffer) at a concentration of 1-10 mg/mL.[2] Adjust the pH to 8.3-8.5.[1][9]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small volume of anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2]
-
Perform the Conjugation: Add the dissolved NHS ester solution to the biomolecule solution while gently vortexing.[1] A common starting point is a 5- to 20-fold molar excess of the NHS ester.[2]
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[2]
-
Quench the Reaction (Optional): Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine) to a final concentration of 50-100 mM.[2][11] Incubate for 15-30 minutes at room temperature.[2]
-
Purify the Conjugate: Remove unreacted NHS ester and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[2]
Visualizations
Caption: Experimental workflow for NHS ester coupling.
Caption: Competing reactions in NHS ester coupling.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. neb.com [neb.com]
- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Technical Support Center: Benzyloxycarbonyl-PEG4-NHS Ester
Welcome to the technical support center for Benzyloxycarbonyl-PEG4-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Benzyloxycarbonyl-PEG4-NHS ester and what is it used for?
A1: Benzyloxycarbonyl-PEG4-NHS ester is a chemical reagent used in bioconjugation. It features a Benzyloxycarbonyl (Cbz or Z) protecting group, a 4-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (-NH2) on molecules like proteins, peptides, or antibodies to form a stable amide bond.[1][2] The Cbz group can be removed later through hydrogenolysis.[1][2] This reagent is often used to link molecules together, for example, in the development of antibody-drug conjugates (ADCs).
Q2: What are the most critical factors for a successful conjugation reaction with Benzyloxycarbonyl-PEG4-NHS ester?
A2: The three most critical factors are:
-
pH: The reaction is highly pH-dependent. The optimal range is typically between 7.2 and 8.5.[3][4] Below this range, the primary amines are protonated and less reactive. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction.[4]
-
Buffer Choice: It is crucial to use amine-free buffers. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, leading to low yields.[3][5] Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers.[3]
-
Reagent Handling: Benzyloxycarbonyl-PEG4-NHS ester is moisture-sensitive.[5] Proper storage and handling are essential to prevent hydrolysis of the NHS ester before it can react with your target molecule.
Q3: How should I store and handle Benzyloxycarbonyl-PEG4-NHS ester?
A3: To ensure the stability and reactivity of the reagent, follow these storage and handling guidelines:
-
Storage: Store the reagent at -20°C in a desiccated environment.[3][6]
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.[3][5] It is recommended to prepare solutions of the reagent immediately before use.[3][5] Do not prepare aqueous stock solutions for long-term storage.[4]
Troubleshooting Guide
This section addresses common problems encountered during experiments with Benzyloxycarbonyl-PEG4-NHS ester.
Problem 1: Low or No Conjugation Yield
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Hydrolysis of the NHS Ester | - Control pH: Maintain the reaction pH between 7.2 and 8.5.[3][4] - Control Temperature: Perform the reaction at 4°C for a longer duration (e.g., overnight) or at room temperature for a shorter duration (30-60 minutes) to minimize hydrolysis.[3][5] - Fresh Reagent: Prepare the Benzyloxycarbonyl-PEG4-NHS ester solution immediately before use.[3] |
| Incompatible Buffer | - Use Amine-Free Buffers: Ensure your reaction buffer does not contain primary amines (e.g., Tris, glycine).[3][5] - Buffer Exchange: If your sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.[3] |
| Suboptimal Reagent Concentration | - Increase Concentration: Low concentrations of the target molecule can lead to less efficient conjugation due to the competing hydrolysis reaction.[4] A protein concentration of at least 2 mg/mL is recommended.[4] - Adjust Molar Ratio: For protein concentrations ≤ 5 mg/mL, use a 10-fold molar excess of the NHS ester. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[5] |
| Poor Reagent Quality | - Proper Storage: Ensure the reagent has been stored correctly at -20°C with a desiccant.[3] - Proper Handling: Always allow the vial to warm to room temperature before opening.[3] |
Problem 2: High Degree of Product Heterogeneity or Aggregation
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Over-labeling of the Target Molecule | - Reduce Molar Excess: Lower the molar ratio of the Benzyloxycarbonyl-PEG4-NHS ester to your target molecule.[3] - Shorten Reaction Time: Decrease the incubation time to limit the extent of the reaction.[3] - Quench the Reaction: Stop the reaction at a specific time by adding a quenching buffer with primary amines, such as Tris or glycine.[3] |
| Suboptimal Reaction Conditions | - Optimize pH and Temperature: Fine-tune the pH and temperature to control the reaction rate and minimize side reactions. A lower pH (e.g., 7.2) can slow the reaction, offering more control.[3] |
| Protein Concentration | - Adjust Protein Concentration: The concentration of your protein can influence whether intramolecular or intermolecular crosslinking is favored, which can affect aggregation.[3] |
Experimental Protocols
General Protocol for Protein Conjugation
This protocol provides a general guideline. Optimization may be required for your specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Benzyloxycarbonyl-PEG4-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a suitable concentration (e.g., 2-10 mg/mL).
-
Prepare the NHS Ester Solution: Allow the vial of Benzyloxycarbonyl-PEG4-NHS ester to equilibrate to room temperature. Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: Add the calculated amount of the NHS ester stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester over the protein.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and byproducts by using a desalting column or by dialysis against an appropriate buffer.
Workflow and Reaction Visualization
Caption: A flowchart illustrating the key steps in a typical protein conjugation experiment using Benzyloxycarbonyl-PEG4-NHS ester.
Caption: The chemical reaction between Benzyloxycarbonyl-PEG4-NHS ester and a primary amine, resulting in a stable amide bond and the release of N-hydroxysuccinimide.
References
Technical Support Center: Purification of Benzyloxycarbonyl-PEG4-NHS Ester Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted Benzyloxycarbonyl-PEG4-NHS (Cbz-PEG4-NHS) ester from post-reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted Cbz-PEG4-NHS ester from my sample?
A1: It is imperative to remove excess, unreacted Cbz-PEG4-NHS ester and its hydrolysis byproducts to prevent batch-to-batch variability and potential side reactions in subsequent applications.[1] A pure conjugate is essential for obtaining reliable and reproducible results in downstream assays and for ensuring the safety and efficacy of therapeutic candidates.
Q2: What are the primary methods for removing unreacted Cbz-PEG4-NHS ester?
A2: The most common and effective methods for removing small, unreacted PEG reagents like Cbz-PEG4-NHS ester are size-based separation techniques.[2][3] These include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their hydrodynamic volume (size).[1][2][]
-
Dialysis: This method uses a semi-permeable membrane to separate larger conjugates from smaller, unreacted reagents based on a concentration gradient.[1][2]
-
Tangential Flow Filtration (TFF) / Diafiltration: A pressure-driven membrane filtration process that separates molecules based on size, offering a rapid and scalable solution.[1][2][5]
Other chromatographic techniques such as Ion Exchange Chromatography (IEX) and Reverse Phase Chromatography (RP-HPLC) can also be employed, often as complementary steps for higher purity.[]
Q3: How do I stop the PEGylation reaction before purification?
A3: The reaction can be quenched by adding a reagent containing a primary amine.[3][6] Common quenching agents include Tris buffer, glycine (B1666218), or ethanolamine.[3][7] These molecules react with the remaining active NHS esters, rendering them inert.[3]
Q4: Which purification method is the most suitable for my experiment?
A4: The choice of purification method depends on several factors, including the scale of your reaction, the properties of your biomolecule, the required final purity, and the available equipment.[1] The table below provides a comparison to aid in your decision-making process.
Troubleshooting Guide
Problem 1: Unreacted Cbz-PEG4-NHS ester is still present in my sample after purification.
-
Inefficient Dialysis: The dialysis time may have been too short, or the volume of the dialysis buffer was insufficient. Increase the dialysis duration and perform multiple buffer exchanges with a large volume of fresh buffer (at least 500-fold the sample volume).[2]
-
Poor Resolution in SEC: The column length or pore size may not be optimal for separating your product from the small, unreacted PEG. Use a longer column or a column with a smaller pore size to enhance resolution.[3] Optimizing the flow rate to a slower speed can also improve separation.[3]
-
Incomplete Quenching of the Reaction: The quenching reagent may not have been added in sufficient excess or for a long enough duration. Ensure the quenching agent is at a final concentration of 20-50 mM and allow it to react for at least 15 minutes.[6][8]
Problem 2: My PEGylated product is being lost during purification.
-
Product Loss During Dialysis: The molecular weight cut-off (MWCO) of the dialysis membrane may be too large, or the membrane could be damaged. Use a dialysis membrane with an MWCO that is significantly smaller than your product but large enough for the unreacted PEG to pass through.[3] Always check the integrity of the membrane before use.
-
Product Adsorption to the SEC Column: Your protein or peptide may be interacting with the stationary phase of the column. Consider using a different type of SEC column with a different base matrix.[3]
-
Precipitation of the Product: The buffer conditions may not be optimal, leading to aggregation and loss of your PEGylated molecule. Optimize the buffer pH and ionic strength to maintain the solubility of your product.[3]
Data Presentation
Table 1: Comparison of Purification Methods for Removing Unreacted Cbz-PEG4-NHS Ester
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on hydrodynamic volume (size).[1] | Diffusion across a semi-permeable membrane based on a concentration gradient.[1] | Size-based separation using a semi-permeable membrane with cross-flow to minimize fouling.[1] |
| Speed | Fast (minutes to a few hours).[1] | Slow (hours to days).[1] | Fast (typically a few hours).[1] |
| Scalability | Can be scaled, but may require larger columns and systems. | Limited by the volume of the dialysis tubing/cassette. | Highly scalable for large volumes. |
| Resolution | High resolution between molecules of different sizes. | Lower resolution, primarily for removing small molecules. | Good for buffer exchange and removing small molecules. |
| Sample Dilution | Can result in sample dilution. | Sample volume may increase slightly. | Can be used to concentrate the sample. |
| Equipment | Requires an HPLC or FPLC system with an SEC column. | Requires dialysis tubing/cassettes and a large volume of buffer. | Requires a TFF system with an appropriate membrane cassette. |
Experimental Protocols
Protocol 1: Quenching the PEGylation Reaction
-
Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl, pH 8.0, or a 1 M glycine solution.
-
Add Quenching Agent: Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM.[6][8]
-
Incubate: Incubate the mixture for 15 minutes at room temperature with gentle stirring to ensure all unreacted Cbz-PEG4-NHS esters are deactivated.[6]
Protocol 2: Purification using Size Exclusion Chromatography (SEC)
-
System Preparation: Equilibrate the SEC system and column with a suitable mobile phase buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4) until a stable baseline is achieved. This typically requires washing the column with at least two column volumes of buffer.[3]
-
Sample Preparation: Filter the quenched PEGylation reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.[3]
-
Sample Injection: Inject the filtered sample onto the equilibrated SEC column.[3]
-
Fraction Collection: Collect fractions as the sample elutes from the column. Monitor the elution profile using UV absorbance at 280 nm for proteins.[3] The PEGylated product, having a larger hydrodynamic radius, will elute earlier than the unreacted Cbz-PEG4-NHS ester.[]
-
Analysis: Analyze the collected fractions using a suitable method (e.g., SDS-PAGE, mass spectrometry) to identify the fractions containing the purified PEGylated product, free of unreacted PEG.[3]
-
Pooling and Concentration: Pool the fractions containing the pure product. If necessary, concentrate the pooled sample using a suitable method like ultrafiltration.[3]
Protocol 3: Purification using Dialysis
-
Membrane Selection and Preparation: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is at least 10-20 times smaller than the molecular weight of your biomolecule to ensure its retention.[1] Prepare the dialysis membrane according to the manufacturer's instructions, which may include hydration and rinsing.[1]
-
Sample Loading: Load the quenched reaction mixture into the dialysis tubing or cassette, leaving some headspace to allow for potential volume changes.[1]
-
Dialysis: Immerse the sealed dialysis device in a beaker containing the dialysis buffer. The volume of the dialysis buffer should be at least 200-500 times the volume of the sample.[1] Gently stir the buffer on a magnetic stir plate at 4°C.[1]
-
Buffer Exchange: Perform the dialysis for 2-4 hours, then change the dialysis buffer. Repeat the buffer exchange at least three to four times to ensure the complete removal of the excess linker. A typical schedule includes two changes at 2-4 hour intervals, followed by an overnight dialysis.[1]
-
Sample Recovery: Carefully remove the dialysis device from the buffer and recover the purified sample.[1]
Mandatory Visualization
Caption: Workflow for quenching and purifying PEGylated products.
Caption: Troubleshooting logic for removing residual unreacted PEG.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Purification of PEGylated nanoparticles using tangential flow filtration (TFF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Challenges in Benzyloxycarbonyl (Cbz) Group Deprotection
Welcome to the technical support center for benzyloxycarbonyl (Cbz or Z) group deprotection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the removal of this widely used amine protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the Cbz protecting group?
The most prevalent methods for Cbz deprotection are catalytic hydrogenolysis, acid-mediated cleavage, and under specific conditions, nucleophilic or alkaline hydrolysis.[1][2][3] Catalytic hydrogenolysis is often the preferred method due to its mild and clean reaction profile.[3]
Q2: My catalytic hydrogenation for Cbz deprotection is slow or incomplete. What are the likely causes?
Several factors can contribute to a sluggish or incomplete Cbz deprotection via catalytic hydrogenation:
-
Catalyst Inactivity: The palladium catalyst (e.g., Pd/C) may be old or deactivated. Using a fresh batch of catalyst is a good first step. For more challenging substrates, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective.[2][4]
-
Catalyst Poisoning: The presence of sulfur- or phosphorus-containing functional groups or impurities in the substrate can poison the palladium catalyst.[2][5] Thiazole rings, for instance, are known to poison Pd catalysts due to the sulfur atom.[6]
-
Poor Substrate Solubility: If the substrate is not well-dissolved in the reaction solvent, its access to the catalyst surface is limited, slowing down the reaction.[2] Experimenting with different solvents or solvent mixtures may be necessary.[4]
-
Product Inhibition: The resulting amine product can coordinate with the palladium catalyst, leading to its deactivation.[2] Performing the reaction in an acidic solvent like acetic acid can protonate the amine, preventing this coordination.[2][4]
Q3: How can I remove a Cbz group in the presence of other reducible functional groups like alkenes, alkynes, or nitro groups?
Standard catalytic hydrogenation with H₂ gas will likely reduce other sensitive functional groups.[2][7] To achieve selective Cbz removal, consider these alternatives:
-
Catalytic Transfer Hydrogenation: This method employs a hydrogen donor like ammonium (B1175870) formate (B1220265), formic acid, or triethylsilane in the presence of a palladium catalyst.[2][8] It is often milder and can provide better chemoselectivity.[2]
-
Acid-Mediated Deprotection: Using acidic conditions, such as HBr in acetic acid or Lewis acids like AlCl₃, can effectively cleave the Cbz group without affecting reducible functionalities.[1][9][10]
-
Nucleophilic Deprotection: A protocol using 2-mercaptoethanol (B42355) and potassium phosphate (B84403) in N,N-dimethylacetamide offers a nucleophilic pathway for Cbz removal and is compatible with sensitive functional groups.[7][11][12]
Q4: Can I use acidic conditions for Cbz deprotection? What are the advantages and disadvantages?
Yes, acid-mediated deprotection is a viable, metal-free alternative.[2][10]
-
Reagents: Common reagents include HBr in acetic acid, concentrated HCl, or Lewis acids like aluminum chloride in hexafluoroisopropanol (HFIP).[1][9][12][13]
-
Advantages: This approach is beneficial for large-scale synthesis where heavy metal contamination is a concern and for substrates that are incompatible with hydrogenation.[7][10]
-
Limitations: The harsh acidic conditions can cleave other acid-labile protecting groups (e.g., Boc) and may not be suitable for highly acid-sensitive substrates.[3][13] Byproducts can also occur if the molecule contains functionalities that can be alkylated by the benzyl (B1604629) carbocation generated during cleavage.[14]
Q5: Are there any special considerations for Cbz deprotection of substrates containing sulfur?
Yes, sulfur-containing compounds, such as those with thioethers or thiazoles, are known to poison palladium catalysts, making catalytic hydrogenolysis challenging.[5][6][14] In such cases:
-
Increase the catalyst loading significantly.[2]
-
Use a more robust catalyst.
-
Opt for non-hydrogenation methods like acid cleavage or nucleophilic deprotection.[14]
Troubleshooting Guides
Issue 1: Incomplete or Stalled Catalytic Hydrogenolysis
This workflow helps diagnose and resolve issues with standard catalytic hydrogenolysis for Cbz deprotection.
Issue 2: Substrate Contains Reducible Functional Groups
This decision tree guides the selection of an appropriate Cbz deprotection method when sensitive functional groups are present.
Data Summary: Comparison of Common Cbz Deprotection Methods
The following table summarizes key parameters for the most common Cbz deprotection methods.[3]
| Method Category | Reagents/Conditions | Typical Reaction Time | Typical Yield | Key Advantages | Potential Limitations |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm), MeOH or EtOH, Room Temp | 1-4 h | >95% | Very mild, neutral pH, clean byproducts, compatible with acid/base-labile groups. | Incompatible with reducible groups (alkenes, alkynes, nitro groups), catalyst can be poisoned by sulfur.[3][13] |
| Catalytic Transfer Hydrogenolysis | 10% Pd/C, Ammonium Formate, MeOH, Reflux | 1-3 h | >90% | Avoids use of pressurized H₂ gas, rapid reaction times.[2][3] | Same as catalytic hydrogenation; may require elevated temperatures.[3] |
| Acidolysis (Strong Acid) | 33% HBr in Acetic Acid, Room Temp | 0.5-2 h | >90% | Metal-free, operationally simple, highly scalable, compatible with reducible groups.[3][10] | Harsh conditions can cleave other acid-labile groups (e.g., Boc).[3][13] |
| Acidolysis (Lewis Acid) | AlCl₃, HFIP, Room Temp | 1-6 h | >90% | Mild, selective for Cbz over O- and N-Bn groups, good for sensitive substrates.[1][12][13] | Requires specific fluorinated solvent, stoichiometry of Lewis acid can be critical. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, DMA, 75 °C | 4-12 h | >85% | Superior for substrates with functionalities sensitive to reduction or strong acid.[11][12] | Requires elevated temperature, removal of thiol byproducts. |
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenation using Pd/C and H₂
This protocol is suitable for substrates without easily reducible functional groups.
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate (B1210297) in a flask equipped with a stir bar.[2]
-
Catalyst Addition: Carefully add 5-10% (w/w) of 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).[2] The catalyst can be pyrophoric and should be handled with care.
-
Hydrogenation: Purge the flask with hydrogen gas, typically by evacuating and backfilling with hydrogen three times. A hydrogen-filled balloon is often sufficient for atmospheric pressure reactions.[2] For more challenging substrates, a Parr hydrogenator may be required.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.[2]
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification can be achieved by crystallization or chromatography if needed.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This is a safer alternative to using hydrogen gas and is often effective for substrates sensitive to standard hydrogenation.
-
Setup: In a round-bottom flask, dissolve the Cbz-protected amine (1.0 equiv) in methanol.
-
Reagent Addition: Add 10% Pd/C (10-20% w/w) to the solution, followed by the addition of ammonium formate (3-5 equiv).
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 40-60 °C). The reaction is often rapid and may be complete in 0.5 to 2 hours.[2]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture to room temperature and filter through Celite® to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure. The resulting residue can be partitioned between a suitable organic solvent and water or a mild aqueous base to remove ammonium salts. The organic layer is then dried and concentrated to afford the product.
Protocol 3: Acid-Mediated Deprotection using HBr in Acetic Acid
This protocol is suitable for substrates that are sensitive to catalytic reduction but stable to strong acid.
-
Reaction Setup: Dissolve the Cbz-protected amine (1.0 equiv) in a solution of 33% HBr in glacial acetic acid at room temperature.
-
Reaction: Stir the solution at room temperature. The reaction is typically complete within 30 minutes to 2 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is often diluted with diethyl ether to precipitate the amine hydrobromide salt.
-
Isolation: The precipitated salt is collected by filtration, washed with diethyl ether, and dried under vacuum. The free amine can be obtained by neutralization with a suitable base.
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. tdcommons.org [tdcommons.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
Technical Support Center: NHS Ester Reactivity and Buffer Contaminants
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to N-hydroxysuccinimide (NHS) ester conjugation reactions. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate the challenges posed by buffer contaminants and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an NHS ester reaction, and why is it so critical?
A1: The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5, with a pH of 8.3-8.5 often recommended for maximal efficiency.[1][2][3][4][5][6][7] This pH range represents a crucial balance between two competing factors:
-
Amine Reactivity: For the reaction to proceed, the primary amine groups on the target molecule (e.g., the ε-amino group of lysine (B10760008) residues) must be in a deprotonated, nucleophilic state (-NH₂). At a pH below 7.2, a significant portion of these amines will be protonated (-NH₃⁺), rendering them less reactive.[2][4][6][8]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that inactivates the ester. The rate of hydrolysis increases significantly with pH.[1][9][10] At a pH above 8.5, the hydrolysis can outcompete the desired conjugation reaction, leading to reduced yields.[2]
Q2: Which buffers should I use for my NHS ester conjugation, and which should I avoid?
A2: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[1][6][11][12][13]
-
Recommended Buffers: Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are all suitable for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1][6][14][15] A 0.1 M sodium bicarbonate or sodium phosphate buffer at pH 8.3-8.5 is a common choice.[2][6][7][16]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), should be avoided in the reaction mixture.[1][6][11][12] However, they can be useful for quenching the reaction upon completion.[1][6][14]
Q3: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?
A3: Many non-sulfonated NHS esters have poor water solubility.[14] In these cases, the NHS ester should first be dissolved in a small amount of a high-quality, anhydrous, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][6][7][14][17] This stock solution can then be added to your aqueous reaction mixture. It is important to use amine-free DMF, as it can degrade to dimethylamine, which will react with the NHS ester.[2][7]
Q4: Can I have sodium azide (B81097) in my buffer?
A4: Low concentrations of sodium azide (≤ 3 mM or 0.02%) generally do not significantly interfere with NHS ester reactions.[1] However, sodium azide is a strong nucleophile, and higher concentrations will compete with the target amine, leading to inconsistent results and reduced conjugation efficiency.[1][18] It is best to remove sodium azide from your sample before starting the conjugation, for example, by dialysis or using a desalting column.[18]
Q5: My conjugation efficiency is low. What are the likely causes?
A5: Low conjugation efficiency can stem from several factors:
-
Hydrolysis of the NHS Ester: This is a primary competing reaction. Ensure your NHS ester is fresh and has been stored properly (at -20°C or colder, desiccated, and protected from light).[3][11][19] Always prepare the NHS ester solution immediately before use.[3][11]
-
Suboptimal pH: Verify that the pH of your reaction buffer is within the optimal 7.2-8.5 range.[3][4] During large-scale reactions, the hydrolysis of the NHS ester can cause the pH to drop, so monitoring the pH or using a more concentrated buffer may be necessary.[2][6]
-
Presence of Competing Nucleophiles: Ensure your buffer is free of primary amines (like Tris or glycine) and other nucleophilic contaminants like sodium azide or ammonium (B1175870) ions.[1][6][10][20]
-
Poor Solubility: If your NHS ester or target molecule is not fully dissolved, the reaction cannot proceed efficiently.[10]
-
Steric Hindrance: Bulky molecules or steric hindrance around the amine group on your target can slow the reaction rate.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Inactive NHS Ester | The NHS ester may have hydrolyzed due to improper storage or handling. Use a fresh vial of NHS ester. Store desiccated at -20°C or colder and protect from light.[3][11][19] Allow the vial to warm to room temperature before opening to prevent condensation.[3][19] |
| Suboptimal pH | The pH of the reaction buffer is outside the optimal range of 7.2-8.5.[6] Verify the pH of your buffer. For most applications, a pH of 8.3-8.5 is ideal.[2][3][5] | |
| Presence of Primary Amines in Buffer | Buffers like Tris or glycine are competing with your target molecule.[1][6][11] Use an amine-free buffer such as phosphate, bicarbonate, or borate.[1][6][14] | |
| Inconsistent Results | Variable Reagent Quality | Impurities in the NHS ester or solvents can affect the reaction. Use high-quality reagents, including anhydrous DMSO or amine-free DMF.[2][6] |
| Acidification of Reaction Mixture | During large-scale labeling, the hydrolysis of the NHS ester can lead to a drop in pH.[2][6] Monitor the pH of the reaction mixture or use a more concentrated buffer.[2][6] | |
| Protein Aggregation/Precipitation | High Concentration of Organic Solvent | The concentration of DMSO or DMF used to dissolve the NHS ester is too high. The final concentration of the organic solvent should typically be between 0.5% and 10%.[1][14] |
Quantitative Data Summary
Table 1: Impact of pH on NHS Ester Hydrolysis
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[1][9][14] |
| 8.6 | 4 | 10 minutes[1][9][14] |
This data highlights the critical importance of pH control. As the pH increases, the rate of hydrolysis accelerates dramatically, reducing the amount of active NHS ester available to react with your target molecule.
Table 2: Tolerance of NHS Ester Reactions to Common Additives
| Additive | Tolerated Concentration | Notes |
| Sodium Azide | ≤ 3 mM (0.02%)[1] | Higher concentrations act as competing nucleophiles.[18] |
| Thimerosal | ≤ 0.02 mM (0.01%)[1] | |
| Glycerol | < 20%[1] | Higher concentrations (20-50%) can decrease reaction efficiency.[1] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with an NHS Ester
-
Buffer Preparation: Prepare a 0.1 M sodium bicarbonate or phosphate buffer and adjust the pH to 8.3.[2][6]
-
Protein Solution Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL.[6] If the protein solution contains primary amine buffers or other contaminants, exchange it into the reaction buffer using dialysis or a desalting column.[11][12]
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in a small volume of anhydrous DMSO or amine-free DMF.[2][6][11]
-
Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution.[11] The final concentration of the organic solvent should not exceed 10%.[11]
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[1][11]
-
Quenching (Optional): To stop the reaction, add a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM.[1][6]
-
Purification: Remove excess, unreacted NHS ester and byproducts by dialysis or gel filtration.[2][11]
Protocol 2: Assessing NHS Ester Hydrolysis
The hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light in the 260-280 nm range.[1][9] This property can be used to monitor the rate of hydrolysis.
-
Prepare a solution of the NHS ester in an amine-free buffer (e.g., 0.1 M phosphate buffer) at the desired pH.
-
Monitor the increase in absorbance at 260 nm over time using a spectrophotometer.
-
The rate of increase in absorbance is proportional to the rate of hydrolysis.
Visualizations
Caption: Competing reaction pathways for an NHS ester.
Caption: Troubleshooting workflow for low NHS ester conjugation efficiency.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. biotium.com [biotium.com]
- 13. neb.com [neb.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. glenresearch.com [glenresearch.com]
Technical Support Center: Optimizing Benzyloxycarbonyl-PEG4-NHS Ester Reactions
Welcome to the technical support center for Benzyloxycarbonyl-PEG4-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times and troubleshooting common issues encountered during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for a Benzyloxycarbonyl-PEG4-NHS ester reaction with a primary amine?
A1: There isn't a single optimal incubation time, as it depends on several factors, including the specific molecules being conjugated, their concentrations, the reaction temperature, and the pH of the buffer.[1] However, a general guideline for NHS ester reactions is an incubation period of 30 minutes to 2 hours at room temperature (20-25°C) or overnight at 4°C.[1][2] It is highly recommended to perform time-course experiments to determine the optimal incubation time for your specific application.
Q2: What is the ideal pH for this reaction?
A2: The reaction between an NHS ester and a primary amine is most efficient in the pH range of 7.2 to 8.5.[1][3][4] A pH of 8.3-8.5 is often cited as optimal.[1][5] At a lower pH, the primary amines are protonated and less available to react, while a higher pH increases the rate of NHS ester hydrolysis, which competes with the desired conjugation reaction.[3][6]
Q3: What solvents are recommended for dissolving Benzyloxycarbonyl-PEG4-NHS ester?
A3: Benzyloxycarbonyl-PEG4-NHS ester is often not readily soluble in aqueous buffers. It is recommended to first dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture.[1][5] The final concentration of the organic solvent in the reaction should ideally be kept below 10% to minimize potential negative effects on protein stability.[1][7]
Q4: What buffers should I use for the conjugation reaction?
A4: It is critical to use an amine-free buffer to prevent competition with your target molecule.[2][3] Suitable buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, and carbonate/bicarbonate buffer.[4][8] Avoid buffers containing primary amines, such as Tris or glycine, as they will react with the NHS ester and reduce conjugation efficiency.[2][3][6]
Q5: How does temperature affect the reaction?
A5: Reactions at room temperature are generally faster and can be completed in 30 minutes to 4 hours.[2][4][] Performing the reaction at 4°C can be beneficial, especially if the target molecule is sensitive to higher temperatures.[3] Reactions at 4°C are typically run for a longer duration, such as overnight, to achieve sufficient conjugation.[1] Lower temperatures also slow down the rate of NHS ester hydrolysis.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Hydrolysis of NHS ester: The NHS ester has reacted with water instead of the target amine. This is accelerated by high pH and temperature. | - Prepare the Benzyloxycarbonyl-PEG4-NHS ester solution immediately before use.[2] - Ensure the reaction pH is within the optimal range of 7.2-8.5.[3] - Consider performing the reaction at a lower temperature (e.g., 4°C overnight).[3] |
| Suboptimal pH: The pH of the reaction buffer is too low, leading to protonated and unreactive primary amines.[3] | - Verify the pH of your reaction buffer using a calibrated pH meter. - Adjust the pH to be within the 7.2-8.5 range.[4] | |
| Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) are competing with the target molecule for the NHS ester. | - Use an amine-free buffer such as PBS, borate, or carbonate buffer.[8] - If your protein is in an incompatible buffer, perform a buffer exchange before the reaction.[2] | |
| Steric hindrance: The primary amines on the target molecule are not easily accessible to the NHS ester.[3] | - Increase the molar excess of the Benzyloxycarbonyl-PEG4-NHS ester. - Consider a longer incubation time.[1] | |
| Protein Precipitation After Labeling | Over-labeling: Too many PEG chains have been attached to the protein, altering its properties and causing it to precipitate.[3] | - Reduce the molar excess of the Benzyloxycarbonyl-PEG4-NHS ester in the reaction. - Decrease the incubation time. |
| Use of organic co-solvent: The addition of DMSO or DMF may destabilize the protein.[7] | - Minimize the volume of the organic co-solvent used. - Test the stability of your protein in the presence of the co-solvent before the conjugation reaction.[7] |
Experimental Protocols
General Protocol for Benzyloxycarbonyl-PEG4-NHS Ester Conjugation to a Protein
This protocol provides a general guideline. The optimal conditions, including incubation time, should be determined empirically for each specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Benzyloxycarbonyl-PEG4-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Ensure your protein is in an amine-free buffer at a known concentration (e.g., 1-10 mg/mL).[5][8]
-
Prepare Benzyloxycarbonyl-PEG4-NHS Ester Stock Solution:
-
Conjugation Reaction:
-
Quench Reaction:
-
Purification:
Visualizations
Caption: A typical experimental workflow for the conjugation of Benzyloxycarbonyl-PEG4-NHS ester to a protein.
Caption: A logical workflow for troubleshooting low conjugation efficiency in NHS ester reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Reduce Non-specific Binding of PEGylated Proteins
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding non-specific binding of PEGylated proteins in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving PEGylated proteins and offers step-by-step solutions to mitigate non-specific binding.
Issue 1: High background signal in immunoassays (ELISA, Western Blot, etc.)
-
Question: I am observing a high background signal in my immunoassay, which I suspect is due to non-specific binding of my PEGylated protein. How can I reduce this?
-
Answer: High background is a frequent challenge. Here are several strategies to address it:
-
Optimize Blocking Conditions:
-
Choice of Blocking Agent: The selection of an appropriate blocking agent is crucial. While standard blockers like Bovine Serum Albumin (BSA) and non-fat dry milk are common, they may not be optimal for all PEGylated proteins.[1][2] Consider using specialized or synthetic blocking agents.[1]
-
Blocking Agent Concentration: Ensure you are using the optimal concentration of your blocking agent. A typical starting concentration for BSA is 1-3%.[3]
-
Incubation Time and Temperature: Increase the blocking incubation time or perform the blocking step at 4°C for an extended period (e.g., overnight) to ensure complete saturation of non-specific binding sites on the assay surface.
-
-
Adjust Buffer Composition:
-
Increase Salt Concentration: High salt concentrations (e.g., up to 1 M NaCl) can disrupt electrostatic interactions that contribute to non-specific binding.[4][5] However, be cautious as this may also affect the specific binding of your protein of interest.[4]
-
Add Surfactants: Incorporating non-ionic surfactants like Tween 20 or Triton X-100 at low concentrations (e.g., 0.05-0.1%) in your washing and incubation buffers can help disrupt hydrophobic interactions and reduce non-specific adsorption.[5][6][7]
-
Adjust pH: The pH of your buffers can influence the charge of both the PEGylated protein and the assay surface.[5] Experiment with adjusting the buffer pH to be near the isoelectric point of your protein to minimize charge-based non-specific binding.[5]
-
-
Optimize Antibody Concentrations:
-
Primary Antibody Dilution: Using too high a concentration of the primary antibody can lead to off-target binding.[2] Perform a titration experiment to determine the optimal dilution that provides a good signal-to-noise ratio.
-
Secondary Antibody Specificity: Ensure your secondary antibody is highly cross-adsorbed to minimize cross-reactivity with other proteins in your sample.
-
-
Issue 2: Inconsistent or non-reproducible results
-
Question: My results are not consistent between experiments when working with my PEGylated protein. Could non-specific binding be the cause?
-
Answer: Yes, variability in non-specific binding can significantly impact reproducibility. Here’s how to improve consistency:
-
Standardize Protocols: Ensure all experimental steps, including incubation times, temperatures, washing steps, and buffer compositions, are consistent across all experiments.
-
Control for PEG Characteristics:
-
PEG Chain Length and Density: The length and density of the PEG chains can influence non-specific binding.[8][9][10] Longer and denser PEG chains generally provide better shielding.[9][11] Be aware that excessive PEGylation can sometimes hinder specific interactions.[9] Using monodisperse PEG can lead to more uniform and predictable behavior compared to polydisperse PEG.[12]
-
Site-Specific PEGylation: If possible, utilize site-specific PEGylation techniques to create a more homogeneous product, which can lead to more consistent results compared to non-site-specific methods.[13]
-
-
Incorporate Proper Controls: Always include negative controls (e.g., wells with no capture antibody or no analyte) to accurately assess the level of non-specific binding in each experiment.
-
Frequently Asked Questions (FAQs)
Q1: How does PEGylation reduce non-specific protein binding?
A1: PEG (Polyethylene glycol) is a hydrophilic and neutral polymer.[14] When conjugated to a protein, it forms a flexible, water-rich cloud around the protein.[13][15] This "shielding" effect provides a steric hindrance that physically blocks other proteins and surfaces from non-specifically interacting with the PEGylated protein.[15] The hydrophilic nature of PEG also helps to repel hydrophobic interactions, which are a common cause of non-specific binding.[13]
Q2: What is the optimal PEG chain length to minimize non-specific binding?
A2: The optimal PEG chain length can vary depending on the specific protein and application. Generally, longer PEG chains provide more effective shielding against non-specific interactions.[9][12] However, there is a trade-off, as very long PEG chains can also interfere with the specific binding and biological activity of the protein.[8][16] Studies have shown that increasing PEG molecular weight can lead to a decrease in binding affinity for the target.[13] Therefore, it is often necessary to experimentally determine the optimal PEG chain length that balances the reduction of non-specific binding with the preservation of protein function. For nanoparticle delivery, a PEG chain length of 3000 Da was found to be optimal for antibody-receptor interactions.[8]
Q3: Can the architecture of the PEG molecule affect its ability to reduce non-specific binding?
A3: Yes, the architecture of the PEG molecule can have an impact. For instance, using a Y-shaped PEG has been shown to be effective in decreasing non-specific binding.[6] This branched structure can provide a denser shielding layer compared to a linear PEG of the same molecular weight.
Q4: Are there alternatives to traditional blocking agents like BSA or milk for PEGylated proteins?
A4: Yes, several alternatives exist and may be more effective in certain contexts:
-
Fish Gelatin: Derived from cold-water fish, it can exhibit low cross-reactivity with mammalian antibodies.[1]
-
Synthetic Blocking Agents: Polymers like polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycol (PEG) itself can be used as blocking agents.[1][3] These are useful when a protein-free blocking agent is required.
-
Commercial Blocking Buffers: Several engineered blocking buffers are commercially available that are specifically designed to reduce non-specific binding and enhance signal-to-noise ratio.[2]
Q5: Can PEG itself cause an immune response?
A5: While PEG is generally considered to have low immunogenicity, there is growing evidence that anti-PEG antibodies can be present in a significant portion of the population, likely due to exposure to PEG in various consumer products.[17][18] The presence of these antibodies can lead to the accelerated clearance of PEGylated proteins and potentially cause adverse effects.[18]
Data Presentation
Table 1: Quantitative Impact of Different Strategies on Reducing Non-specific Binding
| Strategy | System | Quantitative Reduction in Non-specific Binding | Reference |
| PEG Modification | PEG-diacrylate modified hydrogel immunoassay | 10-fold decrease in non-specific binding. | [14][19][20] |
| Monodisperse vs. Polydisperse PEG | PEGylated Gold Nanoparticles | Monodisperse PEG-AuNPs showed a 60-70% reduction in protein adsorption compared to polydisperse PEG2k-AuNPs. | [12] |
| Blocking Agents | BMP2 on biomaterial platforms | A combination of 10% BSA and 0.6 M trehalose (B1683222) reduced non-specific binding by 50-80%. | [4] |
| PEG as a Blocking Agent | DNA on polystyrene plates | 0.5% PEG 20k effectively prevented non-specific adsorption of DNA in the presence of up to 500 mM NaCl. | [21] |
Experimental Protocols
Protocol 1: General Blocking Procedure for Immunoassays
This protocol provides a general guideline for an effective blocking step to minimize non-specific binding.
-
Preparation of Blocking Buffer:
-
Prepare a solution of your chosen blocking agent (e.g., 1-5% BSA, 5% non-fat dry milk, or a commercial blocking buffer) in an appropriate buffer (e.g., PBS or TBS).
-
For buffers containing Tween 20 (PBST or TBST), a final concentration of 0.05-0.1% is recommended.
-
-
Blocking Step:
-
After immobilizing the capture antibody or protein and washing the plate/membrane, add a sufficient volume of blocking buffer to completely cover the surface.
-
Incubate for at least 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
After incubation, discard the blocking buffer.
-
Wash the plate/membrane 3-5 times with washing buffer (e.g., PBST or TBST) to remove any unbound blocking agent.
-
-
Proceed with Assay: The plate/membrane is now ready for the addition of the PEGylated protein sample.
Protocol 2: Optimizing Antibody Concentration using Titration
This protocol describes how to determine the optimal primary antibody concentration to improve the signal-to-noise ratio.
-
Prepare Serial Dilutions: Prepare a series of dilutions of your primary antibody in a suitable antibody dilution buffer (often the blocking buffer with a reduced concentration of the blocking agent). A typical starting range might be from 1:250 to 1:10,000.
-
Incubate with Dilutions: Apply each antibody dilution to a separate well or strip of the microplate or a separate lane on the Western blot membrane. Include a negative control with no primary antibody.
-
Complete the Assay: Proceed with the remaining steps of your immunoassay protocol (washing, secondary antibody incubation, substrate addition, and signal detection).
-
Analyze the Results: Plot the signal intensity against the antibody dilution. The optimal dilution is the one that provides a strong positive signal with a low background signal.
Visualizations
Caption: A generalized workflow for an immunoassay involving a PEGylated protein.
Caption: A troubleshooting flowchart for addressing high non-specific binding.
References
- 1. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The influence of PEG chain length and targeting moiety on antibody-mediated delivery of nanoparticle vaccines to human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins [jstage.jst.go.jp]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: PROTAC Linker Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of PROTAC linkers. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during PROTAC linker synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: I am observing a low yield after the final coupling reaction to attach the linker to my warhead or E3 ligase ligand. What are the potential causes and how can I troubleshoot this?
Low yields in the final coupling step are a frequent challenge in PROTAC synthesis.[1] The complex, modular nature of PROTACs often leads to complicated synthetic routes and purification processes.[1] Here are potential causes and recommended actions:
-
Incomplete Amide Coupling:
-
Potential Cause: The coupling reagents may not be optimal for the specific substrates, or the reaction conditions may be insufficient.
-
Recommended Action:
-
Screen different coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA).[1]
-
Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the component that is not in excess.[1]
-
Extend the reaction time and monitor progress by LC-MS until the starting material is consumed. Reactions can range from a few hours to overnight.[1]
-
Gently heat the reaction (e.g., to 40-50 °C), while monitoring for potential side reactions.[1]
-
-
-
Inefficient Click Chemistry (CuAAC):
-
Potential Cause: The copper(I) catalyst may be inactive due to oxidation or the use of old reagents.
-
Recommended Action:
-
-
Steric Hindrance:
-
Potential Cause: The linker attachment point on the warhead or E3 ligase ligand may be sterically hindered, preventing efficient reaction.
-
Recommended Action:
-
If possible, re-evaluate the linker attachment points. Computational modeling can help identify more accessible, solvent-exposed positions that are less likely to interfere with binding.[2]
-
-
Question 2: I am losing a significant amount of my PROTAC product during purification. What are some common reasons and how can I optimize my purification strategy?
Product loss during purification is a common issue, often related to the physicochemical properties of the PROTAC molecule.
-
Poor Solubility of the PROTAC:
-
Potential Cause: The final PROTAC molecule may have poor solubility in the solvents used for chromatography.
-
Recommended Action:
-
For flash chromatography, explore a wider range of solvent polarities and consider using additives.
-
For HPLC, experiment with different mobile phase compositions and gradients.[1]
-
For highly polar PROTACs, especially those with PEG linkers, reverse-phase preparative HPLC is often the method of choice.[1] If normal-phase chromatography is necessary, consider a more polar stationary phase like diol-functionalized silica (B1680970) or adding a small amount of a polar solvent like methanol (B129727) or even water to the mobile phase.[1]
-
Other techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be explored depending on the specific properties of your PROTAC.[1]
-
-
-
Product Degradation:
-
Potential Cause: The PROTAC molecule may be unstable under the purification conditions (e.g., acidic or basic mobile phases).
-
Recommended Action:
-
Assess the stability of your PROTAC in the chosen mobile phase before preparative purification.
-
If instability is observed, explore alternative solvent systems or purification techniques that are milder.
-
-
Question 3: My synthesized PROTAC has poor aqueous solubility, which is affecting my biological assays. How can I improve its solubility?
Poor aqueous solubility is a common problem for PROTACs due to their high molecular weight and lipophilicity, often placing them "beyond the Rule of Five".[3]
-
Linker Composition and Length:
-
Potential Cause: The linker may be too hydrophobic.
-
Recommended Action:
-
Incorporate more polar functional groups within the linker, such as the ether oxygens found in polyethylene (B3416737) glycol (PEG) linkers, to enhance aqueous solubility.[2][3]
-
Experiment with longer PEG chains, as this generally improves the solubility of the final PROTAC.[1]
-
The insertion of saturated heterocycles bearing a basic center, like piperazine, can also improve solubility through protonation.[4]
-
-
-
Formulation Strategies:
-
Potential Cause: The PROTAC is precipitating in aqueous assay buffers.
-
Recommended Action:
-
For in vitro assays, consider using co-solvents like DMSO, but keep the final concentration low (typically ≤1%).[3]
-
Screen different vehicles and formulation strategies, such as using amorphous solid dispersions or lipid-based formulations, to improve solubility for in vivo studies.[5]
-
Pay attention to the solubility in physiological solutions like fed-state simulating intestinal fluid (FeSSIF) early in development.[6]
-
-
Question 4: My PROTAC is showing signs of instability, either in solution or during in vivo studies. How can I design more stable linkers?
Linker stability is crucial for the overall efficacy and pharmacokinetic properties of a PROTAC.
-
Metabolic Instability:
-
Potential Cause: Linear alkyl or ether chains in the linker can be susceptible to oxidative metabolism by enzymes like CYP3A4.[7][8] Amide hydrolysis is another potential route of metabolic degradation.[8]
-
Recommended Action:
-
Modify the linker to block sites of metabolism. For example, replacing metabolically liable groups or introducing cyclic structures can enhance stability.[5]
-
The site of linker attachment can also impact metabolic stability; therefore, exploring different attachment points may yield more stable compounds.[8]
-
-
-
Chemical Instability:
-
Potential Cause: Certain functional groups within the linker may be chemically labile under physiological conditions. For instance, thalidomide-based PROTACs can undergo hydrolysis in aqueous solutions.[8]
-
Recommended Action:
-
Carefully select the chemical moieties used in the linker. For example, triazoles formed via "click chemistry" are generally very stable to metabolism.[]
-
Assess the stability of the PROTAC in relevant biological media (e.g., cell culture medium, plasma) over the time course of the experiment.[5]
-
-
Data Presentation
Table 1: Comparison of Common PROTAC Linker Types and Their Properties
| Linker Type | Representative Structure | Key Characteristics | Advantages | Disadvantages |
| Alkyl Chains | -(CH₂)n- | Hydrophobic, flexible | Synthetically accessible, allows for systematic length variation | Can lead to poor solubility, potential for metabolic instability[7] |
| PEG Linkers | -(CH₂CH₂O)n- | Hydrophilic, flexible | Improves aqueous solubility[2][3], can enhance cell permeability by adopting folded conformations[10] | Can increase number of rotatable bonds, potential for metabolic instability[7] |
| Rigid Linkers | e.g., containing phenyl, piperazine, or alkyne groups | Conformationally restricted | Can pre-organize the PROTAC for favorable ternary complex formation, potentially improving potency and selectivity[2] | Can be more synthetically challenging, may require more precise design to achieve optimal geometry |
| Clickable Linkers | e.g., containing a triazole moiety | Formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Highly efficient and selective reaction, provides a stable triazole core[], facilitates modular synthesis[] | Requires synthesis of azide (B81097) and alkyne functionalized precursors |
Experimental Protocols
Protocol 1: General Procedure for PROTAC Synthesis via Amide Coupling
This protocol describes a general method for the final coupling step in a PROTAC synthesis, where a carboxylic acid-functionalized linker is coupled to an amine-containing warhead or E3 ligase ligand.
-
Reagent Preparation:
-
Dissolve the amine-containing component (1.0 equivalent) and the carboxylic acid-functionalized linker (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
In a separate vial, prepare a solution of the coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) in the same anhydrous solvent.
-
-
Reaction Setup:
-
Add the coupling reagent/base solution to the solution of the amine and carboxylic acid dropwise at room temperature.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed. This may take from a few hours to overnight.[1]
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final PROTAC.[1]
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Kinetic Solubility Assay
This protocol can be used to determine the kinetic solubility of a PROTAC in an aqueous buffer, which is relevant for in vitro biological assays.[3]
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of the PROTAC (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.[3]
-
-
Serial Dilution:
-
In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.
-
-
Addition to Aqueous Buffer:
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a clear 96-well or 384-well plate containing the desired aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%).[3]
-
-
Incubation:
-
Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).[3]
-
-
Measurement:
-
Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. Alternatively, the concentration of the dissolved compound in the supernatant can be quantified by HPLC-UV after centrifugation to remove any precipitate.
-
-
Data Analysis:
-
The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing NHS Ester Moisture Sensitivity
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the handling and use of moisture-sensitive N-Hydroxysuccinimide (NHS) esters in bioconjugation.
Frequently Asked Questions (FAQs)
Q1: My NHS ester labeling efficiency is very low. What are the most likely causes?
Low labeling efficiency is a common problem often rooted in the hydrolysis of the NHS ester. Here are the primary factors to investigate:
-
Reagent Quality: NHS esters are highly sensitive to moisture.[1] If the reagent has been improperly stored or handled, it may have hydrolyzed, rendering it inactive. Always use fresh or properly stored reagents. It is recommended to prepare NHS ester solutions immediately before use and not to store them in aqueous solutions.[1]
-
Reaction Buffer pH: The pH of your reaction buffer is critical. The optimal pH range for NHS ester reactions with primary amines is between 7.2 and 8.5.[1][2][3] A pH of 8.3 is often recommended as a starting point.[4][5][6][7][8] Below this range, the primary amines on your protein will be protonated and thus unreactive.[6][9] Above this range, the rate of NHS ester hydrolysis increases significantly, outcompeting the desired labeling reaction.[4][5][6]
-
Buffer Composition: Ensure your buffer does not contain primary amines, such as Tris or glycine.[1][2][3][10] These will compete with your target molecule for reaction with the NHS ester. Phosphate (B84403), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers are recommended.[2][3]
-
Solvent Quality: If your NHS ester is not water-soluble, you must dissolve it in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to your reaction.[1][3] Ensure the solvent is amine-free, as degraded DMF can contain amines that will react with the NHS ester.[4][5]
Q2: How should I properly store my NHS ester reagents?
Proper storage is crucial to prevent hydrolysis and maintain the reactivity of your NHS esters.
-
Solid Form: Store solid NHS esters in a desiccated environment at the recommended temperature, typically -20°C.[1][10] It is critical to allow the vial to equilibrate to room temperature before opening to prevent moisture from the air condensing on the cold powder.[10][11][12] Purging the vial with an inert gas like nitrogen or argon before resealing can also help prolong the reagent's shelf life.[11][12]
-
In Solution: Preparing fresh solutions immediately before use is strongly recommended.[1][10] Aqueous solutions of NHS esters should be used immediately.[4] If you must store a solution, dissolve the NHS ester in anhydrous DMF or DMSO. These solutions can be stored at -20°C for 1-2 months.[4][5] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use vials.[11]
Q3: How can I tell if my NHS ester has gone bad (hydrolyzed)?
You can perform a simple qualitative test to check the reactivity of your NHS ester. The hydrolysis of an NHS ester releases N-hydroxysuccinimide, which absorbs light in the 260-280 nm range.[2][3][12] By intentionally hydrolyzing a sample of your NHS ester with a strong base and comparing its absorbance at 260 nm before and after hydrolysis, you can determine if the reagent is still active.[12][13] If there is a significant increase in absorbance after hydrolysis, the reagent is likely still active.[13]
Q4: What is the optimal pH for an NHS ester reaction, and why is it so important?
The optimal pH for reacting an NHS ester with a primary amine is between 8.0 and 8.5.[6] A pH of 8.3 is frequently cited as ideal.[4][5][7][8] This pH range represents a critical balance between two competing reactions:
-
Amine Reactivity: For the labeling reaction to proceed, the primary amine groups on the target molecule must be in their deprotonated, nucleophilic state (-NH2). At a pH below 8, a larger proportion of these amines will be protonated (-NH3+), making them unreactive.[6][9]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders the reagent inactive. The rate of hydrolysis increases significantly with pH.[6] At a pH above 9.0, hydrolysis can become so rapid that it outcompetes the desired labeling reaction.[6]
Q5: Can I use Tris buffer for my NHS ester reaction?
No, you should avoid using buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1][2][3][10] The primary amine in the Tris molecule will react with the NHS ester, competing with your protein or other target molecule and reducing your labeling efficiency. Good alternatives include phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES buffers, ensuring the pH is adjusted to the optimal range of 7.2-8.5.[1][2][3]
Data Summary
NHS Ester Hydrolysis Rates
The stability of NHS esters in aqueous solutions is highly dependent on the pH. The half-life of the NHS ester decreases significantly as the pH increases.
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 to 5 hours |
| 8.6 | 4°C | 10 minutes |
| 7.0 | Ambient | ~7 hours |
| 9.0 | Ambient | Minutes |
(Data compiled from multiple sources describing general NHS ester chemistry).[2][3][13][14]
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with an NHS Ester
This protocol provides a general guideline. Optimization may be required for your specific protein and label.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester label
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[1][4]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange. The recommended protein concentration is at least 2 mg/mL.[1]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF.[1][10]
-
Perform the Labeling Reaction: Add the dissolved NHS ester to the protein solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester to the protein. The final concentration of the organic solvent should ideally not exceed 10%.[3] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[10]
-
Quench the Reaction: Stop the reaction by adding the quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM. This will react with any unreacted NHS ester. Incubate for 15 minutes.
-
Purify the Conjugate: Remove unreacted label and byproducts by using a desalting column, dialysis, or gel filtration.[4][5]
Protocol 2: Testing the Reactivity of an NHS Ester
This protocol allows for a qualitative assessment of whether an NHS ester reagent has been inactivated by hydrolysis.[12][13]
Materials:
-
NHS ester reagent to be tested
-
Amine-free buffer (e.g., phosphate buffer, pH 7-8)
-
Anhydrous DMSO or DMF (if the NHS ester is not water-soluble)
-
0.5-1.0 N NaOH
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a Solution of the NHS Ester: Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer. If necessary, first dissolve the reagent in a small amount of DMSO or DMF before adding the buffer.[13]
-
Measure Initial Absorbance: Immediately measure the absorbance of the solution at 260 nm. Use the buffer (with the same amount of organic solvent if used) as a blank.[13]
-
Induce Hydrolysis: Add 100 µL of 0.5-1.0 N NaOH to 1 mL of your NHS ester solution. Vortex for 30 seconds.[13]
-
Measure Final Absorbance: Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[13]
-
Interpret the Results:
Visualizations
Caption: Workflow for NHS Ester Labeling of Proteins.
Caption: Troubleshooting Decision Tree for Low Labeling Efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
improving the stability of Benzyloxycarbonyl-PEG4-NHS ester stock solutions
Welcome to the technical support center for Benzyloxycarbonyl-PEG4-NHS ester. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this reagent by providing essential information on the stability of its stock solutions, troubleshooting common issues, and outlining key experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in Benzyloxycarbonyl-PEG4-NHS ester stock solutions?
A1: The primary cause of instability is the hydrolysis of the N-hydroxysuccinimide (NHS) ester functional group.[1][2][3][4][5][6][7] This reaction is highly sensitive to moisture and is accelerated at a higher pH.[1][8][9][10] Hydrolysis results in the formation of an unreactive carboxylic acid, rendering the reagent incapable of conjugating to primary amines.
Q2: What are the recommended storage conditions for solid Benzyloxycarbonyl-PEG4-NHS ester?
A2: To ensure long-term stability, the solid form of Benzyloxycarbonyl-PEG4-NHS ester should be stored at -20°C in a desiccated environment to protect it from moisture.[2][3][11] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation on the product.[2][3][5][6][11]
Q3: How should I prepare and store stock solutions of Benzyloxycarbonyl-PEG4-NHS ester?
A3: It is highly recommended to prepare stock solutions immediately before use.[2][3][6][12] The reagent should be dissolved in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][2][8][11][12][13] While some sources suggest that stock solutions in anhydrous solvents can be stored for a short period (1-2 months) at -20°C, it is best practice to discard any unused reconstituted reagent to ensure optimal reactivity.[8][9][10][11] Never store Benzyloxycarbonyl-PEG4-NHS ester in aqueous solutions. [1][12]
Q4: What solvents are compatible with Benzyloxycarbonyl-PEG4-NHS ester?
A4: Anhydrous-grade DMSO and DMF are the most commonly recommended solvents for preparing stock solutions.[1][2][8][11][12][13] It is critical to use high-quality, amine-free DMF, as degraded DMF can contain dimethylamine, which will react with the NHS ester.[1][8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | 1. Hydrolyzed NHS Ester: The reagent may have been exposed to moisture during storage or handling.[1][12] | - Prepare fresh stock solutions immediately before each experiment.[2][3][6][12]- Ensure the solid reagent is stored properly at -20°C with a desiccant.[2][3][11]- Allow the reagent vial to warm to room temperature before opening.[2][3][5][6][11] |
| 2. Suboptimal Reaction pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5.[1] | - Verify the pH of your reaction buffer using a calibrated pH meter.[1]- Use a suitable amine-free buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer within the recommended pH range.[2][8][9][11] | |
| 3. Presence of Primary Amines in the Buffer: Buffers containing primary amines (e.g., Tris, glycine) compete with the target molecule for reaction with the NHS ester.[1][2] | - Exchange the biomolecule into an amine-free buffer like PBS before the conjugation reaction using methods like dialysis or desalting columns.[2][11][12] | |
| 4. Low Reactant Concentrations: Insufficient concentration of the biomolecule or the NHS ester can lead to poor reaction kinetics. | - For protein labeling, a concentration of at least 2 mg/mL is recommended.[1]- Consider increasing the molar excess of the Benzyloxycarbonyl-PEG4-NHS ester. | |
| Precipitation of the Labeled Protein | 1. Over-labeling of the Protein: Excessive modification of the protein can lead to changes in its properties and cause precipitation. | - Reduce the molar excess of the NHS ester in the reaction.- Decrease the reaction time.[12] |
| 2. Low Protein Solubility: The protein itself may have limited solubility under the reaction conditions. | - Perform the reaction at a lower protein concentration.- Consider adding solubilizing agents that are compatible with the reaction. | |
| Inconsistent Results Between Experiments | 1. Variability in Reagent Activity: The activity of the NHS ester may differ between aliquots or over time. | - Always prepare fresh stock solutions for each experiment.[2][3][6][12]- Perform a quality control check on the NHS ester if you suspect degradation (see Experimental Protocols). |
| 2. Inconsistent Reaction Conditions: Variations in pH, temperature, or incubation time can lead to different outcomes. | - Maintain consistent reaction parameters (pH, temperature, time) across all experiments.[12] |
Experimental Protocols
Protocol 1: Preparation of a Benzyloxycarbonyl-PEG4-NHS Ester Stock Solution
-
Equilibrate the Reagent: Remove the vial of solid Benzyloxycarbonyl-PEG4-NHS ester from -20°C storage and allow it to sit at room temperature for at least 20-30 minutes before opening. This prevents moisture from condensing on the cold powder.[2][3][5][6][11]
-
Solvent Preparation: Use anhydrous DMSO or DMF. Ensure the solvent is of high quality and free of amines.
-
Dissolution: Just before initiating the conjugation reaction, add the appropriate volume of anhydrous solvent to the solid reagent to achieve the desired stock solution concentration (e.g., 10 mg/mL or 10 mM).[2][12]
-
Mixing: Vortex the vial gently until the solid is completely dissolved.
-
Immediate Use: Proceed with the conjugation reaction immediately. Do not store the stock solution for future use.[2][3][12]
Protocol 2: Quality Control Assay for NHS Ester Reactivity
This protocol provides a qualitative assessment of the reactivity of your Benzyloxycarbonyl-PEG4-NHS ester by detecting the release of N-hydroxysuccinimide (NHS) upon hydrolysis.
-
Prepare Solutions:
-
Dissolve 1-2 mg of the Benzyloxycarbonyl-PEG4-NHS ester in 2 mL of an amine-free buffer (e.g., PBS, pH 7.2). If the reagent is not soluble in the buffer, first dissolve it in a small amount of DMSO (e.g., 250 µL) and then add the buffer.[5]
-
Prepare a control tube containing the same buffer and, if used, the same amount of DMSO.[5]
-
-
Initial Absorbance Reading:
-
Set a spectrophotometer to read absorbance at 260 nm.
-
Use the control solution to zero the spectrophotometer.
-
Measure the absorbance of the NHS ester solution. If the absorbance is above 1.0, dilute the solution with more buffer until it is within a readable range and record this value.[5]
-
-
Induce Hydrolysis:
-
Final Absorbance Reading:
-
Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[5]
-
-
Interpretation:
-
A significant increase in absorbance at 260 nm after adding NaOH indicates that the NHS ester was active and has now been hydrolyzed, releasing NHS (which has a strong absorbance at this wavelength).[5]
-
If there is little to no increase in absorbance, the NHS ester in your reagent has likely already hydrolyzed and is inactive.
-
Visual Guides
Caption: Degradation pathway of Benzyloxycarbonyl-PEG4-NHS ester via hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 4. glenresearch.com [glenresearch.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 10. interchim.fr [interchim.fr]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Validation & Comparative
A Comparative Guide to PEG Linkers: Spotlight on Benzyloxycarbonyl-PEG4-NHS Ester
I have gathered a significant amount of information regarding Benzyloxycarbonyl-PEG4-NHS ester and various other PEG linkers. The search results have provided details on the chemical properties, reaction mechanisms, and general applications of different linker types, including NHS esters, maleimides, and those used in click chemistry. I have also found information on the influence of PEG chain length and architecture (linear vs. branched) on the properties of bioconjugates.
I will now proceed with structuring the guide and creating the DOT diagrams based on the information I have gathered. I will synthesize the available data into comparison tables and describe generalized experimental protocols. While I may not have found a single paper that directly compares all the linkers in one go, I can collate the information from multiple sources to create a comprehensive guide. I believe I have enough information to create a valuable resource for the target audience, even if some direct comparative data is not available. Therefore, I will now proceed with generating the response.
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the selection of an appropriate linker is a critical decision that profoundly influences the efficacy, stability, and overall performance of the resulting conjugate. This guide provides an objective comparison of Benzyloxycarbonyl-PEG4-NHS ester with other commonly employed polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data and detailed methodologies to inform the selection process for your specific research needs.
Introduction to Benzyloxycarbonyl-PEG4-NHS Ester
Benzyloxycarbonyl-PEG4-NHS ester is a heterobifunctional crosslinker that incorporates three key chemical moieties:
-
N-Hydroxysuccinimide (NHS) Ester: This highly reactive group readily forms stable amide bonds with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins, under physiological to slightly basic conditions (pH 7.2-8.5).[1][2][3]
-
Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol spacer enhances the hydrophilicity of the linker and the resulting conjugate. This increased water solubility can mitigate aggregation of hydrophobic molecules and improve the pharmacokinetic profile of biotherapeutics.[2][4] The flexible nature of the PEG chain also minimizes steric hindrance between the conjugated molecules.[2]
-
Benzyloxycarbonyl (Cbz or Z) Protecting Group: This amine-protecting group offers an additional layer of control in multi-step conjugation strategies. The Cbz group is stable under various conditions but can be selectively removed through hydrogenolysis, allowing for subsequent modification at the newly revealed amine terminus.[5][6]
This unique combination of features makes Benzyloxycarbonyl-PEG4-NHS ester a versatile tool for various bioconjugation applications, including the development of antibody-drug conjugates (ADCs), PEGylation of proteins and peptides, and the construction of complex biomolecular architectures.
Comparison with Other PEG Linkers
The choice of a PEG linker is dictated by the specific requirements of the application, including the target functional groups, desired stability of the linkage, and the overall properties of the final conjugate. Here, we compare Benzyloxycarbonyl-PEG4-NHS ester with other common classes of PEG linkers.
Amine-Reactive Linkers
| Linker Type | Reactive Group | Resulting Bond | Key Features & Considerations |
| Benzyloxycarbonyl-PEG4-NHS Ester | NHS Ester | Amide | - Amine-reactive at pH 7.2-8.5.[1] - Cbz group allows for orthogonal deprotection and further functionalization.[5] - PEG4 spacer enhances solubility.[2] |
| mPEG-NHS Ester | NHS Ester | Amide | - Simple and widely used for PEGylation. - Forms a stable amide bond. - Lacks a secondary reactive handle for further modification. |
| PEG-Carboxylic Acid (activated with EDC/NHS) | Carboxylic Acid | Amide | - Requires in-situ activation to react with amines.[7] - Offers flexibility as the carboxylic acid can be used in other conjugation chemistries.[7] - Two-step, one-pot reaction can be more complex to optimize.[7] |
Thiol-Reactive Linkers
| Linker Type | Reactive Group | Resulting Bond | Key Features & Considerations |
| Maleimide-PEG-NHS Ester | Maleimide (B117702) | Thioether | - NHS ester end reacts with amines, while the maleimide end reacts with thiols (e.g., from cysteine residues). - Allows for site-specific conjugation to engineered cysteines. - The thioether bond can be susceptible to retro-Michael addition, potentially leading to deconjugation.[8] |
Bioorthogonal Linkers ("Click Chemistry")
| Linker Type | Reactive Group | Resulting Bond | Key Features & Considerations |
| DBCO-PEG-NHS Ester | Dibenzocyclooctyne (DBCO) | Triazole | - For copper-free click chemistry (SPAAC) with azide-modified molecules.[8][9] - Highly specific and bioorthogonal, proceeding efficiently in complex biological media.[9] - Forms a highly stable triazole linkage.[8] |
| Azide-PEG-NHS Ester | Azide | Triazole | - For copper-catalyzed click chemistry (CuAAC) with alkyne-modified molecules. - Highly efficient reaction. - Requires a copper catalyst, which can be cytotoxic.[8] |
Performance Comparison: A Quantitative Overview
While direct head-to-head experimental data for Benzyloxycarbonyl-PEG4-NHS ester against all other linker types is not extensively available in a single study, we can synthesize data from various sources to provide a comparative overview of key performance parameters.
| Parameter | Benzyloxycarbonyl-PEG4-NHS Ester | Maleimide-PEG Linkers | DBCO-PEG (Click Chemistry) Linkers |
| Reaction Specificity | High for primary amines | High for thiols | Very high for corresponding bioorthogonal partner (azide/alkyne) |
| Reaction pH | 7.2 - 8.5 | 6.5 - 7.5 (Maleimide-Thiol) | Physiological pH |
| Linkage Stability | Highly Stable (Amide bond) | Moderately Stable (Thioether bond) | Highly Stable (Triazole bond)[8] |
| Homogeneity of Conjugate | Can be heterogeneous due to multiple lysine residues | Can be highly homogeneous with site-specific cysteine mutation | Can be highly homogeneous with site-specific incorporation of azide/alkyne |
| Versatility | High, due to the Cbz protecting group allowing for further modifications | Moderate, primarily for amine-to-thiol conjugation | High, due to the bioorthogonal nature of the reaction |
Experimental Protocols
General Protocol for Protein Conjugation with Benzyloxycarbonyl-PEG4-NHS Ester
This protocol provides a general guideline for the conjugation of a protein with Benzyloxycarbonyl-PEG4-NHS ester. Optimization of the molar ratio of linker to protein and reaction conditions may be necessary for specific applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Benzyloxycarbonyl-PEG4-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Linker Preparation: Immediately before use, dissolve the Benzyloxycarbonyl-PEG4-NHS ester in DMF or DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add the linker solution to the protein solution at a 10- to 50-fold molar excess. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted linker and other byproducts by size-exclusion chromatography.
-
Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and other relevant techniques to determine the degree of conjugation and confirm the integrity of the protein.
Protocol for Cbz Group Deprotection
Materials:
-
Cbz-protected conjugate
-
Palladium on carbon (Pd/C) catalyst (10%)
-
Hydrogen source (e.g., hydrogen gas balloon or transfer hydrogenation reagent like ammonium (B1175870) formate)
-
Anhydrous solvent (e.g., methanol, ethanol, or THF)
Procedure:
-
Dissolve the Cbz-protected conjugate in the chosen anhydrous solvent.
-
Add the Pd/C catalyst (typically 10-20% by weight of the conjugate).
-
If using hydrogen gas, purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and then introduce hydrogen gas via a balloon.
-
If using transfer hydrogenation, add the hydrogen donor (e.g., ammonium formate, 5-10 equivalents).
-
Stir the reaction mixture at room temperature for 1-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Evaporate the solvent to obtain the deprotected conjugate. Further purification may be required.
Visualizing the Workflow and Logic
Caption: A generalized workflow for protein bioconjugation using a PEG linker.
Caption: A decision tree to guide the selection of an appropriate PEG linker.
Conclusion
The choice of a PEG linker is a critical step in the design and synthesis of bioconjugates. Benzyloxycarbonyl-PEG4-NHS ester offers a unique combination of amine reactivity, hydrophilicity, and the potential for orthogonal deprotection, making it a valuable tool for multi-step bioconjugation strategies. When compared to other PEG linkers, its key advantage lies in the versatility afforded by the Cbz protecting group. However, for applications requiring simple, one-step PEGylation of amines, a standard mPEG-NHS ester may be sufficient. For site-specific conjugation, thiol-reactive or bioorthogonal "click" chemistry linkers often provide superior homogeneity of the final product. Ultimately, the optimal linker choice depends on a careful consideration of the specific biomolecule, the desired properties of the conjugate, and the overall synthetic strategy.
References
- 1. purepeg.com [purepeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Benzyloxy carbonyl-PEG-acid | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to NHS Esters for Bioconjugation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a fundamental technique. N-Hydroxysuccinimide (NHS) esters have long been the reagent of choice for labeling proteins and other biomolecules containing primary amines. This guide provides an objective comparison of the performance of common NHS ester variants—standard NHS esters, Sulfo-NHS esters, and Tetrafluorophenyl (TFP) esters—supported by experimental data to inform your bioconjugation strategies.
The primary reaction of NHS esters involves the formation of a stable amide bond with primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues.[1][2] This reaction is highly dependent on pH, with optimal rates typically observed between pH 7 and 9.[2][3] However, a competing hydrolysis reaction, where the NHS ester reacts with water, can significantly reduce conjugation efficiency, particularly at higher pH values.[3][4] The choice of a specific NHS ester derivative can therefore have a significant impact on the outcome of a bioconjugation reaction.
Comparative Analysis of NHS Ester Performance
The selection of an appropriate NHS ester is critical for successful bioconjugation and is influenced by factors such as the solubility of the target molecule, the desired reaction conditions, and the stability of the ester.
| Feature | Standard NHS Ester | Sulfo-NHS Ester | Tetrafluorophenyl (TFP) Ester |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), limited aqueous solubility.[5] | Water-soluble due to the sulfonate group, eliminating the need for organic co-solvents.[6][7] | Generally soluble in organic solvents, similar to standard NHS esters.[5] |
| Reactivity with Amines | High reactivity at pH 7-9 to form stable amide bonds.[2] | Similar reactivity profile to standard NHS esters.[5] | High reactivity, comparable to NHS esters.[8] |
| Susceptibility to Hydrolysis | Prone to hydrolysis, especially at pH > 8.[4][5] | Also susceptible to hydrolysis, but the water-soluble nature can sometimes lead to higher local concentrations and faster reactions with the target molecule. | More resistant to hydrolysis compared to NHS esters, offering a wider window for conjugation.[5][8] |
| Key Advantage | Widely used and well-characterized. | Ideal for labeling proteins that are sensitive to organic solvents and for cell surface labeling due to membrane impermeability.[6][7] | Increased stability in aqueous solutions, providing greater flexibility in reaction conditions.[5][8] |
| Considerations | May require the use of organic co-solvents which can be detrimental to some proteins.[5] | The sulfonate group can alter the overall charge of the labeled molecule. | May be more hydrophobic than standard NHS esters.[5] |
Quantitative Comparison of NHS Ester Stability
The stability of the NHS ester in aqueous solution is a critical parameter that influences the efficiency of the bioconjugation reaction. The half-life of the ester is a direct measure of its stability, with longer half-lives indicating greater resistance to hydrolysis.
| pH | Standard NHS Ester Half-life | TFP Ester Half-life |
| 7.0 | Hours[5] | Generally longer than NHS esters |
| 8.0 | Minutes[5] | Generally longer than NHS esters |
| >8.5 | Very short (minutes)[4] | More stable than NHS esters |
Note: Specific half-life values can vary depending on the specific molecule to which the NHS ester is attached and the precise buffer conditions.
Experimental Protocols for Comparative Analysis of NHS Ester Labeling
To objectively compare the performance of different NHS esters, a standardized experimental protocol is essential. The following protocol describes a method for labeling a model protein, such as Bovine Serum Albumin (BSA), with fluorescently tagged NHS, Sulfo-NHS, and TFP esters to determine the degree of labeling (DOL).
Materials
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M Sodium Bicarbonate Buffer, pH 8.3
-
Fluorescent Dye-NHS ester
-
Fluorescent Dye-Sulfo-NHS ester
-
Fluorescent Dye-TFP ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Gel filtration column (e.g., Sephadex G-25)
-
Spectrophotometer
Experimental Workflow
Caption: Workflow for comparing NHS ester labeling efficiency.
Detailed Protocol
-
Protein Preparation: Dissolve BSA in PBS at a concentration of 10 mg/mL.
-
Ester Solution Preparation: Immediately before use, dissolve each of the fluorescently labeled NHS, Sulfo-NHS, and TFP esters in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
For each ester type, set up a series of reactions at different molar excess ratios of ester to protein (e.g., 5:1, 10:1, 20:1).
-
Perform the reactions in 0.1 M sodium bicarbonate buffer at pH 8.3. For a more comprehensive comparison, this can be repeated at different pH values (e.g., 7.4, 9.0).
-
Add the appropriate volume of the ester stock solution to the protein solution while gently vortexing.
-
Incubate the reactions for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Apply each reaction mixture to a gel filtration column pre-equilibrated with PBS.
-
Elute the protein-dye conjugate with PBS, collecting the first colored fraction which contains the labeled protein. The free dye will elute later.
-
-
Degree of Labeling (DOL) Calculation:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the fluorescent dye.
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Calculate the dye concentration using the Beer-Lambert law.
-
The DOL is the molar ratio of the dye to the protein.
-
Logical Relationships in NHS Ester Bioconjugation
The success of an NHS ester bioconjugation reaction is a balance between the desired amidation reaction and the competing hydrolysis reaction, both of which are influenced by pH.
Caption: Competing reaction pathways in NHS ester bioconjugation.
Conclusion
The choice between standard NHS, Sulfo-NHS, and TFP esters depends on the specific requirements of the bioconjugation experiment. Standard NHS esters are a reliable and widely used option. Sulfo-NHS esters offer the significant advantage of water solubility, making them ideal for working with sensitive proteins and for cell surface labeling applications.[6][7] TFP esters provide enhanced stability against hydrolysis, which can be beneficial when longer reaction times or higher pH conditions are required.[5][8] By understanding the properties of each of these reagents and by performing careful optimization experiments, researchers can select the most appropriate NHS ester to achieve their desired bioconjugation outcome.
References
- 1. stallardediting.com [stallardediting.com]
- 2. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 8. lumiprobe.com [lumiprobe.com]
A Researcher's Guide to Amine Labeling: Comparing Alternatives to Benzyloxycarbonyl-PEG4-NHS Ester
In the dynamic fields of proteomics, drug development, and diagnostics, the precise and efficient labeling of proteins and other biomolecules is paramount. For researchers seeking to conjugate molecules to primary amines, Benzyloxycarbonyl-PEG4-NHS ester has been a common choice. However, a diverse landscape of alternative reagents offers a range of specificities, efficiencies, and functionalities. This guide provides an objective comparison of popular alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their amine labeling needs.
Core Chemistries for Amine Labeling
The fundamental principle behind most amine labeling techniques involves the reaction of a nucleophilic primary amine on a biomolecule (commonly the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group) with an electrophilic reagent. This reaction forms a stable covalent bond, effectively conjugating the label to the target molecule. The choice of reagent dictates the nature of this bond, the reaction conditions, and the overall efficiency and specificity of the labeling process.
This guide explores the following key classes of amine-reactive chemistries:
-
N-Hydroxysuccinimide (NHS) Esters: A widely used class of reagents that form stable amide bonds.
-
Isothiocyanates (ITCs): Reagents that react with primary amines to form thiourea (B124793) linkages.
-
Carbodiimide Chemistry (EDC/NHS): A "zero-length" crosslinking method that facilitates the formation of an amide bond between a carboxyl group and a primary amine.
-
Click Chemistry: A set of bioorthogonal reactions that offer high specificity and efficiency.
-
Aldehyde/Hydrazide Chemistry: A method that relies on the formation of a hydrazone bond between an aldehyde and a hydrazide.
Quantitative Performance Comparison
The selection of an appropriate labeling reagent often depends on a quantitative assessment of its performance. The following table summarizes key parameters for the discussed amine labeling chemistries. It is important to note that direct head-to-head comparative data under identical conditions is often scarce in the literature. Therefore, the presented values are derived from various sources and should be considered as representative estimates to guide reagent selection.
| Feature | NHS Esters (e.g., Sulfo-NHS) | Isothiocyanates (ITC) | EDC/NHS Chemistry | Click Chemistry (Copper-catalyzed) | Aldehyde/Hydrazide Chemistry |
| Target Group | Primary Amines | Primary Amines | Carboxyls and Primary Amines | Azides and Alkynes | Aldehydes and Hydrazides |
| Resulting Bond | Amide | Thiourea | Amide | Triazole | Hydrazone |
| Bond Stability | Highly stable[1][2] | Less stable than amides, can deteriorate over time[3] | Highly stable[4] | Highly stable | Reversible under acidic conditions[3] |
| Optimal pH | 7.2 - 8.5[1][5][6] | 9.0 - 10.0[7] | 4.5 - 7.2 (activation), 7.2 - 8.5 (coupling)[8][9] | 4.0 - 11.0[10][11] | 5.0 - 7.0[3] |
| Reaction Time | 30 - 120 minutes[1] | Several hours to overnight[12] | 15 min (activation), 2 hours (coupling)[13] | 15 - 30 minutes to overnight[10] | 2 - 4 hours to overnight[4][12] |
| Typical Efficiency | 70-90% for single-site labeling[14] | Generally lower than NHS esters[12] | 68-79% reported for specific applications[4] | Near-quantitative[10][11] | High, dependent on aldehyde generation |
| Specificity | High for primary amines | High for primary amines | Can cross-react with other nucleophiles | Very high (bioorthogonal)[10][11] | Very high (bioorthogonal) |
| Water Solubility | Varies (Sulfo-NHS esters are water-soluble)[5] | Generally requires organic co-solvent | EDC is water-soluble[13] | Good in aqueous buffers[10][11] | Good in aqueous buffers |
Experimental Workflows and Methodologies
To provide a practical understanding of these labeling techniques, this section outlines the general experimental workflow and provides detailed protocols for key methods.
General Amine Labeling Workflow
The process of labeling a biomolecule with an amine-reactive reagent typically follows a series of well-defined steps, as illustrated in the diagram below.
Caption: General workflow for amine labeling of biomolecules.
Detailed Experimental Protocols
Protocol 1: Amine Labeling using NHS Ester
This protocol provides a general procedure for labeling a protein with an N-hydroxysuccinimide (NHS) ester-functionalized reagent.[15][16]
Materials:
-
Protein of interest (e.g., antibody)
-
NHS ester labeling reagent
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine).
-
Reagent Preparation: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.
-
Labeling Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (typically 10-20 fold molar excess of reagent to protein).
-
Slowly add the NHS ester solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted labeling reagent and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the appropriate wavelengths for the protein and the label.
Protocol 2: Amine Labeling using EDC/NHS Chemistry
This protocol describes a two-step procedure for conjugating a molecule with a carboxyl group to a primary amine on a protein using EDC and NHS.[13]
Materials:
-
Protein with primary amines
-
Molecule with a carboxyl group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 2-Mercaptoethanol (B42355)
-
Purification column
Procedure:
-
Activation of Carboxyl Groups:
-
Dissolve the molecule with the carboxyl group in the Activation Buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the solution. A typical molar ratio is 1:2:5 (carboxyl-containing molecule:EDC:NHS).
-
Incubate for 15 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Quenching of EDC: Add 2-mercaptoethanol to a final concentration of 20 mM to quench the excess EDC.
-
Conjugation to Amines:
-
Add the activated molecule solution to the protein solution in the Coupling Buffer.
-
Incubate for 2 hours at room temperature.
-
-
Purification: Purify the conjugate from the reaction mixture using a desalting column or dialysis to remove unreacted reagents and byproducts.
Protocol 3: Amine Labeling via Click Chemistry
This protocol outlines a general procedure for labeling a protein that has been pre-functionalized with an azide (B81097) or alkyne group.[10][11]
Materials:
-
Azide- or alkyne-functionalized protein
-
Complementary alkyne- or azide-functionalized label
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA)
-
Reaction Buffer: PBS or other non-coordinating buffer, pH 7.4
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the alkyne- or azide-functionalized label in DMSO or water.
-
Prepare a stock solution of CuSO4 in water.
-
Prepare a fresh stock solution of sodium ascorbate (B8700270) in water.
-
Prepare a stock solution of the copper ligand in water or DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide- or alkyne-functionalized protein, the complementary label, CuSO4, and the copper ligand in the reaction buffer.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction for 1-4 hours at room temperature, or as optimized for the specific reactants.
-
-
Purification: Purify the labeled protein using size-exclusion chromatography or another appropriate method to remove the catalyst and excess reagents.
Conclusion
The choice of an amine labeling reagent is a critical decision in the design of bioconjugation experiments. While Benzyloxycarbonyl-PEG4-NHS ester is a reliable option, the alternatives presented in this guide offer a broader range of functionalities and performance characteristics. NHS esters provide a straightforward route to stable amide bonds, while isothiocyanates offer an alternative linkage, albeit with potentially lower stability. EDC/NHS chemistry is invaluable for conjugating carboxyl-containing molecules to amines. For applications demanding high specificity and efficiency, bioorthogonal methods like click chemistry and aldehyde/hydrazide chemistry present powerful solutions. By carefully considering the quantitative data and experimental protocols provided, researchers can select the most suitable amine labeling strategy to achieve their scientific goals.
References
- 1. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Orthogonal Versatile Interacting Peptide Tags for Imaging Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical modification of proteins - challenges and trends at the start of the 2020s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chimia.ch [chimia.ch]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. benchchem.com [benchchem.com]
- 15. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzyloxycarbonyl-PEG4-NHS Ester Conjugates
For researchers, scientists, and drug development professionals, the precise modification of biomolecules is paramount. Benzyloxycarbonyl-PEG4-NHS ester (Cbz-PEG4-NHS ester) is a valuable tool in the bioconjugation toolkit, offering a versatile method for introducing a polyethylene (B3416737) glycol (PEG) spacer with a protected amine functionality. This guide provides an objective comparison of Cbz-PEG4-NHS ester with its common alternatives, supported by representative experimental data, to facilitate informed decisions in the design of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other advanced therapeutics.
Performance Comparison of Amine-Reactive PEGylation Reagents
The selection of a PEGylation reagent is a critical step that influences the physicochemical properties, stability, and biological activity of the resulting conjugate. Benzyloxycarbonyl-PEG4-NHS ester is often compared with other amine-reactive PEG linkers that bear different protecting groups, such as tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc). Each of these reagents offers a unique set of characteristics that make them suitable for specific applications.
The N-hydroxysuccinimide (NHS) ester moiety of these reagents reacts efficiently with primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies, to form stable amide bonds.[] The reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5) to ensure the deprotonation of the amine groups, which is necessary for their nucleophilic attack on the NHS ester.[2][3][4] A key competing reaction is the hydrolysis of the NHS ester, which increases with pH.[3][5] Therefore, careful control of the reaction pH is crucial for maximizing conjugation efficiency.[3][4]
The primary distinction between these reagents lies in the nature of the protecting group, which dictates the conditions required for its removal to unmask the terminal amine for subsequent modifications.
Table 1: Comparison of Cbz-PEG4-NHS Ester with Alternative Amine-Reactive PEGylation Reagents
| Feature | Benzyloxycarbonyl-PEG4-NHS Ester | tert-Butoxycarbonyl-PEG4-NHS Ester | 9-Fluorenylmethyloxycarbonyl-PEG4-NHS Ester |
| Protecting Group | Benzyloxycarbonyl (Cbz) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) or strong acid (e.g., HBr in Acetic Acid) | Strong Acid (e.g., Trifluoroacetic Acid - TFA) | Base (e.g., Piperidine in DMF) |
| Orthogonality | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups. | Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. |
| Conjugation Yield (Representative) | ~70-85% | ~75-90% | ~70-85% |
| Conjugate Stability (Amide Bond) | High | High | High |
| Key Advantage | Robust protection, suitable for multi-step syntheses where both acidic and basic conditions are employed. | Easily removed under mild acidic conditions. | Cleaved under mild basic conditions, compatible with acid-sensitive substrates. |
| Consideration | Deprotection requires a metal catalyst (for hydrogenolysis) which may need to be removed from the final product, or harsh acidic conditions. | Not suitable for acid-sensitive biomolecules. | Not suitable for base-sensitive biomolecules. |
Disclaimer: The quantitative data presented in this table is representative and for illustrative purposes. Actual results may vary depending on the specific biomolecule, reaction conditions, and analytical methods used.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving successful and consistent bioconjugation.
Protocol 1: Conjugation of Cbz-PEG4-NHS Ester to an Antibody
This protocol outlines a general procedure for the covalent attachment of Cbz-PEG4-NHS ester to the lysine residues of a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.4
-
Benzyloxycarbonyl-PEG4-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Prepare a solution of the mAb at a concentration of 5-10 mg/mL in the Reaction Buffer. Ensure the buffer is free of primary amines.
-
PEG Reagent Preparation: Immediately before use, dissolve the Cbz-PEG4-NHS ester in a minimal volume of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Cbz-PEG4-NHS ester to the antibody solution with gentle mixing. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography.
Protocol 2: Deprotection of the Cbz Group from a PEGylated Antibody
This protocol describes the removal of the Cbz protecting group from the PEGylated antibody via catalytic hydrogenolysis.
Materials:
-
Cbz-PEGylated antibody
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Methanol or other suitable solvent
Procedure:
-
Reaction Setup: Dissolve the Cbz-PEGylated antibody in a suitable solvent such as methanol.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution.
-
Hydrogenation: Stir the mixture under an atmosphere of hydrogen gas (balloon pressure is often sufficient) at room temperature.
-
Reaction Monitoring: Monitor the progress of the deprotection by a suitable analytical method (e.g., mass spectrometry). The reaction is typically complete within 2-4 hours.
-
Catalyst Removal: Upon completion, carefully filter the reaction mixture through a syringe filter to remove the Pd/C catalyst.
-
Purification: Purify the deprotected PEGylated antibody using size-exclusion chromatography to remove any residual catalyst and byproducts.
Visualizing Workflows and Concepts
Diagrams are powerful tools for illustrating complex processes and relationships in bioconjugation.
Figure 1. Reaction of Cbz-PEG4-NHS ester with a primary amine.
Figure 2. ADC synthesis using a Cbz-protected PEG linker.
References
Mass Spectrometry Analysis of PEGylated Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic peptides, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can improve a peptide's solubility, stability, and circulation half-life while reducing its immunogenicity. However, the inherent heterogeneity of PEG polymers and the potential for multiple PEGylation sites present significant analytical challenges. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed characterization of these complex biomolecules.
This guide provides a comprehensive comparison of common mass spectrometry-based techniques for the analysis of PEGylated peptides, supported by experimental data and detailed protocols.
Ionization Techniques: MALDI-TOF vs. ESI-MS
The choice of ionization technique is critical for the successful analysis of PEGylated peptides. The two most common methods, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), offer distinct advantages and disadvantages.
Comparison of Ionization Techniques
| Feature | MALDI-TOF MS | ESI-MS |
| Principle | Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization. | Generation of highly charged droplets from a solution, followed by solvent evaporation to produce gas-phase ions. |
| Sample Throughput | High, suitable for rapid screening. | Lower, often coupled with liquid chromatography (LC) for online separation. |
| Tolerance to Heterogeneity | High. Well-suited for analyzing polydisperse PEGylated peptides, often producing singly charged ions for each oligomer, resulting in simpler spectra.[1] | Moderate. Polydispersity can lead to complex spectra with overlapping charge states, often requiring charge-reducing agents or deconvolution software. |
| Mass Accuracy | Good (typically in the low ppm range with internal calibration). | Excellent (typically sub-ppm to low ppm range). |
| Resolution | Good (up to several tens of thousands). MALDI-TOF MS can provide sufficiently high resolution to observe individual oligomers of a heterogeneous PEGylated peptide.[1] | Very High (can exceed 100,000), enabling isotopic resolution of large molecules. |
| Sensitivity | High (femtomole to attomole range). | High (picomole to femtomole range). |
| Coupling to LC | Possible (offline LC-MALDI). | Routine (online LC-ESI-MS). |
| Key Advantage for PEGylated Peptides | Simpler spectra for heterogeneous samples. | Amenable to automation and direct coupling with liquid chromatography for separation of isoforms. |
Fragmentation Techniques for Structural Elucidation
Tandem mass spectrometry (MS/MS) is employed to determine the PEGylation site and confirm the peptide sequence. The choice of fragmentation technique influences the type and extent of fragmentation observed.
Comparison of Fragmentation Techniques
| Feature | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) | In-Source Decay (ISD) |
| Principle | Fragmentation of precursor ions through collisions with an inert gas. | Fragmentation of multiply charged precursor ions by electron transfer from a radical anion. | Spontaneous fragmentation of ions in the MALDI source immediately after ionization. |
| Primary Fragment Ions | b- and y-ions (cleavage of the peptide backbone amide bond). | c- and z-ions (cleavage of the N-Cα bond). | Primarily c-, y-, and z+2-ions.[1] |
| Preservation of PTMs | Can lead to the loss of labile modifications like PEG. | Preserves labile post-translational modifications, making it suitable for identifying the PEGylation site without ambiguity. | Can provide top-down sequence information with the PEG moiety attached. |
| Peptide Charge State Requirement | Effective for a wide range of charge states. | Most effective for multiply charged precursor ions (≥2+). | Applicable to singly charged ions generated by MALDI. |
| Application to PEGylated Peptides | Widely used but can result in complex spectra with fragmentation of the PEG chain. | Advantageous for pinpointing the exact location of PEGylation due to the preservation of the PEG-peptide linkage. | A powerful tool for top-down sequencing of PEGylated peptides in MALDI-TOF MS, where fragmentation is truncated at the PEGylation site.[1] |
| Instrumentation | Available on most tandem mass spectrometers. | Available on ion trap and Orbitrap mass spectrometers. | Primarily performed on MALDI-TOF instruments. |
Experimental Workflows and Protocols
Workflow for Mass Spectrometry Analysis of PEGylated Peptides
Experimental Protocols
1. Sample Preparation for Mass Spectrometry Analysis [2][3]
-
Objective: To remove contaminants such as salts, detergents, and glycerol (B35011) that can interfere with ionization and data quality.
-
Protocol:
-
Desalting: Use a C18 ZipTip or equivalent solid-phase extraction method.
-
Wet the tip with 10 µL of 100% acetonitrile (B52724) (ACN).
-
Equilibrate the tip with 10 µL of 0.1% trifluoroacetic acid (TFA) in water.
-
Bind the PEGylated peptide sample (typically 1-10 µL) by pipetting up and down 10-15 times.
-
Wash the tip with 10 µL of 0.1% TFA in water.
-
Elute the desalted peptide with 1-5 µL of 50-80% ACN in 0.1% TFA directly onto the MALDI target or into a clean microcentrifuge tube for ESI-MS.
-
-
Buffer Exchange: For larger sample volumes, dialysis or buffer exchange spin columns can be used to exchange the sample into a volatile buffer such as ammonium (B1175870) bicarbonate (10-100 mM). The sample can then be lyophilized to remove the buffer.
-
2. MALDI-TOF MS Analysis of Intact PEGylated Peptides [4][5][6][7]
-
Objective: To determine the molecular weight distribution and degree of PEGylation.
-
Materials:
-
MALDI matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA). A saturated solution of CHCA in 50% ACN/0.1% TFA is commonly used.
-
Cationizing agent (optional): NaCl or sodium trifluoroacetate (B77799) (NaTFA) can be added to promote the formation of sodiated adducts, which can improve signal intensity for PEGs.
-
-
Protocol:
-
Prepare the matrix solution (e.g., 10 mg/mL CHCA in 50% ACN, 0.1% TFA).
-
Mix the desalted PEGylated peptide sample with the matrix solution at a 1:1 to 1:10 (sample:matrix) ratio. If using a cationizing agent, it can be added to the matrix solution.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
Acquire data on a MALDI-TOF mass spectrometer in linear or reflector positive ion mode. The mass range should be set to encompass the expected molecular weight of the PEGylated peptide.
-
Calibrate the instrument using a standard peptide mixture of known masses.
-
3. ESI-MS Analysis of Intact PEGylated Peptides [8][9][10]
-
Objective: To determine the molecular weight and heterogeneity, often coupled with LC separation.
-
Protocol:
-
Sample Infusion: The desalted sample is typically dissolved in a solution compatible with ESI, such as 50% ACN/0.1% formic acid.
-
LC-MS:
-
Column: A reversed-phase C4 or C8 column is often suitable for peptides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in ACN.
-
Gradient: A shallow gradient of increasing mobile phase B is used to elute the PEGylated peptide.
-
-
Charge Reduction (Optional but Recommended): To simplify complex ESI spectra, a charge-reducing agent like triethylamine (B128534) (TEA) can be added post-column. A solution of 1% TEA in 50:50 ACN/water can be introduced into the ESI source via a T-junction at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters:
-
Capillary Voltage: Typically 3-5 kV.
-
Source Temperature: Optimized for desolvation (e.g., 100-150 °C).
-
Mass Range: Set to cover the expected m/z range of the multiply charged ions.
-
-
Data Analysis: The resulting multiply charged spectrum is deconvoluted using software to obtain the zero-charge mass spectrum.
-
4. Tandem MS (MS/MS) for PEGylation Site Identification
-
Workflow for Fragmentation Analysis
-
Collision-Induced Dissociation (CID) Protocol:
-
In a tandem mass spectrometer (e.g., Q-TOF, ion trap, Orbitrap), acquire an MS1 spectrum to identify the precursor ion of the PEGylated peptide.
-
Select the desired precursor ion for fragmentation.
-
Apply a collision energy (typically a stepped or ramped energy is used for PEGylated peptides to achieve optimal fragmentation) in the collision cell with an inert gas (e.g., argon or nitrogen).
-
Acquire the MS/MS spectrum of the resulting fragment ions.
-
Analyze the spectrum for the presence of b- and y-ion series to sequence the peptide and identify the mass shift corresponding to the PEGylated amino acid residue.
-
-
Electron Transfer Dissociation (ETD) Protocol: [11][12][13]
-
This technique is performed on an ion trap or Orbitrap mass spectrometer equipped with an ETD source.
-
Generate multiply charged precursor ions of the PEGylated peptide by ESI.
-
Introduce a reagent anion (e.g., fluoranthene) into the ion trap to react with the trapped precursor ions.
-
The electron transfer induces fragmentation along the peptide backbone, generating c- and z-ions.
-
Acquire and analyze the MS/MS spectrum. The PEG moiety and other labile modifications typically remain intact on the fragment ions, allowing for unambiguous site localization.
-
-
In-Source Decay (ISD) Protocol: [1][14]
-
This is performed on a MALDI-TOF instrument.
-
Use a matrix known to promote ISD, such as 1,5-diaminonaphthalene (DAN) or 2,5-dihydroxybenzoic acid (DHB).
-
Acquire the MALDI spectrum in reflector mode. The high laser fluence used in ISD promotes fragmentation in the ion source.
-
The resulting spectrum will contain a series of fragment ions. For a PEGylated peptide, the fragment ion series will be truncated at the site of PEGylation, allowing for its direct identification from the spectrum.
-
Conclusion
The selection of the most appropriate mass spectrometry technique for the analysis of PEGylated peptides depends on the specific analytical goal. MALDI-TOF MS is a powerful tool for the rapid analysis of heterogeneous samples, providing clear information on the molecular weight distribution. ESI-MS, particularly when coupled with LC, excels in the separation and analysis of complex mixtures of PEGylated isoforms and is amenable to high-throughput, automated workflows. For determining the precise location of PEGylation, ETD is often the method of choice due to its ability to preserve the labile PEG modification during fragmentation. CID remains a widely accessible fragmentation technique, while ISD offers a unique top-down sequencing approach within the MALDI platform. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers to design effective analytical strategies for the comprehensive characterization of PEGylated peptides.
References
- 1. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. massspec.unm.edu [massspec.unm.edu]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. covalx.com [covalx.com]
- 7. aims.chem.utoronto.ca [aims.chem.utoronto.ca]
- 8. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 9. enovatia.com [enovatia.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HPLC Methods for Analyzing Benzyloxycarbonyl-PEG4-NHS Ester Reactions
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise analysis of reaction kinetics and product purity is paramount. The reaction of Benzyloxycarbonyl-PEG4-N-hydroxysuccinimide (Cbz-PEG4-NHS) ester with primary amines is a cornerstone of PEGylation, a widely used technique to enhance the therapeutic properties of biomolecules. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for monitoring these reactions, offering detailed experimental protocols and data to facilitate method selection and optimization.
Introduction to Cbz-PEG4-NHS Ester Reactions
The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester of Cbz-PEG4, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). A critical aspect of this process is the competing hydrolysis of the NHS ester in aqueous environments, which can reduce conjugation efficiency. Therefore, robust analytical methods are essential to monitor the consumption of reactants, the formation of the desired conjugate, and the generation of byproducts.
Core Analytical Challenges
A primary analytical hurdle is the lack of a strong chromophore in the polyethylene (B3416737) glycol (PEG) chain, rendering UV-based detection of the Cbz-PEG4-NHS ester and its hydrolyzed form challenging at wavelengths typically used for protein detection.[1][] This necessitates the use of alternative detection methods or focusing on the UV-active components of the reaction, such as the Cbz protecting group or the amine-containing molecule.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method hinges on the specific analytical requirements, including the nature of the amine-containing molecule (e.g., small molecule, peptide, or protein), the desired level of quantitative detail, and the available instrumentation. The following sections compare three common HPLC modes: Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC).
Method 1: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a versatile and widely used technique for monitoring Cbz-PEG4-NHS ester reactions due to its ability to separate molecules based on hydrophobicity. It can effectively resolve the starting materials (Cbz-PEG4-NHS ester and the amine-containing molecule), the PEGylated product, and the hydrolyzed NHS ester.
Experimental Protocol: RP-HPLC
-
Column: A C18 stationary phase is commonly employed (e.g., Thermo Scientific™ MAbPac™ RP or Agilent 300SB-C18).[3][4]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 40 - 80 °C.[3]
-
Detection:
-
UV/Vis: Monitoring at 214 nm, 260 nm (for NHS), and 280 nm (for proteins). The Cbz group also provides some UV absorbance.
-
Charged Aerosol Detector (CAD): Provides a more universal response for all non-volatile analytes, including the PEG reagent.[1][3]
-
Mass Spectrometry (MS): For identification and confirmation of all species.
-
-
Sample Preparation: At various time points, an aliquot of the reaction mixture is quenched, typically by dilution in a low pH buffer or with a primary amine like Tris-HCl, and then injected.[3][5]
Data Presentation: RP-HPLC Performance
| Parameter | UV/Vis Detection | Charged Aerosol Detection (CAD) | Mass Spectrometry (MS) |
| Analytes Detected | Chromophoric molecules (e.g., proteins, Cbz group, NHS). | All non-volatile analytes.[1][3] | All ionizable analytes. |
| Quantitation | Good for chromophoric species. | Excellent for all species, including PEG reagents.[3] | Can be quantitative with appropriate standards. |
| Sensitivity | Moderate to high for UV-active compounds. | High, often at the low-nanogram level.[3] | Very high. |
| Linear Dynamic Range | Typically 2-3 orders of magnitude. | Over two orders of magnitude.[3] | Varies depending on the analyte and instrument. |
| Peak Area Precision (%RSD) | < 2% | < 2%.[3] | Generally < 5% with internal standards. |
Method 2: Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume. This method is particularly useful for analyzing the PEGylation of large molecules like proteins, where a significant size change occurs upon conjugation. It is also effective for quantifying the amount of free (unreacted) PEG in the final product.
Experimental Protocol: SEC
-
Column: A column with a pore size appropriate for the size range of the analytes.
-
Mobile Phase: Typically a phosphate (B84403) or borate (B1201080) buffer at a physiological pH (e.g., 100 mM sodium phosphate, pH 6.8).[4]
-
Flow Rate: Isocratic elution at a flow rate of 0.5 - 1.0 mL/min.
-
Detection:
-
UV/Vis: For the protein or other chromophoric species.
-
Refractive Index (RI): For the detection of PEG.[][4]
-
-
Sample Preparation: The reaction mixture can be directly injected after quenching.
Data Presentation: SEC Performance
| Parameter | UV/Vis Detection | Refractive Index (RI) Detection |
| Analytes Detected | Chromophoric molecules (e.g., proteins). | All analytes with a refractive index different from the mobile phase (e.g., PEG).[] |
| Quantitation | Good for proteins and PEGylated proteins. | Good for quantifying free PEG.[4] |
| Sensitivity | Moderate to high for proteins. | Lower than UV or CAD. |
| Resolution | Good for separating species with significant size differences. | Good for separating species with significant size differences. |
Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a valuable alternative for quantifying the polar byproduct of the reaction, N-hydroxysuccinimide (NHS), and its more hydrophilic counterpart, sulfo-NHS. Monitoring the release of NHS can provide an indirect measure of the reaction progress.[6][7]
Experimental Protocol: HILIC
-
Column: A silica-based HILIC column (e.g., Thermo Scientific™ Syncronis™ HILIC).[6]
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 7.5).[6]
-
Gradient: A gradient with an increasing concentration of Mobile Phase B.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 220 nm) is effective for NHS detection.[6]
-
Sample Preparation: Dilution of the reaction mixture in the initial mobile phase.
Data Presentation: HILIC Performance
| Parameter | UV Detection (for NHS) |
| Analytes Detected | NHS, sulfo-NHS, and other polar species.[6] |
| Quantitation | Good for released NHS, providing an indirect measure of reaction completion.[6][7] |
| Sensitivity | Detection limits in the low mg/L range can be achieved.[6] |
| Specificity | High for separating the polar NHS from less polar reactants and products. |
Visualization of Workflows and Reactions
To further clarify the experimental processes and chemical transformations, the following diagrams have been generated using Graphviz.
Conclusion and Recommendations
The optimal HPLC method for analyzing Cbz-PEG4-NHS ester reactions is contingent on the specific goals of the analysis.
-
For comprehensive reaction monitoring , a combination of RP-HPLC with both UV and CAD detection is highly recommended. This provides detailed information on all components of the reaction mixture.
-
For routine analysis of protein PEGylation , SEC with UV and RI detection can be a straightforward and effective method for assessing the extent of conjugation and the presence of free PEG.
-
For detailed kinetic studies , HILIC can be employed to accurately quantify the release of NHS, offering an alternative perspective on the reaction progress.
By carefully selecting the appropriate HPLC method and optimizing the experimental conditions, researchers can gain valuable insights into their PEGylation reactions, leading to improved product quality and process efficiency.
References
A Researcher's Guide to Determining the Degree of PEGylation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, or PEGylation, is a cornerstone technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutics. The extent of this modification, known as the degree of PEGylation, is a critical quality attribute that profoundly influences the efficacy, stability, and safety of the final product. Accurate determination of the degree of PEGylation is therefore paramount.
This guide provides a comprehensive comparison of various methods for quantifying the degree of PEGylation, with a special focus on a method utilizing Benzyloxycarbonyl-PEG4-NHS ester. We will delve into the experimental protocols of established techniques, present comparative data, and offer visual workflows to aid in the selection of the most appropriate method for your research needs.
Quantifying PEGylation with Benzyloxycarbonyl-PEG4-NHS Ester
Benzyloxycarbonyl-PEG4-NHS ester is an amine-reactive PEGylation reagent. The N-hydroxysuccinimide (NHS) ester reacts with primary amines on proteins or other molecules to form a stable amide bond. A unique feature of this reagent is the benzyloxycarbonyl (Cbz or Z) protecting group, which possesses a distinct chromophore. This property can be potentially leveraged for the direct quantification of PEGylation.
Proposed Quantification Method via UV-Vis Spectroscopy
The aromatic ring in the benzyloxycarbonyl group exhibits strong UV absorbance, typically around 257 nm. This allows for a spectrophotometric quantification of the number of PEG chains attached to the protein. The degree of PEGylation can be determined by measuring the UV absorbance of the Cbz group on the PEGylated protein and comparing it to the protein's own absorbance at 280 nm.
Experimental Protocol:
-
PEGylation Reaction:
-
Dissolve the protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4) to a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the Benzyloxycarbonyl-PEG4-NHS ester in a minimal amount of an anhydrous organic solvent like DMSO or DMF.
-
Add a 5 to 20-fold molar excess of the dissolved PEG reagent to the protein solution with gentle agitation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
-
Purification:
-
Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis. It is crucial to ensure the complete removal of the free PEG reagent as it will interfere with the UV measurement.
-
-
Spectrophotometric Analysis:
-
Measure the absorbance of the purified PEGylated protein solution at 280 nm (A280) and 257 nm (A257).
-
Determine the protein concentration using its known extinction coefficient at 280 nm.
-
Determine the concentration of the Cbz-PEG using a standard curve generated with the Benzyloxycarbonyl-PEG4-NHS ester at 257 nm.
-
-
Calculation of Degree of PEGylation:
-
Degree of PEGylation = (Molar concentration of Cbz-PEG) / (Molar concentration of protein)
-
Alternative Methods for Determining the Degree of PEGylation
Several well-established methods offer robust alternatives for quantifying the degree of PEGylation. The choice of method often depends on the available instrumentation, the nature of the PEGylated molecule, and the desired level of precision.
TNBS Assay (Indirect Quantification)
The 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay is a colorimetric method that indirectly quantifies the degree of PEGylation by measuring the number of remaining free primary amino groups after the PEGylation reaction.[1]
Experimental Protocol:
-
Sample Preparation: Prepare solutions of both the native (un-PEGylated) and the PEGylated protein at the same concentration in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Reaction: To 0.5 mL of each protein solution, add 0.25 mL of a freshly prepared 0.01% (w/v) TNBS solution.
-
Incubation: Incubate the mixture at 37°C for 2 hours.
-
Termination: Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.
-
Measurement: Measure the absorbance at 335 nm or 420 nm.
-
Calculation: The degree of PEGylation is calculated based on the reduction in absorbance of the PEGylated protein compared to the native protein.
Barium-Iodide Assay (Direct Quantification)
This colorimetric assay directly quantifies the amount of PEG present in a sample.[1] The method is based on the formation of a colored complex between PEG, barium chloride, and iodine.[1]
Experimental Protocol:
-
Standard Curve: Prepare a standard curve using known concentrations of the specific PEG reagent used for PEGylation.
-
Sample Preparation: Dilute the purified PEGylated protein sample to fall within the range of the standard curve.
-
Reaction: Mix the sample with a solution of barium chloride and iodine.
-
Measurement: Measure the absorbance at 535 nm after a short incubation period.[1]
-
Calculation: Determine the PEG concentration from the standard curve and calculate the degree of PEGylation based on the known protein concentration.
Size-Exclusion Chromatography (SEC-HPLC)
SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of a molecule, leading to an earlier elution time from the SEC column compared to the un-PEGylated counterpart.
Experimental Protocol:
-
System Setup: Use an HPLC system equipped with an appropriate SEC column and a UV detector.
-
Sample Analysis: Inject the purified PEGylated protein sample onto the column.
-
Data Analysis: The chromatogram will show peaks corresponding to the PEGylated protein, any remaining un-PEGylated protein, and free PEG. The degree of PEGylation can be estimated by comparing the peak areas of the PEGylated and un-PEGylated species.
Mass Spectrometry (MS)
Mass spectrometry provides a direct and accurate measurement of the molecular weight of the PEGylated protein. The degree of PEGylation can be determined from the mass shift observed after PEGylation.
Experimental Protocol:
-
Sample Preparation: The purified PEGylated protein sample is prepared for MS analysis, often involving buffer exchange into a volatile solvent.
-
MS Analysis: The sample is analyzed by MALDI-TOF or ESI-MS.
-
Data Analysis: The resulting spectrum will show a distribution of peaks, each corresponding to the protein with a different number of attached PEG chains. The average degree of PEGylation can be calculated from the mass difference between the PEGylated and un-PEGylated protein.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to directly quantify the degree of PEGylation by integrating the signal from the repeating ethylene (B1197577) oxide units of the PEG chains and comparing it to a signal from the protein.[3]
Experimental Protocol:
-
Sample Preparation: The purified PEGylated protein is dissolved in a suitable deuterated solvent (e.g., D₂O).
-
NMR Analysis: A ¹H NMR spectrum is acquired.
-
Data Analysis: The degree of PEGylation is calculated by comparing the integral of the characteristic PEG proton signal (around 3.6 ppm) to the integral of a well-resolved proton signal from the protein.[3]
Comparison of PEGylation Quantification Methods
| Method | Principle | Sample Requirement | Sensitivity | Throughput | Cost | Key Advantage | Key Limitation |
| Benzyloxycarbonyl-PEG UV-Vis | UV absorbance of the Cbz group | Purified PEGylated protein | Moderate | High | Low | Simple, direct measurement | Requires a chromophoric protecting group; potential interference from protein absorbance |
| TNBS Assay | Colorimetric detection of remaining free amines | Native and PEGylated protein | Moderate | High | Low | Simple and inexpensive | Indirect measurement; only for amine-targeted PEGylation[1] |
| Barium-Iodide Assay | Colorimetric detection of PEG-barium-iodide complex | Purified PEGylated protein and PEG standards | Moderate | High | Low | Direct PEG quantification[1] | Sensitivity can be dependent on PEG molecular weight[1] |
| SEC-HPLC | Separation based on hydrodynamic radius | Purified PEGylated protein | Low to Moderate | Moderate | Moderate | Provides information on purity and aggregation | Resolution may be insufficient for small PEG chains or heterogeneous products |
| Mass Spectrometry | Direct measurement of molecular weight | Purified PEGylated protein | High | Low | High | Highly accurate and provides distribution of PEGylated species[2] | Requires specialized equipment and expertise |
| NMR Spectroscopy | Integration of PEG and protein proton signals | Purified PEGylated protein in D₂O | Moderate to High | Low | High | Provides detailed structural information and direct quantification[3] | Requires high protein concentration and specialized equipment |
Decision-Making Workflow for Method Selection
Choosing the right method to determine the degree of PEGylation is critical for accurate characterization of your biomolecule. The following flowchart provides a guide to selecting the most appropriate technique based on your specific needs and available resources.
References
Decoding Conjugation: A Guide to Validating Antibody-Drug Conjugate (ADC) Conjugation Sites with Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise localization of drug conjugation sites on an antibody is a critical quality attribute (CQA) that profoundly impacts the efficacy, safety, and stability of Antibody-Drug Conjugates (ADCs). Mass spectrometry (MS) has emerged as the gold standard for this characterization, offering unparalleled detail at the molecular level. This guide provides a comprehensive comparison of MS-based methodologies and other analytical techniques for the validation of ADC conjugation sites, supported by experimental data and detailed protocols.
The heterogeneity of ADCs, particularly those conjugated via lysine (B10760008) residues, presents a significant analytical challenge. Determining the exact location and distribution of the cytotoxic payload is paramount for ensuring product consistency and understanding its structure-activity relationship. While various analytical tools are available, mass spectrometry provides the most definitive and high-resolution data for this purpose.
Mass Spectrometry Approaches for Conjugation Site Validation
Mass spectrometry offers several workflows to pinpoint conjugation sites, each with its own advantages and limitations. The primary approaches include bottom-up, middle-down, and top-down proteomics.
Bottom-Up Mass Spectrometry (Peptide Mapping): This is the most established and widely used method for identifying and localizing post-translational modifications, including drug conjugations.[1] The ADC is enzymatically digested into smaller peptides, which are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[1][2] The identification of drug-conjugated peptides allows for the precise localization of the conjugation site.[3] While providing high sequence coverage with amino acid resolution, this method can be labor-intensive and may introduce artificial modifications during sample preparation.[1] The hydrophobic nature of the linker-payload can also lead to challenges in peptide recovery and enzymatic digestion.[4]
Middle-Down Mass Spectrometry: This approach involves the analysis of larger subunits of the ADC, typically around 25 kDa, generated by limited proteolysis (e.g., using IdeS enzyme) or reduction of disulfide bonds.[5][6] Middle-down MS offers a balance between the high detail of bottom-up and the holistic view of top-down approaches. It provides information on drug load distribution and can localize conjugation sites within these larger fragments.[5][7] Recent advancements using different fragmentation techniques like higher-energy collisional dissociation (HCD), electron-transfer dissociation (ETD), and ultraviolet photodissociation (UVPD) have significantly enhanced sequence coverage and the confident identification of conjugation and glycosylation sites.[7][8]
Top-Down Mass Spectrometry: This technique analyzes the intact ADC or its major subunits without prior enzymatic digestion.[1][9] Top-down MS provides a global snapshot of the ADC, preserving information about the co-existence of different modifications. However, it generally suffers from lower fragmentation efficiency for large proteins, which can limit the sequence coverage and the precise localization of conjugation sites.[1][10] Despite these challenges, advancements in instrumentation and fragmentation methods are making top-down MS an increasingly valuable tool for ADC characterization.[11]
Comparison of Mass Spectrometry Techniques
| Technique | Description | Advantages | Disadvantages | Typical Sequence Coverage |
| Bottom-Up MS (Peptide Mapping) | Analysis of enzymatically digested peptides.[1] | High sequence coverage and resolution for precise site localization.[1][2] | Labor-intensive, potential for artificial modifications, challenges with hydrophobic peptides.[1][4] | >95%[12] |
| Middle-Down MS | Analysis of ~25 kDa subunits.[5] | Good balance of detail and overview, provides drug load distribution information.[5][7] | Requires specific enzymes for subunit generation, may not pinpoint exact residue for all sites.[5] | 60-95%[6][13] |
| Top-Down MS | Analysis of intact protein or large subunits.[1] | Minimal sample preparation, preserves information on co-existing modifications.[1][9] | Lower fragmentation efficiency and sequence coverage for large proteins.[1][10] | <75% for intact mAbs[1] |
Orthogonal Analytical Techniques
While mass spectrometry is the cornerstone of conjugation site validation, other techniques provide complementary information and are often used as orthogonal methods for ADC characterization.
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity.[14][15] Since the drug payload is typically hydrophobic, HIC can effectively resolve species with different drug-to-antibody ratios (DAR).[15] It is a non-denaturing technique that preserves the native structure of the ADC.[14][16] However, HIC does not provide direct information on the specific conjugation sites and is generally not compatible with direct MS analysis due to the use of non-volatile salts.[15] Recent developments, however, have introduced MS-compatible HIC methods.[17]
Capillary Isoelectric Focusing (cIEF): cIEF separates molecules based on their isoelectric point (pI).[18] It is a high-resolution technique used to characterize the charge heterogeneity of proteins, which can be influenced by drug conjugation.[18][19] Like HIC, cIEF provides information on the overall ADC profile but does not directly identify conjugation sites.[18] Coupling cIEF with MS (cIEF-MS) allows for the identification of the separated charge variants.[19][20]
Experimental Workflows and Protocols
Workflow for Bottom-Up Mass Spectrometry (Peptide Mapping)
Caption: Workflow for conjugation site validation using bottom-up mass spectrometry.
Protocol for Peptide Mapping:
-
Denaturation, Reduction, and Alkylation:
-
Reconstitute the ADC in a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) and incubating at 37°C.
-
Alkylate free cysteine residues with iodoacetamide (B48618) (IAA) in the dark.
-
-
Enzymatic Digestion:
-
Dilute the sample to reduce the denaturant concentration.
-
Add a protease (e.g., trypsin) and incubate overnight at 37°C.[4]
-
-
LC-MS/MS Analysis:
-
Inject the digested peptide mixture onto a reverse-phase liquid chromatography (RPLC) column.
-
Elute the peptides using a gradient of increasing organic solvent.
-
Analyze the eluting peptides using a high-resolution mass spectrometer capable of tandem MS (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database to identify the peptides.
-
Identify peptide-spectrum matches corresponding to drug-conjugated peptides to pinpoint the exact amino acid residue of conjugation.[3]
-
Workflow for Middle-Down Mass Spectrometry
Caption: Workflow for conjugation site validation using middle-down mass spectrometry.
Protocol for Middle-Down MS:
-
Subunit Generation:
-
Incubate the ADC with an enzyme that cleaves at a specific site, such as IdeS which cleaves below the hinge region, to generate F(ab')2 and Fc fragments.
-
Alternatively, reduce the interchain disulfide bonds to separate the light and heavy chains.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Deconvolute the mass spectra to determine the masses of the intact subunits and their fragments.
-
Analyze the fragmentation pattern to identify the location of the drug conjugation on the subunit.
-
Conclusion
The validation of conjugation sites is a critical step in the development and quality control of ADCs. Mass spectrometry, with its various approaches, provides an unparalleled level of detail for this characterization. While bottom-up peptide mapping remains the gold standard for high-resolution localization, middle-down and top-down approaches offer complementary information and are continually improving in performance. Orthogonal techniques like HIC and cIEF are valuable for assessing overall ADC properties and confirming the heterogeneity profile. The choice of analytical strategy will depend on the specific ADC, the nature of the conjugation chemistry, and the desired level of characterization. By employing a combination of these powerful techniques, researchers can gain a comprehensive understanding of their ADC's structure and ensure the development of safe and effective biotherapeutics.
References
- 1. The Added Value of Internal Fragments for Top-down Mass Spectrometry of Intact Monoclonal Antibodies and Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 4. Tryptic peptide mapping on antibody-drug conjugates: Improvements in hydrophobic peptide recovery and missed cleavages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Middle-Down Multi-Attribute Analysis of Antibody-Drug Conjugates with Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Middle-Down Mass Spectrometry Characterization of an Antibody-Drug Conjugate by Combined Ion Activation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. A Case Study to Identify the Drug Conjugation Site of a Site-Specific Antibody-Drug-Conjugate Using Middle-Down Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Top-Down Characterization of a Site-specific Antibody-drug Conjugate | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. High-Throughput Multi-attribute Analysis of Antibody-Drug Conjugates Enabled by Trapped Ion Mobility Spectrometry and Top-Down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Top-Down and Middle-Down Mass Spectrometry of Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Capillary Isoelectric Focusing (cIEF) - Creative Proteomics [creative-proteomics.com]
- 19. Imaged Capillary Isoelectric Focusing Coupled to High-Resolution Mass Spectrometry (icIEF-MS) for Cysteine-Linked Antibody-Drug Conjugate (ADC) Heterogeneity Characterization Under Native Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable PEG Linkers in Drug Development
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugates, particularly in Antibody-Drug Conjugates (ADCs), is a critical determinant of therapeutic efficacy and safety. Polyethylene glycol (PEG) linkers have become integral to this field, enhancing solubility, stability, and pharmacokinetic profiles. The fundamental choice between a cleavable and a non-cleavable PEG linker dictates the mechanism of payload release and significantly impacts the overall performance of the conjugate. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies.
The primary distinction between cleavable and non-cleavable linkers lies in their payload release mechanism. Cleavable linkers are designed to be labile under specific physiological conditions, such as the low pH or high enzymatic activity within a tumor microenvironment or inside a cancer cell. In contrast, non-cleavable linkers rely on the complete degradation of the antibody backbone in the lysosome to release the payload.[1] This difference in release strategy has profound implications for the linker's stability, potency, and potential for off-target toxicity.
At a Glance: Key Differences
| Feature | Cleavable PEG Linker | Non-Cleavable PEG Linker |
| Mechanism of Release | Enzymatic cleavage, pH-sensitive hydrolysis, or reduction of disulfide bonds in the target environment.[2] | Proteolytic degradation of the antibody backbone within the lysosome.[3] |
| Released Payload | Typically the unmodified, potent drug. | The drug attached to the linker and an amino acid residue.[3] |
| Plasma Stability | Generally lower, with a potential for premature drug release. | Generally higher, leading to a more stable conjugate in circulation.[3] |
| "Bystander Effect" | High potential, as the released, membrane-permeable drug can kill neighboring antigen-negative tumor cells.[2] | Low to negligible, as the released payload is often charged and less permeable.[4] |
| Off-Target Toxicity | Higher potential due to premature release and the bystander effect. | Lower potential due to higher stability and a more localized payload release.[2] |
| Therapeutic Window | Potentially narrower due to off-target toxicity concerns. | Potentially wider due to enhanced stability and reduced off-target effects.[3] |
Quantitative Performance Data
Direct head-to-head comparisons of cleavable and non-cleavable PEG linkers using the same antibody and payload in a single study are limited in published literature. The following tables summarize representative quantitative data compiled from various sources to provide a comparative overview. It is important to note that values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.
In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug conjugate in inhibiting cancer cell growth. Lower IC50 values indicate higher potency.
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) |
| Cleavable (Val-Cit) | MMAE | HER2+ (SK-BR-3) | 10-50 |
| Non-Cleavable (SMCC) | DM1 | HER2+ (SK-BR-3) | 50-150 |
| PEGylated Cleavable (PEG4-Val-Cit) | MMAE | HER2+ (NCI-N87) | 1.8 |
Note: Data compiled from multiple sources for illustrative purposes.[4] Direct comparison is limited by variations in experimental setups.
In Vitro Plasma Stability
Plasma stability assays measure the premature release of the payload from the conjugate in plasma, often by monitoring the change in the drug-to-antibody ratio (DAR) over time. A smaller decrease in DAR indicates higher stability.
| Linker Type | Plasma Source | % DAR Remaining (Day 7) |
| Cleavable (Disulfide) | Human | ~60% |
| Cleavable (Val-Cit) | Human | >85% |
| Non-Cleavable (Thioether) | Human | >95% |
Note: Data is representative and compiled from various preclinical studies.[5] The stability of some cleavable linkers, like Val-Cit, can vary between species (e.g., lower stability in mouse plasma due to specific enzymes).[5]
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the mechanisms of action and common experimental workflows.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cell lines.
Methodology:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.[1]
-
ADC Treatment: Prepare serial dilutions of the ADC. Remove the cell culture medium and add the ADC dilutions to the respective wells. Include untreated cells as a control.[1]
-
Incubation: Incubate the plates for a period suitable for the payload's mechanism of action (typically 72-144 hours).[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[6]
-
Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in HCl) to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the logarithm of the ADC concentration. Determine the IC50 value using a non-linear regression curve fit.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC in plasma by measuring premature payload release.
Methodology:
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C. A buffer control should be included to assess the inherent stability of the ADC.[5]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 3, 7 days).[5]
-
Sample Processing: Isolate the ADC from the plasma samples using immunoaffinity capture, for example, with Protein A or Protein G magnetic beads.[5]
-
Analysis: Analyze the captured ADC using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point. The supernatant can also be analyzed to quantify the amount of released payload.[5]
-
Data Interpretation: A stable ADC will show minimal loss in DAR over the time course.
Lysosomal Stability/Cleavage Assay
Objective: To assess the release of the payload from the ADC in a simulated lysosomal environment.
Methodology:
-
Preparation: Incubate the ADC with isolated liver lysosomes (e.g., from human or rat) or lysosomal fractions (S9) at 37°C in an appropriate buffer that maintains metabolic activity.[7]
-
Time Points: Collect aliquots at various time points.
-
Reaction Termination: Stop the enzymatic reaction, for example, by heat inactivation or by adding a quenching solution.[7]
-
Sample Processing: Precipitate the proteins to separate the released payload from the ADC and lysosomal proteins.
-
Analysis: Analyze the supernatant containing the released payload by LC-MS to quantify the amount of cleavage over time.
-
Data Interpretation: An effective cleavable linker will show efficient payload release in the lysosomal fraction. Non-cleavable linkers should remain largely intact, with payload release occurring upon degradation of the antibody.
Conclusion
The selection of a cleavable or non-cleavable PEG linker is a critical, application-specific decision in the design of antibody-drug conjugates and other bioconjugates. Cleavable linkers offer the potential for a powerful "bystander effect," which is particularly advantageous for treating heterogeneous tumors, but this can come with the trade-off of lower plasma stability and a higher risk of off-target toxicity.[4] Non-cleavable linkers provide enhanced stability and a potentially better safety profile but lack the bystander effect.[4] The incorporation of PEG into these linker designs provides the added benefits of improved solubility and pharmacokinetics.[4] A thorough evaluation using the standardized experimental protocols outlined in this guide is essential for selecting the optimal linker strategy to maximize therapeutic efficacy while minimizing toxicity.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Comparative Guide to Analytical Techniques for the Quality Control of PEGylated Proteins
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1] This modification can lead to improved solubility, increased serum half-life, reduced immunogenicity, and protection against proteolytic degradation.[2][3][4] However, the PEGylation process often results in a heterogeneous mixture of products, including unreacted proteins, excess PEG reagents, and proteins with varying numbers and locations of attached PEG molecules (PEGamers and positional isomers).[2][] This inherent heterogeneity presents a significant analytical challenge, necessitating a robust suite of quality control methods to ensure the consistency, purity, potency, and safety of the final biopharmaceutical product.[6][7]
This guide provides a comparative overview of the principal analytical techniques used for the quality control of PEGylated proteins. We will delve into the principles of each technique, present comparative data in structured tables, and provide detailed experimental protocols for key methods to aid researchers in selecting and implementing the most suitable strategy for their specific needs.
Comparison of Key Analytical Techniques
The characterization of PEGylated proteins is analytically challenging due to the heterogeneity of the PEGylation product, the degree of PEGylation, and the complex protein structure.[2] A multi-faceted approach employing several orthogonal techniques is typically required for comprehensive quality control. The choice of method depends on the specific quality attribute being assessed, such as purity, identity, quantity, structure, or aggregation.
Table 1: Overview of Analytical Techniques for PEGylated Protein QC
| Technique | Principle of Separation/Analysis | Key Information Obtained | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius in solution. | Purity, detection of aggregates and fragments, separation of free PEG from conjugate.[][8] | Robust, non-denaturing, excellent for quantifying high molecular weight species.[3] | Limited resolution for species of similar size; potential for non-ideal column interactions. |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purity, separation of positional isomers, identification of PEGylation sites (peptide mapping).[][9] | High resolution and efficiency. | Can be denaturing; complex chromatograms due to protein and PEG heterogeneity. |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. | Separation of positional isomers, charge heterogeneity.[] | High resolution for charge variants; non-denaturing conditions. | PEG chains can shield protein charges, potentially complicating separation.[] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity using non-denaturing conditions. | Purity, separation of species with different degrees of PEGylation. | Orthogonal to IEX and SEC; maintains protein's native structure. | Lower capacity and resolution compared to RP-HPLC.[] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Accurate molecular weight, degree of PEGylation, PEGylation site identification, sequence confirmation.[2][4] | High accuracy, sensitivity, and specificity; provides detailed structural information.[2] | Heterogeneity and polydispersity of PEG can complicate spectra; requires specialized instrumentation and software.[10][11] |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High-resolution separation of different PEGylated forms, purity analysis.[9][12] | High efficiency, minimal sample consumption, rapid analysis.[12] | Analysis of intact PEGylated proteins can be challenging due to PEG's masking effect.[13] |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | Atomic-level structural integrity, quantification of PEGylation degree, biodistribution studies.[4][14][15] | Provides detailed structural information in solution without altering the sample. | Lower sensitivity compared to MS; requires high sample concentration and specialized equipment. |
| Light Scattering (DLS & MALS) | Measures the intensity of light scattered by molecules in solution. | Detection and characterization of aggregates, determination of molar mass and hydrodynamic radius.[16][17] | Highly sensitive to large aggregates[16]; can be coupled with SEC for absolute measurements.[17] | DLS is sensitive to dust and contaminants; MALS requires careful data processing. |
Workflow for Quality Control of PEGylated Proteins
A typical analytical workflow for a PEGylated protein involves a series of steps to purify the conjugate and then characterize its various quality attributes using a combination of the techniques described above.
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. agilent.com [agilent.com]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 7. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 8. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. sciex.com [sciex.com]
- 11. enovatia.com [enovatia.com]
- 12. researchgate.net [researchgate.net]
- 13. A novel approach enables imaged capillary isoelectric focusing analysis of PEGylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solid-State NMR of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. wyatt.com [wyatt.com]
A Comparative Guide to the Spectroscopic Analysis of Benzyloxycarbonyl-PEG4-NHS Ester Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring their efficacy, safety, and batch-to-batch consistency. Benzyloxycarbonyl-PEG4-NHS ester is a heterobifunctional linker widely used in bioconjugation. It features a benzyloxycarbonyl (Cbz or Z) group for protecting amines, a hydrophilic tetra-polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a reactive N-hydroxysuccinimide (NHS) ester for coupling to primary amines on biomolecules.[1][2]
This guide provides a comparative analysis of the spectroscopic techniques used to characterize Cbz-PEG4-NHS ester and its conjugates. It objectively compares its performance with alternative linkers and provides supporting experimental data and protocols to aid in the selection and validation of bioconjugation strategies.
Comparison with Alternative Linker Technologies
While Cbz-PEG4-NHS ester is a versatile tool, various alternatives exist, each with distinct properties that may be advantageous for specific applications. The choice of linker significantly impacts the stability, homogeneity, and in vivo performance of the resulting bioconjugate.[3]
| Linker Type | Reactive Groups | Bond Formed | Key Advantages | Key Disadvantages | Primary Spectroscopic Confirmation |
| Cbz-PEG4-NHS Ester | NHS Ester, Cbz-protected Amine | Amide | Cbz group allows for orthogonal deprotection strategies; PEG spacer improves solubility.[2][4] | NHS esters are susceptible to hydrolysis in aqueous media.[5][6] | FTIR (Amide bond formation), NMR (Presence of Cbz and PEG signals), MS (Mass confirmation). |
| Maleimide-PEG-NHS Ester | NHS Ester, Maleimide | Amide, Thioether | Highly selective for cysteine residues, enabling site-specific conjugation.[1][3] | The thioether bond can be unstable and undergo retro-Michael addition.[3] | MS (Mass shift corresponds to conjugate), UV-Vis (Maleimide consumption). |
| Azide-PEG-NHS Ester | NHS Ester, Azide (B81097) | Amide, Triazole (via Click Chemistry) | Bioorthogonal reaction with high specificity and efficiency; highly stable triazole linkage.[3][7] | Requires introduction of non-native azide and alkyne groups into the biomolecules.[3] | FTIR (Azide stretch ~2100 cm⁻¹), MS (Confirmation of final conjugate mass). |
| Hydrazide-PEG Linkers | Hydrazide, other reactive group | Hydrazone | Reacts with aldehydes or ketones, useful for labeling oxidized glycans on antibodies.[1] | Requires modification of the biomolecule to generate an aldehyde/ketone. | MS (Mass confirmation), UV-Vis (Formation of UV-traceable bis-arylhydrazone bond).[3] |
| Polysarcosine (PSar) Linkers | Various | Various | Biodegradable, low toxicity, and may elicit fewer anti-polymer antibodies compared to PEG.[8] | Newer technology with a less extensive history of use compared to PEG. | NMR, MS, and other techniques similar to PEGylated counterparts. |
Spectroscopic Characterization Data
Spectroscopic analysis is essential to confirm the identity and purity of the linker and the success of the conjugation reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is invaluable for confirming the chemical structure of the Cbz-PEG4-NHS ester linker before conjugation.
| Assignment | Functional Group | Expected Chemical Shift (δ, ppm) | Characteristic Pattern |
| Cbz Aromatic Protons | C₆H₅-CH₂- | 7.30 - 7.40 | Multiplet |
| Cbz Methylene Protons | C₆H₅-CH₂- | ~5.10 | Singlet |
| PEG Protons | -O-CH₂-CH₂-O- | 3.60 - 3.75 | Multiplet |
| NHS Protons | Succinimide Ring | ~2.85 | Singlet |
Note: Data is representative and may shift based on solvent and specific synthesis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify key functional groups, confirming the presence of the reactive NHS ester before conjugation and the formation of a stable amide bond afterward.
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Significance |
| NHS Ester Carbonyl | C=O Stretch | ~1815 and ~1780 cm⁻¹[9][10] | Confirms the presence of the active ester group before conjugation. These peaks disappear after successful reaction. |
| NHS Ester | C-O Stretch | ~1740 cm⁻¹ | Further confirmation of the NHS ester. |
| Amide I (formed post-conjugation) | C=O Stretch | ~1650 cm⁻¹ | Appearance of this strong band indicates successful formation of the amide bond between the linker and the biomolecule.[11] |
| Cbz Carbonyl | C=O Stretch | ~1690 - 1710 cm⁻¹ | Indicates the presence of the benzyloxycarbonyl protecting group. |
| PEG Ether | C-O-C Stretch | ~1100 cm⁻¹ | A strong, broad peak characteristic of the polyethylene (B3416737) glycol backbone.[11] |
Mass Spectrometry (MS)
Mass spectrometry is critical for determining the molecular weight of the final conjugate and assessing the distribution of species, often referred to as the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).[12] Electrospray Ionization (ESI-MS) is commonly used for analyzing PEGylated proteins.[12][13]
| Analysis | Technique | Information Obtained | Example |
| Linker Confirmation | ESI-MS | Exact mass of the Cbz-PEG4-NHS ester linker. | Expected m/z for [M+Na]⁺. |
| Conjugate Analysis | ESI-LC/MS | Mass of the final bioconjugate. | Mass of Antibody + (n * Mass of Linker-Drug). |
| Heterogeneity Assessment | Deconvoluted Mass Spectrum | Distribution of species (e.g., DAR 0, 1, 2, 3...). | A series of peaks separated by the mass of the attached linker-payload. |
Experimental Protocols & Workflows
Diagrams of Workflows and Reactions
References
- 1. precisepeg.com [precisepeg.com]
- 2. Benzyloxy carbonyl-PEG3-NHS ester, 2100306-68-9 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. chem.pku.edu.cn [chem.pku.edu.cn]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. enovatia.com [enovatia.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
Navigating Protein PEGylation: A Comparative Guide to Benzyloxycarbonyl-PEG4-NHS Ester
For researchers, scientists, and drug development professionals, the modification of therapeutic proteins with polyethylene (B3416737) glycol (PEG) is a cornerstone strategy for enhancing their pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of protein PEGylation using Benzyloxycarbonyl-PEG4-NHS ester, offering insights into its impact on biological activity, alongside alternative PEGylation strategies. Detailed experimental protocols and supporting data are presented to inform your research and development endeavors.
The covalent attachment of PEG chains, a process known as PEGylation, can significantly improve the therapeutic value of proteins by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.[1][2] The choice of PEGylation reagent is critical, as it can influence the degree of modification and, consequently, the biological activity of the conjugated protein.[3] Benzyloxycarbonyl-PEG4-NHS ester is an amine-reactive reagent that facilitates the covalent attachment of a short, discrete PEG chain (PEG4) to proteins, typically at lysine (B10760008) residues and the N-terminus.[4] The benzyloxycarbonyl (Cbz or Z) group serves as a protecting group, which can be removed via hydrogenolysis if a free amine terminus on the PEG chain is subsequently required.
Impact on Biological Activity: A Comparative Perspective
A primary concern in protein PEGylation is the potential loss of biological activity due to steric hindrance, where the attached PEG chain blocks the protein's active or binding sites.[5] The size and structure of the PEG molecule are key determinants of this effect.[1]
Short-Chain vs. Long-Chain PEGylation:
Benzyloxycarbonyl-PEG4-NHS ester provides a short, discrete PEG chain. This characteristic can be advantageous in preserving biological activity compared to larger, polydisperse PEG polymers. Shorter PEG chains are less likely to cause significant steric hindrance, potentially leading to higher retention of the protein's native function.[5] Conversely, longer PEG chains, while often more effective at extending plasma half-life, may lead to a greater reduction in bioactivity.[3]
Site-Specific vs. Random PEGylation:
NHS esters react with primary amines, which are often distributed across the protein surface on lysine residues.[] This can lead to a heterogeneous mixture of PEGylated isomers, some of which may have compromised activity if the modification occurs at or near a critical functional site.[7] While Benzyloxycarbonyl-PEG4-NHS ester engages in this "random" PEGylation, the short chain length may mitigate the negative impact on activity. Alternative strategies that offer site-specific PEGylation, such as targeting cysteine residues or the N-terminus under controlled pH conditions, can yield more homogeneous conjugates with potentially higher retained activity.[5][8]
Quantitative Comparison of PEGylated Protein Bioactivity
The following table summarizes representative data from various studies on the retention of biological activity of different proteins after PEGylation with various amine-reactive PEG-NHS esters. While direct comparative data for Benzyloxycarbonyl-PEG4-NHS ester is limited in publicly available literature, these examples provide a general understanding of the impact of PEG size on protein function.
| Protein | PEGylation Reagent | PEG Molecular Weight (kDa) | Retained Biological Activity (%) | Reference |
| Tumor Necrosis Factor-α | Linear PEG-NHS | 5 | 93 | [3] |
| Tumor Necrosis Factor-α | Linear PEG-NHS | 20 | 82 | [3] |
| Tumor Necrosis Factor-α | Branched PEG-NHS | 10 | 58 | [3] |
| Tumor Necrosis Factor-α | Branched PEG-NHS | 40 | 0 (Loss of activity) | [3] |
| Interleukin-8 (IL-8) | Aminooxy and hydrazide PEG derivative (N-terminal) | Not specified | Fully retained | [8][9] |
| G-CSF | Aminooxy and hydrazide PEG derivative (N-terminal) | Not specified | Fully retained | [8][9] |
| Recombinant Human Growth Hormone (rhGH) | NHS-PEG | 5 | ~50 | [10] |
| Interferon α-2a (PEGASYS) | Branched PEG-NHS | 40 | Retained wild-type-like activity | [7][11] |
This table is a compilation of data from multiple sources and is intended for comparative purposes. The specific experimental conditions and activity assays vary between studies.
Experimental Protocols
I. General Protocol for Protein PEGylation with Benzyloxycarbonyl-PEG4-NHS Ester
This protocol provides a general framework for the conjugation of Benzyloxycarbonyl-PEG4-NHS ester to a target protein. Optimization of the molar ratio, reaction time, and purification method is recommended for each specific protein.
Materials:
-
Target protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0.[12]
-
Benzyloxycarbonyl-PEG4-NHS ester.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
Dialysis cassettes or size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Protein Preparation: Prepare a solution of the target protein at a concentration of 1-10 mg/mL in the chosen reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.[12]
-
Reagent Preparation: Immediately before use, dissolve the Benzyloxycarbonyl-PEG4-NHS ester in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM). The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[12]
-
PEGylation Reaction: Add a calculated molar excess of the Benzyloxycarbonyl-PEG4-NHS ester solution to the protein solution. A starting point is often a 10- to 20-fold molar excess of the PEG reagent over the protein.[12] Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.[12]
-
Quenching the Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 10-50 mM. The primary amines in the quenching buffer will react with any excess NHS ester.
-
Purification: Remove the unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography (SEC).[12]
-
Characterization: Analyze the PEGylated protein using techniques such as SDS-PAGE to visualize the increase in molecular weight, and MALDI-TOF mass spectrometry to determine the degree of PEGylation.[8]
II. Protocol for Assessing Biological Activity of PEGylated Proteins
The choice of bioassay is specific to the protein of interest. Below is a generalized workflow for an in vitro cell-based activity assay.
Materials:
-
PEGylated protein and unmodified (native) protein.
-
Relevant cell line responsive to the protein.
-
Cell culture medium and supplements.
-
Assay-specific reagents (e.g., substrate, detection antibody, lysis buffer).
-
Plate reader or other appropriate detection instrument.
Procedure:
-
Cell Seeding: Seed the appropriate cell line in a multi-well plate at a predetermined density and allow the cells to adhere and grow overnight.
-
Protein Treatment: Prepare a series of dilutions for both the PEGylated and native protein in cell culture medium.
-
Cell Stimulation: Remove the old medium from the cells and add the protein dilutions. Include a negative control (medium only). Incubate for a time period appropriate for the specific signaling pathway or cellular response being measured.
-
Assay Endpoint Measurement: Perform the specific assay to measure the biological response. This could involve:
-
Cell Proliferation/Viability Assay: Using reagents like MTT or WST-1.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the secretion of a downstream signaling molecule.
-
Reporter Gene Assay: Measuring the expression of a reporter gene under the control of a promoter responsive to the protein's signaling pathway.
-
Western Blotting: To detect the phosphorylation or expression of a target protein in the signaling cascade.
-
-
Data Analysis: Construct dose-response curves for both the PEGylated and native protein. Calculate the EC50 (half-maximal effective concentration) values to quantitatively compare their biological activity. The retained activity of the PEGylated protein can be expressed as a percentage of the native protein's activity.
Visualizing Workflows and Pathways
To further elucidate the processes involved, the following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for protein PEGylation and a representative signaling pathway that could be modulated by a PEGylated therapeutic protein.
References
- 1. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 7. Site-Specific PEGylation of Therapeutic Proteins [mdpi.com]
- 8. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creativepegworks.com [creativepegworks.com]
- 11. Moving Protein PEGylation from an Art to a Data Science - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Benzyloxycarbonyl-PEG4-NHS Ester
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides essential, immediate safety and logistical information for the proper disposal of Benzyloxycarbonyl-PEG4-NHS ester, a common reagent in bioconjugation and chemical synthesis. Adherence to these procedural guidelines is critical for operational safety and regulatory compliance.
I. Immediate Safety and Hazard Information
Potential Hazards:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.
-
Moisture Sensitivity: NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive and releasing N-hydroxysuccinimide.
II. Personal Protective Equipment (PPE) and Handling
Strict adherence to PPE protocols is mandatory when handling Benzyloxycarbonyl-PEG4-NHS ester.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and irritation. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or fume hood | Minimizes inhalation of dust or aerosols. |
III. Step-by-Step Disposal Protocol
This protocol outlines the approved procedure for the disposal of Benzyloxycarbonyl-PEG4-NHS ester and contaminated materials.
1. Waste Segregation and Collection:
-
Designated Waste Container: All solid waste, including unused reagent, contaminated pipette tips, and weighing paper, must be collected in a clearly labeled, sealed container designated for "Hazardous Chemical Waste."
-
Liquid Waste: Solutions containing Benzyloxycarbonyl-PEG4-NHS ester should be collected in a separate, compatible, and clearly labeled "Hazardous Liquid Waste" container. Do not mix with other waste streams unless compatibility is confirmed.
2. Inactivation of Reactive NHS Ester (for liquid waste):
-
Before final disposal, the reactive NHS ester should be quenched. This can be achieved by adding an excess of a primary amine-containing buffer, such as Tris or glycine, to the liquid waste container. This will hydrolyze the NHS ester to a more stable amide.
-
Allow the mixture to react for at least one hour at room temperature to ensure complete quenching.
3. Spill Management:
-
Minor Spills (Solid): In case of a small dry spill, carefully sweep up the material, avoiding dust generation. Place the collected material into the designated hazardous waste container. The area should then be decontaminated with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and wiped clean.
-
Minor Spills (Liquid): For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial absorbent pads). Place the contaminated absorbent material into the hazardous waste container.
-
Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
4. Final Disposal:
-
All waste containers must be securely sealed and properly labeled with the contents, including the full chemical name and associated hazards.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.
-
Never dispose of Benzyloxycarbonyl-PEG4-NHS ester or its waste down the drain or in the regular trash.
IV. Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical workflow for the proper handling and disposal of Benzyloxycarbonyl-PEG4-NHS ester.
Caption: Disposal workflow for Benzyloxycarbonyl-PEG4-NHS ester.
By adhering to these procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of Benzyloxycarbonyl-PEG4-NHS ester, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.
Safeguarding Your Research: A Comprehensive Guide to Handling Benzyloxycarbonyl-PEG4-NHS Ester
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Benzyloxycarbonyl-PEG4-NHS ester. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
All personnel handling Benzyloxycarbonyl-PEG4-NHS ester must utilize the following personal protective equipment. This is a mandatory requirement to prevent accidental exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact.[2] |
| Eye Protection | Tightly fitting safety goggles with side-shields. | Protects against splashes and airborne particles.[2] |
| Body Protection | A lab coat that is flame-resistant and impervious. | Shields skin and personal clothing from contamination.[2] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. | Protects against inhalation of dust or aerosols.[2] |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is crucial for minimizing risk and ensuring a safe laboratory environment. The following workflow outlines the key steps.
Step-by-Step Handling and Disposal Procedures:
-
Preparation :
-
Handling :
-
When handling the solid compound, avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools to prevent ignition sources.[2]
-
Avoid all personal contact with the substance, including inhalation and contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[1]
-
-
In Case of a Spill :
-
Disposal Plan :
-
Solid Waste : Collect any unused or expired solid Benzyloxycarbonyl-PEG4-NHS ester and any contaminated disposable labware (e.g., pipette tips, tubes) in a clearly labeled, sealed, and compatible waste container.
-
Liquid Waste : Collect solutions containing the reagent in a designated chemical waste container. Do not pour down the drain.[2]
-
All waste containing this chemical should be treated as hazardous waste and disposed of through a licensed chemical waste disposal service.[3] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
